molecular formula C18H16N2O5 B1682861 T145

T145

Número de catálogo: B1682861
Peso molecular: 340.3 g/mol
Clave InChI: CARSFZJMGZOXPN-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

T145 inhibits growth of Enterococcus faecalis, Staphylococcus aureus and Mycobacterium tuberculosis (Mtb) with sub μg/ml potencies that are potentially therapeutically valuable. This compound minimizes selection of spontaneous resistant mutants, a trait that prolongs longevity of a drug in clinical use.

Propiedades

Fórmula molecular

C18H16N2O5

Peso molecular

340.3 g/mol

Nombre IUPAC

N-[[(5S)-3-dibenzo-p-dioxin-2-yl-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C18H16N2O5/c1-11(21)19-9-13-10-20(18(22)23-13)12-6-7-16-17(8-12)25-15-5-3-2-4-14(15)24-16/h2-8,13H,9-10H2,1H3,(H,19,21)/t13-/m0/s1

Clave InChI

CARSFZJMGZOXPN-ZDUSSCGKSA-N

SMILES isomérico

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC3=C(C=C2)OC4=CC=CC=C4O3

SMILES canónico

CC(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OC4=CC=CC=C4O3

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

T145, T-145, T 145

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Transmembrane Protein 145 (TMEM145): Structure, Function, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transmembrane protein 145 (TMEM145) is a multi-pass transmembrane protein that has recently been identified as a critical component in the intricate architecture of the inner ear. Initially associated with tumor suppression, emerging evidence has redefined its primary role, highlighting its essential function in auditory mechanics. This technical guide provides a comprehensive overview of the current understanding of TMEM145, focusing on its structure, its pivotal role in the localization of key stereociliary proteins, and its impact on hearing. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting the auditory system.

Introduction

Transmembrane protein 145 (TMEM145) is a protein encoded by the TMEM145 gene. While initial studies suggested a potential role in tumor suppression in breast and prostate cancer, recent groundbreaking research has illuminated a more defined and critical function within the cochlea, the auditory portion of the inner ear.[1] This guide will delve into the molecular and functional characteristics of TMEM145, with a particular focus on its newly discovered role in the structural integrity of outer hair cell (OHC) stereocilia, which are the mechanosensory organelles of the inner ear responsible for hearing.[2][3]

TMEM145 Protein Structure

TMEM145 is a transmembrane protein with a predicted structure consisting of two key domains: an N-terminal Golgi dynamics (GOLD) domain and a seven-transmembrane domain.[2] The GOLD domain is known to be involved in protein trafficking and secretion, while the seven-transmembrane structure is characteristic of G protein-coupled receptors, although a direct signaling function for TMEM145 has yet to be fully elucidated.[1][4]

The predicted tertiary structure, based on AlphaFold modeling, reveals a compact globular GOLD domain and a bundle of seven alpha-helices that span the cell membrane.[4] This structural arrangement is consistent with its function as both a scaffold and a potential signaling molecule at the cell surface.

Structural Specifications
PropertyValueReference
Isoform 1 Molecular Weight ~60 kDa[1]
Isoform 1 Amino Acid Count 563[1]
Isoelectric Point 8.8[1]
Key Domains GOLD domain, 7-transmembrane domain[2]
Subcellular Localization Plasma membrane, Cytoskeleton, Endoplasmic Reticulum, Golgi Apparatus[1][5]

Function of TMEM145 in the Inner Ear

The primary and most well-characterized function of TMEM145 is its essential role in the formation and maintenance of stereociliary link structures in the outer hair cells of the cochlea.[2][3] Stereocilia are organized in bundles of increasing height, and their cohesion and connection to the tectorial membrane are crucial for the amplification of sound.

TMEM145 is specifically localized to two critical structures on the OHC stereocilia:

  • Tectorial Membrane-Attachment Crowns (TM-ACs): These structures anchor the tallest stereocilia to the overlying tectorial membrane, a key interaction for mechanotransduction.[2]

  • Horizontal Top Connectors (HTCs): These links connect adjacent stereocilia, ensuring the bundle moves as a cohesive unit.[2]

Interaction with Stereocilin and Tubby

TMEM145's function in maintaining these structures is mediated through its direct interaction with two other crucial stereociliary proteins: stereocilin (STRC) and tubby (TUB).[1][6]

  • Interaction with Stereocilin: TMEM145 interacts with stereocilin via its N-terminal GOLD domain. Stereocilin is a large extracellular protein that is a key component of the TM-ACs and HTCs. TMEM145 appears to be essential for the proper localization and secretion of stereocilin to these structures.[1][5]

  • Interaction with Tubby: The interaction with tubby, a cytosolic protein, is mediated by the seven-transmembrane domain of TMEM145. Tubby is also implicated in the maintenance of stereocilia, and its localization is dependent on TMEM145.[1][5]

The interdependence of these three proteins is critical; in the absence of TMEM145, both stereocilin and tubby fail to localize correctly, leading to the absence of TM-ACs and HTCs.[2]

TMEM145 in Auditory Function and Disease

The critical role of TMEM145 in the structural integrity of OHC stereocilia directly translates to its importance in hearing. Studies using Tmem145 knockout (KO) mice have demonstrated that the absence of this protein leads to profound hearing impairment.[2][3]

Phenotype of Tmem145 Knockout Mice
PhenotypeObservation in Tmem145 KO MiceReference
Hearing Thresholds Significantly increased across all tested frequencies[2]
Distortion Product Otoacoustic Emissions (DPOAEs) Complete loss, indicating OHC dysfunction[2][3]
Stereocilia Structure Absence of TM-ACs and HTCs[2][3]

These findings firmly establish TMEM145 as a deafness-related protein, and mutations in the TMEM145 gene are potential candidates for causing hereditary hearing loss in humans.

Signaling Pathway

The precise signaling pathway in which TMEM145 participates is still under investigation. However, based on its structure and known interactions, a putative pathway can be proposed. TMEM145 acts as a crucial trafficking and anchoring protein for stereocilin and tubby. Its GOLD domain likely directs the secretion of stereocilin to the extracellular space where it forms the TM-ACs and HTCs. Concurrently, its transmembrane domain anchors tubby at the cytoplasmic face of the membrane. This complex is essential for the structural integrity of the stereocilia.

TMEM145_Signaling_Pathway cluster_1 Plasma Membrane of Stereocilia TMEM145_synthesis TMEM145 Synthesis TMEM145_trafficking TMEM145 Trafficking TMEM145_synthesis->TMEM145_trafficking STRC_synthesis Stereocilin (STRC) Synthesis STRC_trafficking STRC Trafficking STRC_synthesis->STRC_trafficking TMEM145 TMEM145 TMEM145_trafficking->TMEM145 STRC Stereocilin (STRC) STRC_trafficking->STRC TMEM145->STRC GOLD domain interaction (Extracellular) TUB Tubby (TUB) TMEM145->TUB 7-TM domain interaction (Cytosolic) TM_AC_HTC TM-ACs & HTCs Formation STRC->TM_AC_HTC TUB->TM_AC_HTC Auditory_Function Normal Auditory Function TM_AC_HTC->Auditory_Function

Putative signaling and functional pathway of TMEM145 in outer hair cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of TMEM145.

Co-Immunoprecipitation of TMEM145 and Interacting Partners

This protocol is for verifying the interaction between TMEM145 and its binding partners, stereocilin and tubby, in a heterologous expression system.

Materials:

  • HEK293T cells

  • Expression vectors for FLAG-tagged TMEM145, MYC-tagged stereocilin, and V5-tagged tubby

  • Lipofectamine 2000 (or similar transfection reagent)

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail)

  • Anti-FLAG M2 affinity gel

  • Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100)

  • Elution buffer (0.1 M glycine-HCl, pH 3.5)

  • Neutralization buffer (1 M Tris-HCl, pH 8.0)

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibodies: anti-FLAG, anti-MYC, anti-V5

  • HRP-conjugated secondary antibodies

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.

    • Co-transfect cells with the expression vectors for the proteins of interest using Lipofectamine 2000 according to the manufacturer's instructions.

    • Incubate for 48 hours post-transfection.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 ml of ice-cold lysis buffer to each dish and incubate on ice for 30 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 20 µl of protein A/G agarose (B213101) beads and incubating for 1 hour at 4°C with gentle rotation.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

    • Add 20-30 µl of anti-FLAG M2 affinity gel to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Wash the pellet three times with 1 ml of ice-cold wash buffer.

    • Elute the bound proteins by adding 50 µl of elution buffer and incubating for 5 minutes at room temperature.

    • Neutralize the eluate by adding 5 µl of neutralization buffer.

  • Western Blot Analysis:

    • Add SDS-PAGE sample buffer to the eluates and boil for 5 minutes.

    • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the FLAG, MYC, and V5 tags to detect TMEM145, stereocilin, and tubby, respectively.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.

CoIP_Workflow start Start: Co-transfect HEK293T cells lysis Cell Lysis start->lysis preclear Pre-clear lysate lysis->preclear ip Immunoprecipitation with anti-FLAG beads preclear->ip wash Wash beads ip->wash elute Elute bound proteins wash->elute western Western Blot Analysis elute->western end End: Detect interacting proteins western->end Immunofluorescence_Workflow start Start: Dissect and fix cochlea decalcify Decalcify tissue start->decalcify dissect Dissect Organ of Corti decalcify->dissect permeabilize Permeabilize dissect->permeabilize block Block permeabilize->block primary_ab Incubate with anti-TMEM145 antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody and phalloidin primary_ab->secondary_ab mount Mount tissue secondary_ab->mount image Confocal Microscopy mount->image end End: Visualize TMEM145 localization image->end

References

T145 (LN-145) In Vitro Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T145, also known as LN-145, is an investigational autologous tumor-infiltrating lymphocyte (TIL) cell therapy. Unlike conventional small molecule or biologic drugs, this compound is a living drug composed of a patient's own T-cells, harvested from their tumor, and expanded ex vivo. The therapeutic principle of this compound lies in adoptive cell transfer (ACT), which enhances the patient's immune system to recognize and eliminate cancer cells. This guide provides an in-depth overview of the in vitro mechanism of action of this compound, detailing the core cellular functions, the experimental protocols used to characterize them, and the underlying signaling pathways. It should be noted that specific quantitative data for LN-145 is not extensively published; therefore, this guide presents representative data and methodologies based on the broader field of TIL therapy. Lifileucel, a recently FDA-approved TIL therapy for melanoma, shares a similar mechanism of action.[1][2][3]

The manufacturing process of this compound begins with the surgical resection of a patient's tumor. The tumor tissue is then fragmented and cultured in the presence of high-dose Interleukin-2 (IL-2) to stimulate the proliferation of the resident T-cells.[4][5] These expanded TILs, which are polyclonal and contain a repertoire of T-cells that have previously recognized the tumor, are then infused back into the patient. The in vitro mechanism of action of this compound is fundamentally the specific recognition and killing of tumor cells by this enriched and activated T-cell population.

Core In Vitro Mechanism of Action: Tumor Cell Recognition and Elimination

The anti-tumor activity of this compound in vitro is a multi-step process orchestrated by the expanded tumor-infiltrating lymphocytes. This process involves the specific recognition of tumor-associated antigens (TAAs) and neoantigens presented by cancer cells, leading to T-cell activation and subsequent elimination of the target cells. The key effector functions of this compound TILs are cytotoxicity and cytokine secretion.

Cytotoxicity: Direct Killing of Tumor Cells

A primary function of the CD8+ cytotoxic T lymphocytes (CTLs) within the this compound product is the direct killing of cancer cells. This is achieved through two principal mechanisms:

  • Granule Exocytosis Pathway: Upon forming a synapse with a target tumor cell, CTLs release the contents of their cytotoxic granules, primarily perforin (B1180081) and granzymes. Perforin creates pores in the tumor cell membrane, allowing granzymes to enter and induce apoptosis.

  • Death Receptor Pathway: Activated CTLs can also express death ligands, such as FasL, which bind to their cognate death receptors (e.g., Fas) on the surface of tumor cells, triggering an apoptotic cascade.

Cytokine Secretion: Orchestration of the Anti-Tumor Response

Upon recognition of tumor antigens, T-cells within the this compound product, including both CD8+ and CD4+ helper T-cells, release a variety of cytokines. These signaling molecules play a crucial role in modulating the anti-tumor immune response. Key cytokines and their functions include:

  • Interferon-gamma (IFN-γ): A pleiotropic cytokine that can directly inhibit tumor cell proliferation and enhance the expression of MHC class I molecules on cancer cells, making them more visible to CTLs.

  • Tumor Necrosis Factor-alpha (TNF-α): Can induce apoptosis in tumor cells and has pro-inflammatory effects within the tumor microenvironment.

  • Interleukin-2 (IL-2): Promotes the proliferation and activation of T-cells, further amplifying the anti-tumor response.

Quantitative Analysis of this compound In Vitro Activity

The potency and specificity of this compound are assessed through a battery of in vitro functional assays. The following tables present a summary of representative quantitative data from such assays for TIL therapies.

Table 1: Representative In Vitro Cytotoxicity of TILs against Autologous Tumor Cells

Effector:Target Ratio% Specific Lysis (4-hour Assay)
40:155%
20:142%
10:130%
5:118%

Data is illustrative and based on typical results from chromium-51 (B80572) release assays for TIL therapies.

Table 2: Representative Cytokine Release Profile of TILs upon Co-culture with Autologous Tumor Cells

CytokineConcentration (pg/mL)
IFN-γ2500
TNF-α1200
IL-2800
IL-6450
IL-10300

Data is illustrative and based on typical results from multiplex immunoassays of co-culture supernatants.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of this compound's in vitro mechanism of action.

Protocol 1: Chromium-51 Release Assay for Cytotoxicity

This assay measures the ability of TILs to lyse target tumor cells.

1. Target Cell Labeling:

  • Harvest target tumor cells and resuspend at 1 x 10^6 cells/mL in culture medium.
  • Add 100 µCi of Chromium-51 (51Cr) and incubate for 1-2 hours at 37°C, with occasional mixing.
  • Wash the labeled target cells three times with culture medium to remove unincorporated 51Cr.
  • Resuspend the cells at a concentration of 1 x 10^5 cells/mL.

2. Co-culture:

  • Plate 1 x 10^4 labeled target cells per well in a 96-well round-bottom plate.
  • Add effector TILs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in triplicate.
  • Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a lysis agent like 2% Triton X-100).
  • Incubate the plate for 4 hours at 37°C.

3. Measurement of 51Cr Release:

  • Centrifuge the plate at 200 x g for 5 minutes.
  • Carefully transfer 100 µL of the supernatant from each well to a gamma counter tube.
  • Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

4. Calculation of Specific Lysis:

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 2: Multiplex Immunoassay for Cytokine Profiling

This assay quantifies the secretion of multiple cytokines by TILs upon tumor cell recognition.

1. Co-culture:

  • Plate 1 x 10^5 tumor cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.
  • The next day, add 1 x 10^6 TILs to the wells.
  • Include control wells with TILs alone and tumor cells alone.
  • Incubate the plate for 24-48 hours at 37°C.

2. Supernatant Collection:

  • Centrifuge the plate at 300 x g for 10 minutes.
  • Carefully collect the supernatant from each well, avoiding disturbance of the cell pellet.
  • Store the supernatants at -80°C until analysis.

3. Multiplex Bead Immunoassay:

  • Follow the manufacturer's instructions for the chosen multiplex cytokine panel (e.g., Luminex-based assays).
  • Briefly, this involves incubating the collected supernatants with a mixture of antibody-coupled beads, each specific for a different cytokine.
  • A biotinylated detection antibody cocktail is then added, followed by a streptavidin-phycoerythrin (PE) reporter.
  • The plate is read on a multiplex analyzer, which identifies each bead and quantifies the fluorescence intensity of the reporter, proportional to the amount of bound cytokine.

4. Data Analysis:

  • Generate standard curves for each cytokine using the provided standards.
  • Calculate the concentration of each cytokine in the samples by interpolating their fluorescence intensities on the respective standard curves.

Signaling Pathways and Visualizations

The activation of TILs and their effector functions are governed by complex intracellular signaling cascades initiated by the T-cell receptor (TCR).

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of a specific peptide-MHC complex on a tumor cell, the TCR, in conjunction with co-receptors (CD4 or CD8), initiates a signaling cascade. This leads to the activation of transcription factors that drive T-cell proliferation, differentiation, and effector functions.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck pMHC pMHC pMHC->TCR Signal 1 CD28 CD28 PI3K PI3K CD28->PI3K CD80_86 CD80/86 CD80_86->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCG1 PLCγ1 LAT_SLP76->PLCG1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK DAG_IP3 DAG & IP3 PLCG1->DAG_IP3 Akt Akt PI3K->Akt PKC PKCθ DAG_IP3->PKC CaN Calcineurin DAG_IP3->CaN NFkB NF-κB PKC->NFkB NFAT NFAT CaN->NFAT AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (Cytokines, Proliferation) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon tumor antigen recognition.

Experimental Workflow for In Vitro Characterization of this compound

The overall process for assessing the in vitro mechanism of action of this compound follows a structured workflow from tumor processing to functional analysis.

T145_Workflow cluster_assays In Vitro Functional Assays Tumor Tumor Resection Fragmentation Tumor Fragmentation Tumor->Fragmentation Expansion Ex vivo Expansion (High-dose IL-2) Fragmentation->Expansion This compound This compound (LN-145) Product Expansion->this compound Cytotoxicity Cytotoxicity Assay (e.g., 51Cr Release) This compound->Cytotoxicity Cytokine Cytokine Release Assay (e.g., Multiplex) This compound->Cytokine Phenotyping Phenotypic Analysis (Flow Cytometry) This compound->Phenotyping Data_Analysis Data Analysis & Potency Assessment Cytotoxicity->Data_Analysis Cytokine->Data_Analysis Phenotyping->Data_Analysis

Caption: Workflow for the in vitro characterization of this compound (LN-145) from tumor resection to functional assessment.

Conclusion

The in vitro mechanism of action of this compound (LN-145) is a direct and potent anti-tumor response mediated by a patient's own T-cells that have been expanded ex vivo. The core functionalities of cytotoxicity and cytokine secretion are the primary drivers of tumor cell elimination. The quantitative assessment of these functions through standardized in vitro assays is critical for understanding the potency and release criteria of this personalized cell therapy. The underlying T-cell receptor signaling pathways provide a framework for understanding the molecular events that govern the anti-tumor activity of this compound. Further research into the specific T-cell receptor repertoires within the this compound product and their corresponding tumor antigen targets will continue to refine our understanding of this promising therapeutic modality.

References

A Technical Guide to the Subcellular Localization of p21: The Role of Threonine 145 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclin-dependent kinase inhibitor p21 (also known as p21Waf1/Cip1) is a critical regulator of cell cycle progression. Its function is intricately linked to its subcellular localization. In the nucleus, p21 acts as a tumor suppressor by inhibiting cyclin-dependent kinases (CDKs) and Proliferating Cell Nuclear Antigen (PCNA), leading to cell cycle arrest. Conversely, cytoplasmic p21 can exhibit anti-apoptotic functions, contributing to cell survival and potentially promoting oncogenesis. A key post-translational modification governing the localization and function of p21 is the phosphorylation of the threonine residue at position 145 (T145). This guide provides an in-depth overview of the mechanisms controlling p21 subcellular localization with a focus on this compound phosphorylation, relevant signaling pathways, and detailed experimental protocols for its study.

Data Presentation: Quantitative Analysis of p21 Subcellular Localization

The subcellular distribution of p21 is a dynamic process influenced by various signaling pathways. Phosphorylation at this compound is a primary driver of its cytoplasmic retention. The following tables summarize quantitative data from a study on breast cancer specimens, correlating p21 localization with the expression of key signaling proteins.

Table 1: Correlation between p21 Subcellular Localization and Phospho-p21 (this compound) Expression

p21 LocalizationHigh Phospho-p21 (this compound)Low/Negative Phospho-p21 (this compound)
Cytoplasmic High CorrelationLow Correlation
Nuclear Low CorrelationHigh Correlation

Table 2: Association of p21 Localization with HER2/neu and Phospho-Akt Status

High HER2/neuLow/Negative HER2/neuHigh Phospho-AktLow/Negative Phospho-Akt
Cytoplasmic p21 Positive AssociationNegative AssociationPositive AssociationNegative Association
Nuclear p21 Negative AssociationPositive AssociationNegative AssociationPositive Association

Data adapted from a study on 130 breast cancer specimens. "High Correlation/Positive Association" indicates a statistically significant relationship, while "Low Correlation/Negative Association" suggests the absence of or an inverse relationship.

Signaling Pathway: Regulation of p21 Localization

The phosphorylation of p21 at this compound is primarily mediated by the serine/threonine kinase Akt (also known as Protein Kinase B). The activation of Akt is a downstream event in various growth factor signaling pathways, most notably the HER2/neu (ErbB2) pathway.

G HER2/PI3K/Akt Signaling Pathway and p21 Localization cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2/neu Receptor PI3K PI3K HER2->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation p21_cyto p21 Akt->p21_cyto Phosphorylation at this compound pT145_p21_cyto pthis compound-p21 p21_nucl p21 p21_cyto->p21_nucl Nuclear Import Apoptosis_Inhibition Apoptosis Inhibition pT145_p21_cyto->Apoptosis_Inhibition Leads to p21_nucl->pT145_p21_cyto Nuclear Export (promoted by this compound phosphorylation) CDK_Cyclin CDK/Cyclin Complexes p21_nucl->CDK_Cyclin Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest Leads to

Signaling cascade leading to p21 phosphorylation and localization.

Experimental Protocols

Determining the subcellular localization of p21 is crucial for understanding its function in a given cellular context. The following are detailed protocols for two key experimental techniques used for this purpose.

Immunofluorescence Staining of p21

This method allows for the direct visualization of p21 within the cell.

Materials:

  • Glass coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody against p21 (and phospho-p21 (this compound) if desired)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against p21 in the blocking solution and incubate with the cells overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the slides using a fluorescence microscope. The p21 signal will be observed in the cytoplasm and/or nucleus, while DAPI will stain the nucleus.

G Immunofluorescence Workflow for p21 Localization start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize with Triton X-100 wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Block with 1% BSA wash3->block primary_ab Incubate with anti-p21 Primary Antibody block->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Incubate with Fluorescent Secondary Antibody wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 dapi Counterstain with DAPI wash5->dapi wash6 Wash with PBS dapi->wash6 mount Mount on Slide wash6->mount image Image with Fluorescence Microscope mount->image G Nuclear/Cytoplasmic Fractionation Workflow start Start: Harvested Cells lysis Resuspend in Hypotonic Buffer start->lysis detergent Add Detergent & Vortex lysis->detergent centrifuge1 Centrifuge detergent->centrifuge1 cytoplasm Collect Supernatant (Cytoplasmic Fraction) centrifuge1->cytoplasm nucleus_pellet Nuclear Pellet centrifuge1->nucleus_pellet quantify Quantify Protein cytoplasm->quantify nuclear_extraction Resuspend in Nuclear Extraction Buffer nucleus_pellet->nuclear_extraction incubate Incubate on Ice nuclear_extraction->incubate centrifuge2 Centrifuge incubate->centrifuge2 nucleus Collect Supernatant (Nuclear Fraction) centrifuge2->nucleus nucleus->quantify western Western Blot Analysis quantify->western

An In-depth Technical Guide on the Physiological Role of p145 Proteins in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The designation "T145" is not a standard identifier for a specific protein in the scientific literature. However, research has characterized several distinct proteins with a molecular weight of approximately 145 kDa (p145) that play critical roles in a variety of cellular processes. This guide provides a comprehensive overview of four such p145 proteins, detailing their physiological functions, associated signaling pathways, and the experimental methodologies used to elucidate their roles. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed protocols, and visual representations of molecular interactions.

Section 1: p145 (CAPS) in Calcium-Dependent Exocytosis

The 145 kDa protein, Calcium-dependent Activator Protein for Secretion (CAPS), is a key cytosolic factor in the regulation of exocytosis in neurons and neuroendocrine cells. It is essential for the Ca²⁺-dependent triggering of secretory vesicle fusion with the plasma membrane.

Physiological Role and Function

CAPS functions at a late, post-docking stage in the exocytosis of dense-core vesicles.[1] Following an ATP-dependent priming step, which involves the synthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), CAPS is required for the subsequent Ca²⁺-triggered fusion of the vesicle membrane with the cell membrane.[2] This process is crucial for the release of neurotransmitters and hormones. The function of CAPS is modulated by phosphorylation, with Protein Kinase C (PKC) playing a significant role in this regulation.[3] The stimulation of Ca²⁺-activated secretion by PKC is largely mediated through the phosphorylation of CAPS.[3]

Quantitative Data
ParameterValueCell/System TypeReference
Molecular Weight~145 kDaBrain, Neuroendocrine Cells[1]
Dimeric StateHomodimerBrain[4]
Ca²⁺ Binding Affinity (Kd)270 µMRecombinant rat CAPS[1]
Ca²⁺ Binding Stoichiometry2 mol Ca²⁺ / mol CAPS dimerRecombinant rat CAPS[1]
Signaling Pathway

The signaling pathway involving p145/CAPS in Ca²⁺-dependent exocytosis is initiated by an increase in intracellular Ca²⁺ concentration. This can be triggered by various stimuli that lead to the opening of Ca²⁺ channels. The influx of Ca²⁺, along with the activation of PKC, leads to the phosphorylation of CAPS. Phosphorylated CAPS, in conjunction with elevated Ca²⁺ levels, then promotes the fusion of secretory vesicles with the plasma membrane, resulting in the release of their contents.

G p145/CAPS in Ca²⁺-Dependent Exocytosis cluster_0 Stimulus Stimulus Ca2_channels Ca²⁺ Channels Stimulus->Ca2_channels PKC_activation PKC Activation Stimulus->PKC_activation Intracellular_Ca2 ↑ [Ca²⁺]i Ca2_channels->Intracellular_Ca2 CAPS p145/CAPS PKC_activation->CAPS Phosphorylation Vesicle_Fusion Secretory Vesicle Fusion Intracellular_Ca2->Vesicle_Fusion p_CAPS p-p145/CAPS p_CAPS->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter/Hormone Release Vesicle_Fusion->Neurotransmitter_Release

Caption: Signaling pathway of p145/CAPS in Ca²⁺-dependent exocytosis.

Experimental Protocols

This protocol is adapted from methodologies used to study the role of cytosolic factors in exocytosis.[3][4][5]

  • Cell Culture and Preparation:

    • Culture PC12 cells in appropriate media.

    • Harvest cells and wash with a potassium glutamate-based buffer (KGEP: 139 mM potassium glutamate, 20 mM PIPES, pH 6.6, 5 mM EGTA, 2 mM ATP, 2 mM MgCl₂).

    • Resuspend cells in KGEP buffer at a density of 1 x 10⁷ cells/mL.

    • Create semi-intact cells ("cracked" cells) by passing the cell suspension through a stainless-steel ball homogenizer.

  • Reconstitution Reaction:

    • In a microcentrifuge tube, combine the following on ice:

      • 20 µL of semi-intact PC12 cells.

      • Cytosolic protein fractions (including purified p145/CAPS or control fractions).

      • 2 mM MgATP.

      • Ca²⁺/EGTA buffer to achieve the desired free Ca²⁺ concentration (e.g., 10 µM for stimulation).

    • Bring the final volume to 100 µL with KGEP buffer.

  • Secretion Assay:

    • Incubate the reaction tubes at 30°C for 15 minutes.

    • Stop the reaction by transferring the tubes to ice.

    • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

    • Collect the supernatant, which contains the released norepinephrine (B1679862).

  • Quantification of Norepinephrine Release:

    • Quantify the norepinephrine in the supernatant using a high-performance liquid chromatography (HPLC) system with electrochemical detection.[6]

    • Calculate the percentage of norepinephrine released relative to the total cellular content.

This protocol is based on standard in vitro kinase assay procedures.[7][8]

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • Purified recombinant p145/CAPS protein (1-2 µg).

      • Active Protein Kinase C (PKC) (e.g., 50 ng).

      • Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂).

      • Phosphatidylserine and diacylglycerol as co-factors for PKC activation.

      • 100 µM ATP.

      • 10 µCi [γ-³²P]ATP.

    • Bring the final volume to 50 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 20 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 5X SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated p145/CAPS.

    • Quantify the incorporation of ³²P using a phosphorimager.

This assay is adapted from protocols used to study protein-lipid interactions.[2][9]

  • Liposome Preparation:

    • Prepare liposomes by drying a mixture of phospholipids (B1166683) (e.g., phosphatidylcholine, phosphatidylserine, and with or without PtdIns(4,5)P₂) under a stream of nitrogen.

    • Resuspend the lipid film in a binding buffer (e.g., 20 mM HEPES, pH 7.2, 100 mM KCl) and sonicate to form small unilamellar vesicles.

  • Binding Reaction:

    • Incubate purified p145/CAPS protein (e.g., 1 µM) with the prepared liposomes (e.g., 100 µM total lipid) in the binding buffer.

    • Perform incubations in the presence and absence of Ca²⁺.

    • Incubate at room temperature for 30 minutes.

  • Co-sedimentation:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30 minutes to pellet the liposomes and any bound protein.

  • Analysis:

    • Carefully separate the supernatant (unbound protein) from the pellet (liposome-bound protein).

    • Resuspend the pellet in an equal volume of buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting for p145/CAPS.

    • Quantify the amount of p145/CAPS in each fraction to determine the percentage of protein bound to the liposomes.

(Sections on the other p145 proteins will follow a similar structure)

References

Unraveling the T145 Interactome: A Technical Guide to Binding Partners and Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions is fundamental to understanding cellular processes and identifying potential therapeutic targets. This technical guide focuses on the binding partners and interactome of Transmembrane Protein 145 (TMEM145), a protein that has recently garnered significant attention for its critical role in auditory function. The term "T145" is often used as an abbreviation for TMEM145, and for the purpose of this guide, we will consider them synonymous. It is important to distinguish TMEM145 from an unrelated 145 kDa protein, often referred to as p145, which is a major Grb2-binding protein involved in synaptic vesicle endocytosis[1]. This guide will exclusively focus on the interactome of TMEM145.

Recent breakthroughs have identified key binding partners of TMEM145 and have begun to elucidate its role in a crucial signaling pathway within the inner ear. This document provides a comprehensive overview of the current knowledge, including quantitative data on its interactions, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling pathways and experimental workflows.

TMEM145 Function and Known Interactions

TMEM145 is a transmembrane protein that plays an essential role in the structural integrity of stereocilia in the outer hair cells (OHCs) of the cochlea, which are critical for hearing[2][3][4][5]. It contains a Golgi dynamics (GOLD) domain, suggesting a role in protein trafficking and secretion[5][6]. Structurally, it also possesses a seven-transmembrane domain similar to G protein-coupled receptors (GPCRs), hinting at a potential role in signal transduction[6].

The primary known binding partners of TMEM145 are stereocilin (STRC) and tubby (TUB) . TMEM145 is believed to act as a linker and carrier protein, facilitating the localization and trafficking of STRC and TUB to the OHC stereociliary membrane[6]. Studies have shown an interdependence between these three proteins, where the absence of one can affect the stability and localization of the others[2][3][4][5].

Beyond the inner ear, the STRING database suggests potential interactions with other proteins, including RUNDC3A, CARMIL3, MAST1, and MEGF8, although these interactions have lower confidence scores and require further validation[7].

Quantitative Data on TMEM145 Interactions

The current body of research primarily describes the qualitative nature of TMEM145 interactions. While physical associations have been confirmed through co-immunoprecipitation, specific quantitative data, such as binding affinities (Kd values), are not yet available in the public domain. The following table summarizes the known interactions and the current status of quantitative data.

Binding PartnerInteracting Domain on TMEM145Method of DetectionQuantitative Data (e.g., Kd)Reference
Stereocilin (STRC)GOLD domainCo-immunoprecipitationNot yet determined[6][8]
Tubby (TUB)Transmembrane regionCo-immunoprecipitationNot yet determined[6][8]

Experimental Protocols

The identification and validation of TMEM145's binding partners have been achieved through a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for TMEM145 Interaction Validation

This protocol is adapted from studies demonstrating the interaction between TMEM145, STRC, and TUB in a heterologous expression system[6].

Objective: To determine if TMEM145 physically interacts with STRC and TUB in vivo.

Materials:

  • HEK293T or HeLa cells

  • Expression plasmids for C-terminally FLAG-tagged TMEM145, and C-terminally MYC- or V5-tagged STRC and TUB

  • Lipofectamine 3000 (or other suitable transfection reagent)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FLAG affinity beads (e.g., anti-FLAG M2 magnetic beads)

  • Wash buffer (e.g., TBS with 0.05% Tween-20)

  • Elution buffer (e.g., 3X FLAG peptide solution or low pH glycine (B1666218) buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibodies: anti-FLAG, anti-MYC, anti-V5

  • Secondary antibodies: HRP-conjugated anti-mouse or anti-rabbit IgG

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T or HeLa cells to be 70-80% confluent at the time of transfection.

    • Co-transfect cells with expression plasmids for FLAG-TMEM145 and either MYC-STRC or V5-TUB using Lipofectamine 3000 according to the manufacturer's protocol. Include control transfections with empty vectors.

    • Incubate cells for 24-48 hours post-transfection.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with non-specific IgG and protein A/G beads for 1 hour at 4°C.

    • Incubate a portion of the pre-cleared lysate with anti-FLAG affinity beads for 2-4 hours or overnight at 4°C with gentle rotation.

    • Save a small aliquot of the lysate as the "input" control.

  • Washing and Elution:

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.

    • Elute the bound proteins from the beads using the elution buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins and the input samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the FLAG, MYC, and V5 tags to detect TMEM145 and its potential binding partners.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Cell Surface Biotinylation Assay

This protocol is used to confirm the plasma membrane localization of TMEM145[6].

Objective: To determine if TMEM145 is present on the cell surface.

Materials:

  • Cells expressing tagged TMEM145

  • Sulfo-NHS-SS-Biotin (or other membrane-impermeable biotinylation reagent)

  • Quenching buffer (e.g., PBS with 100 mM glycine)

  • Cell lysis buffer

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Biotinylation:

    • Wash cells with ice-cold PBS.

    • Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C.

    • Quench the reaction by washing with quenching buffer.

  • Cell Lysis and Streptavidin Pulldown:

    • Lyse the cells as described in the Co-IP protocol.

    • Incubate the cell lysate with streptavidin-agarose beads for 2 hours at 4°C to capture biotinylated proteins.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluate by Western blotting using an antibody against the tag on TMEM145 to detect its presence at the cell surface.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway involving TMEM145 and the experimental workflow for identifying its binding partners.

TMEM145_Signaling_Pathway cluster_extracellular Extracellular Space / Endolymph cluster_membrane Stereocilia Plasma Membrane cluster_cytosol Cytosol STRC Stereocilin (STRC) TMEM145 TMEM145 STRC->TMEM145 Binds to GOLD domain TUB Tubby (TUB) TMEM145->TUB Binds to transmembrane region Trafficking Protein Trafficking & Secretion TMEM145->Trafficking Trafficking->STRC Trafficking->TUB

TMEM145 interaction with STRC and TUB at the stereocilia membrane.

CoIP_Workflow start Start: Co-transfect cells with FLAG-TMEM145 and MYC-STRC/V5-TUB lysis Cell Lysis start->lysis input Take Input Sample lysis->input ip Immunoprecipitate with anti-FLAG beads lysis->ip wb Western Blot Analysis input->wb wash Wash beads to remove non-specific binders ip->wash elute Elute bound proteins wash->elute elute->wb detect Probe with anti-FLAG, anti-MYC, and anti-V5 antibodies wb->detect end End: Confirm Interaction detect->end

Workflow for Co-Immunoprecipitation to validate TMEM145 interactions.

Conclusion and Future Directions

TMEM145 has emerged as a critical protein in the auditory system, with its interactions with stereocilin and tubby being central to its function. This guide has provided a detailed overview of the current understanding of the TMEM145 interactome, including the experimental protocols used to uncover these interactions.

Future research should focus on obtaining quantitative data for the known interactions to better understand their strength and dynamics. Furthermore, the potential interactions suggested by high-throughput database screening warrant validation through targeted experiments. Elucidating the full interactome of TMEM145 will not only provide deeper insights into the molecular mechanisms of hearing but may also uncover novel targets for the development of therapies for hearing loss and other related disorders. The potential role of TMEM145 in synaptic function also presents an exciting avenue for future investigation.

References

Unraveling the T145 Active Site: A Multifaceted Target in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The designation "T145" in the context of a protein's active site is not universally unique and can refer to a critical threonine residue at position 145 in a variety of unrelated proteins, each with distinct structural and functional roles. This ambiguity necessitates a careful examination of the specific protein of interest to understand the intricacies of its active site. This guide synthesizes available information on several notable examples where a residue at or near position 145 is crucial for function, highlighting the diverse therapeutic implications.

The Ambiguity of "this compound": A Tale of Multiple Proteins

Initial investigations into the "this compound active site" reveal its association with at least three distinct and significant proteins:

  • p145 (Tyrosine Kinase): In the realm of oncology, p145 refers to a 145 kDa protein with associated tyrosine kinase activity, identified in a human gastric carcinoma cell line.[1] While the specific residues of its active site are not fully detailed in the provided information, its role in cell signaling and cancer progression makes it a potential target for therapeutic intervention.

  • D-amino acid Transaminase (Lys-145): In the bacterial enzyme D-amino acid transaminase, the residue at position 145 is a lysine (B10760008) (K145). This residue is of paramount importance as it forms a covalent bond with the pyridoxal (B1214274) 5'-phosphate (PLP) coenzyme, a critical step in the catalytic cycle.[2] Mutation of this lysine to glutamine (K145Q) results in a significant decrease in enzyme activity, demonstrating its central role in both catalytic efficiency and maintaining the stereochemical fidelity of the reaction.[2]

  • SARS-CoV-2 Main Protease (3CLpro) (Cys-145): The cysteine at position 145 (C145) in the SARS-CoV-2 main protease (3CLpro) is a component of the catalytic dyad, along with Histidine 41 (His41).[3] This dyad is essential for the proteolytic activity of the enzyme, which is responsible for cleaving the viral polyprotein into functional units, a process vital for viral replication. The nucleophilic thiol group of C145 attacks the substrate's peptide bond, initiating the cleavage reaction.[3]

  • T4 Lysozyme (B549824) (Arg-145): In a mutant form of T4 Lysozyme (T26H), an arginine residue at position 145 (R145) is located within the active site.[4] While not the primary catalytic residue in this context, its presence in the active site suggests a role in substrate binding or maintaining the structural integrity necessary for catalysis.

Given the diverse nature of these "this compound" active sites, a comprehensive structural and functional analysis requires focusing on a single, specified protein. For the purpose of illustrating the depth of analysis required for drug development professionals, the remainder of this guide will focus on the well-characterized Cys-145 active site of the SARS-CoV-2 Main Protease (3CLpro) , a prominent target for antiviral drug development.

Structural Analysis of the SARS-CoV-2 3CLpro C145 Active Site

The active site of the SARS-CoV-2 3CLpro is a shallow cleft located at the interface of the two domains of the monomer. The catalytic dyad, Cys-145 and His41, are the key players in the catalytic mechanism.

Key Residues and Interactions

The geometry and chemical environment of the active site are crucial for its function. The table below summarizes key residues and their proposed roles.

ResidueRole in the Active Site
Cys-145 Catalytic Nucleophile: The thiol group of C145 performs a nucleophilic attack on the carbonyl carbon of the substrate's scissile peptide bond.[3]
His-41 General Base/Acid: His41 deprotonates the C145 thiol to increase its nucleophilicity and later protonates the leaving group to facilitate peptide bond cleavage.[3]
His-163 Substrate Binding: Forms a hydrogen bond with the P1' residue of the substrate, contributing to substrate recognition and positioning.
Glu-166 Substrate Binding: Interacts with the P1 glutamine residue of the substrate, playing a key role in substrate specificity.
Gly-143 Oxyanion Hole: The backbone amide of Gly143, along with Cys145, helps to stabilize the negatively charged tetrahedral intermediate formed during catalysis.

Experimental Protocols for Active Site Characterization

Understanding the structure and function of the C145 active site relies on a combination of biophysical and biochemical techniques.

X-ray Crystallography
  • Objective: To determine the three-dimensional structure of the 3CLpro active site, often in complex with inhibitors.

  • Methodology:

    • Protein Expression and Purification: The gene encoding 3CLpro is cloned into an expression vector and expressed in a suitable host (e.g., E. coli). The protein is then purified to homogeneity using chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

    • Crystallization: The purified protein is crystallized by vapor diffusion, sitting drop, or hanging drop methods, screening a wide range of conditions (precipitants, pH, temperature).

    • Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

    • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein is built and refined.

Enzyme Kinetics Assays
  • Objective: To determine the kinetic parameters (kcat, Km, Ki) of the enzyme and the potency of inhibitors.

  • Methodology:

    • Assay Principle: A common method utilizes a fluorogenic substrate that, upon cleavage by 3CLpro, releases a fluorescent molecule. The increase in fluorescence over time is proportional to the enzyme's activity.

    • Procedure:

      • The enzyme and substrate are incubated in a suitable buffer at a constant temperature.

      • The reaction is initiated by the addition of either the enzyme or the substrate.

      • Fluorescence is monitored continuously using a plate reader.

      • For inhibitor studies, the enzyme is pre-incubated with the inhibitor before the addition of the substrate.

    • Data Analysis: The initial reaction rates are plotted against substrate or inhibitor concentrations, and the data are fitted to the Michaelis-Menten or appropriate inhibition models to determine the kinetic parameters.

Site-Directed Mutagenesis
  • Objective: To probe the functional role of specific amino acid residues in the active site.

  • Methodology:

    • Mutagenesis: The gene encoding 3CLpro is mutated to replace the codon for the target residue (e.g., Cys-145) with the codon for another amino acid (e.g., Alanine).

    • Expression and Purification: The mutant protein is expressed and purified using the same protocol as the wild-type enzyme.

    • Functional Analysis: The catalytic activity of the mutant enzyme is assessed using enzyme kinetics assays and compared to the wild-type enzyme. A significant loss of activity upon mutation confirms the importance of the residue.[3]

Visualizing the Catalytic Mechanism and Experimental Workflow

To further elucidate the processes involved in the 3CLpro active site, the following diagrams illustrate the catalytic mechanism and a typical experimental workflow for its analysis.

Catalytic_Mechanism cluster_Enzyme 3CLpro Active Site C145_SH Cys145-SH H41 His41 H41->C145_SH Deprotonation Tetrahedral_Intermediate Tetrahedral Intermediate H41->Tetrahedral_Intermediate Protonation Substrate Substrate (P1-Gln) Substrate->C145_SH Binding Tetrahedral_Intermediate->C145_SH Product1 Product 1 (N-terminus) Tetrahedral_Intermediate->Product1 Collapse & Protonation Product2 Product 2 (C-terminus) Tetrahedral_Intermediate->Product2 Release C145_S_minus->Tetrahedral_Intermediate Nucleophilic Attack

Caption: Catalytic mechanism of SARS-CoV-2 3CLpro.

Experimental_Workflow Gene 3CLpro Gene Cloning Cloning & Expression Gene->Cloning Purification Protein Purification Cloning->Purification Characterization Biophysical & Biochemical Characterization Purification->Characterization Crystallography X-ray Crystallography Characterization->Crystallography Kinetics Enzyme Kinetics Characterization->Kinetics Mutagenesis Site-Directed Mutagenesis Characterization->Mutagenesis Structure 3D Structure Crystallography->Structure Function Kinetic Parameters Kinetics->Function Residue_Role Residue Importance Mutagenesis->Residue_Role

Caption: Experimental workflow for 3CLpro active site analysis.

References

The Role of T145 Phosphorylation of p21 in Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclin-dependent kinase inhibitor p21 (also known as CDKN1A, WAF1, or Cip1) is a critical regulator of the cell cycle. While traditionally considered a tumor suppressor due to its ability to induce cell cycle arrest, emerging evidence has revealed a more complex, dual role for p21 in cancer biology. A key regulatory mechanism governing the function of p21 is post-translational modification, particularly phosphorylation. This guide focuses on a specific phosphorylation event: the modification of threonine at position 145 (T145). Phosphorylation at this site has been shown to switch p21 from a tumor-suppressive nuclear protein to an oncogenic cytoplasmic protein, impacting cell proliferation, apoptosis, and therapeutic resistance in various cancer models. This document provides a comprehensive overview of the signaling pathways, experimental methodologies to study p21 this compound phosphorylation, and a summary of its expression in disease models.

The Core Signaling Pathway: PI3K/Akt and p21 Phosphorylation

The phosphorylation of p21 at this compound is primarily mediated by the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][2] This pathway is frequently hyperactivated in a wide range of human cancers and is a key driver of cell survival, proliferation, and growth.

The canonical activation of this pathway begins with the stimulation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K. Activated PI3K phosphorylates phosphatidylinositol (3,4)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and its upstream activator PDK1.[2] At the cell membrane, Akt is phosphorylated and activated by PDK1 and mTORC2.

Once activated, Akt phosphorylates a multitude of downstream targets, including p21 at the this compound residue.[3] This phosphorylation event has profound functional consequences. A primary effect is the disruption of the interaction between p21 and Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair.[3] By inhibiting this interaction, Akt-mediated phosphorylation of p21 at this compound attenuates its ability to halt DNA synthesis, thereby promoting cell cycle progression.[1]

Furthermore, this compound phosphorylation promotes the cytoplasmic localization of p21.[4][5] Nuclear p21 typically acts as a tumor suppressor by inhibiting cyclin-dependent kinases (CDKs). However, when localized to the cytoplasm, p21 can exhibit anti-apoptotic and oncogenic properties.[5] In the cytoplasm, phosphorylated p21 can bind to and inhibit pro-apoptotic proteins such as procaspase-3, thereby promoting cell survival.

T145_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates p21_cyto p21 Akt->p21_cyto Phosphorylates at this compound p_p21_T145_cyto p-p21 (this compound) p21_cyto->p_p21_T145_cyto Pro-apoptotic Proteins Pro-apoptotic Proteins p_p21_T145_cyto->Pro-apoptotic Proteins Inhibits p21_nuc p21 p_p21_T145_cyto->p21_nuc Prevents nuclear import PCNA PCNA p_p21_T145_cyto->PCNA Disrupts binding Apoptosis_Inhibition Apoptosis Inhibition p21_nuc->PCNA Binds & Inhibits CDKs CDKs p21_nuc->CDKs Binds & Inhibits DNA_Replication DNA Replication PCNA->DNA_Replication Promotes Cell_Cycle_Arrest Cell Cycle Arrest

Caption: The PI3K/Akt signaling pathway leading to p21 phosphorylation at this compound.

Quantitative Data on p21 this compound Phosphorylation in Disease Models

The expression and phosphorylation of p21 at this compound have been quantitatively assessed in several cancer models, particularly in melanoma and breast cancer. Below are tables summarizing key findings.

Table 1: p21 and phospho-p21 (this compound) Expression in Melanoma Cell Lines

Cell LineMetastatic PotentialTotal p21 LevelPhospho-p21 (this compound) LevelSubcellular Localization of p21Reference
4C11-Non-metastaticLowLowPredominantly Nuclear[6]
4C11+MetastaticHighHighPredominantly Cytoplasmic[6]

Table 2: Immunohistochemical Analysis of phospho-p21 (this compound) in Breast Cancer

Breast Cancer SubtypeHER2/neu StatusPhospho-Akt ExpressionCytoplasmic p21Phospho-p21 (this compound) ExpressionCorrelation with Poor Overall SurvivalReference
HER2-positiveOverexpressionHighCorrelatedCorrelatedYes[5]
HER2-negativeLow/NormalLowLess frequentLess frequentNo[5]
Node-positiveN/AN/AN/A65% of patients showed >10% positive cellsNo significant correlation with prognosis[7]

Experimental Protocols

Detecting the phosphorylation of p21 at this compound requires specific and optimized experimental protocols. Below are detailed methodologies for key experiments.

Western Blot for Phospho-p21 (this compound) Detection

This protocol is for the detection of phosphorylated p21 (this compound) in cell lysates.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection Lysate_Prep Cell Lysis (with phosphatase inhibitors) Quantification Protein Quantification (e.g., BCA assay) Lysate_Prep->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF or Nitrocellulose Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-p21 this compound) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western blot analysis of phospho-p21 (this compound).

Materials:

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • SDS-PAGE gels (12-15% acrylamide).[5]

  • PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody: Rabbit anti-phospho-p21 (this compound) polyclonal antibody.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: Harvest cells and lyse on ice with lysis buffer.

  • Protein Quantification: Determine protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Membrane Transfer: Transfer proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.

Immunohistochemistry (IHC) for Phospho-p21 (this compound)

This protocol is for the detection and localization of phospho-p21 (this compound) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides.

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.

  • Antigen Retrieval Solution: Citrate buffer (pH 6.0) or EDTA buffer (pH 8.0).

  • Peroxidase blocking solution (3% H2O2).

  • Blocking solution: 5% normal goat serum in PBS.

  • Primary Antibody: Rabbit anti-phospho-p21 (this compound) polyclonal antibody.

  • Biotinylated secondary antibody and streptavidin-HRP complex.

  • DAB substrate kit.

  • Hematoxylin for counterstaining.

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded ethanol series to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval in a steamer or water bath.

  • Peroxidase Blocking: Block endogenous peroxidase activity.

  • Blocking: Block non-specific binding with blocking solution.

  • Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Apply biotinylated secondary antibody followed by streptavidin-HRP and develop with DAB substrate.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.

Immunoprecipitation (IP) of Phospho-p21 (this compound)

This protocol is for enriching phosphorylated p21 from cell lysates for subsequent analysis, such as Western blotting.[8]

IP_Workflow Lysate_Prep Cell Lysis (non-denaturing buffer with phosphatase inhibitors) Preclearing Pre-clearing with Protein A/G beads Lysate_Prep->Preclearing IP_Ab_Incubation Incubation with anti-phospho-p21 (this compound) antibody Preclearing->IP_Ab_Incubation Bead_Capture Capture with Protein A/G beads IP_Ab_Incubation->Bead_Capture Washing Wash beads Bead_Capture->Washing Elution Elute bound proteins Washing->Elution Analysis Analysis (e.g., Western Blot) Elution->Analysis

Caption: Workflow for immunoprecipitation of phospho-p21 (this compound).

Materials:

  • Non-denaturing lysis buffer with phosphatase inhibitors.

  • Protein A/G agarose (B213101) or magnetic beads.

  • Rabbit anti-phospho-p21 (this compound) antibody.

  • Wash buffer.

  • Elution buffer or SDS-PAGE sample buffer.

Procedure:

  • Cell Lysis: Prepare cell lysates using a non-denaturing buffer.

  • Pre-clearing: Incubate lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-phospho-p21 (this compound) antibody to the pre-cleared lysate and incubate.

  • Capture: Add fresh Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash several times with wash buffer.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting.

This compound Expression in Neurodegenerative Disease Models

Currently, there is limited research directly investigating the role of p21 phosphorylation at this compound in the context of neurodegenerative diseases. While protein phosphorylation is a well-established mechanism in the pathology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, the focus has been on other proteins like tau and alpha-synuclein. The functional consequences of p21 this compound phosphorylation are primarily linked to cell cycle regulation and apoptosis control in proliferative cells, which may be less central to the post-mitotic neuronal cell death characteristic of many neurodegenerative conditions. Future research may explore potential roles for this modification in neuronal cell cycle re-entry or other pathological processes.

Conclusion

The phosphorylation of p21 at threonine 145 is a critical regulatory switch that modulates its function from a tumor suppressor to a potential oncoprotein. This event, driven by the PI3K/Akt signaling pathway, promotes cell proliferation and survival by disrupting p21's interaction with PCNA and sequestering it in the cytoplasm. The elevated levels of phospho-p21 (this compound) in certain cancers, such as HER2-positive breast cancer and metastatic melanoma, correlate with a poorer prognosis, highlighting its potential as a biomarker and a therapeutic target. The experimental protocols detailed in this guide provide a framework for researchers to investigate the role of p21 this compound phosphorylation in various disease models, which will be crucial for the development of novel therapeutic strategies targeting this oncogenic modification.

References

Methodological & Application

Application Notes and Protocols for Immunohistochemistry (IHC) on Frozen Tissue

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the immunohistochemical staining of frozen tissue sections. The following guidelines are intended for researchers, scientists, and drug development professionals to achieve optimal and reproducible results. While this protocol is a comprehensive guide, individual optimization for specific primary antibodies and tissue types is recommended.

I. Introduction

Immunohistochemistry (IHC) is a powerful technique used to localize antigens within the cellular and tissue context.[1] Staining on frozen tissue sections is particularly advantageous for preserving the native antigenicity of many proteins, which can be compromised by the harsh fixation and processing steps of paraffin-embedded tissues.[2] This method is rapid and effective for a wide range of targets.[2][3] However, careful tissue handling and sectioning are crucial to maintain morphological integrity and prevent artifacts.[2]

II. Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Category Item Notes
Tissue Preparation Optimal Cutting Temperature (OCT) compoundFor embedding and cryoprotection.
Isopentane (B150273) (2-methylbutane), cooled with liquid nitrogen or dry iceFor snap-freezing fresh tissue.[1][4]
CryostatFor sectioning frozen tissue blocks.
Charged microscope slides (e.g., poly-L-lysine coated)To ensure section adherence.[5]
Fixatives Acetone (B3395972), pre-chilled to -20°CA common fixative for post-sectioning fixation.[6][7]
Paraformaldehyde (PFA) 4% in PBSAn alternative fixative. Can be used for perfusion or immersion.[5][7]
Buffers and Solutions Phosphate-Buffered Saline (PBS)For washing steps.
Tris-Buffered Saline (TBS)An alternative wash buffer.[7]
Blocking Buffere.g., 5% normal serum (from the species of the secondary antibody) in PBS/TBS with 0.1-0.5% Triton X-100.[5]
Antibody Dilution Buffere.g., 1% BSA in PBS/TBS.
Antibodies Primary Antibody (e.g., anti-T145)Dilution to be optimized by the user.
Secondary AntibodyBiotinylated or fluorophore-conjugated, specific to the primary antibody host species.
Detection System Streptavidin-Horseradish Peroxidase (HRP) and a suitable chromogen (e.g., DAB)For chromogenic detection.[6][8]
Fluorescent mounting medium with DAPIFor fluorescent detection and nuclear counterstaining.
Other Humidified chamberTo prevent slides from drying out during incubations.[6]
Hydrophobic barrier penTo delineate the tissue section.[5]
Coverslips
Mounting MediumAqueous or permanent, depending on the detection method.

III. Experimental Protocol

This protocol outlines the key steps for performing IHC on frozen tissue sections.

A. Tissue Preparation and Sectioning

There are two primary methods for preparing frozen tissue:

Method 1: Snap-Freezing Fresh Tissue [1][7]

  • Place a freshly dissected tissue block (less than 5mm thick) into a mold filled with OCT compound.[7]

  • Snap-freeze the block by immersing it in isopentane cooled with liquid nitrogen.[1][7]

  • Store the frozen tissue block at -80°C until sectioning. Blocks can be stored for 6-12 months.[5]

Method 2: Fixation Before Freezing [5][7]

  • Perfuse the animal with 4% PFA in PBS, or immerse the dissected tissue in the fixative for 4-24 hours.[5][7]

  • Cryoprotect the fixed tissue by incubating it in a 30% sucrose (B13894) solution in PBS until it sinks.[5]

  • Embed the cryoprotected tissue in OCT and freeze as described in Method 1.

Cryosectioning:

  • Equilibrate the frozen tissue block to the cryostat temperature (typically -20°C) for about 30 minutes.[5][7]

  • Cut sections at a thickness of 5-10 µm.[4]

  • Mount the sections onto charged microscope slides.

  • Air dry the slides for 30-60 minutes at room temperature.[4] Slides can be used immediately or stored at -80°C.

B. Staining Procedure
  • Fixation (for snap-frozen tissues): If not pre-fixed, fix the air-dried sections in ice-cold acetone for 10-20 minutes or 4% PFA for 15 minutes.[6][7]

  • Rinsing: Rinse the slides three times in PBS for 5 minutes each.

  • Endogenous Peroxidase Quenching (for chromogenic detection): Incubate sections in 0.3-3% hydrogen peroxide in PBS for 10-15 minutes to block endogenous peroxidase activity.[1][7] Rinse thoroughly with PBS.

  • Blocking: To prevent non-specific antibody binding, incubate the sections in blocking buffer for 30-60 minutes at room temperature in a humidified chamber.[1][7]

  • Primary Antibody Incubation: Drain the blocking buffer and apply the primary antibody (e.g., anti-T145) diluted in antibody dilution buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7][8]

  • Rinsing: Rinse the slides three times in PBS for 5 minutes each.

  • Secondary Antibody Incubation: Apply the biotinylated or fluorophore-conjugated secondary antibody, diluted in antibody dilution buffer. Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Rinsing: Rinse the slides three times in PBS for 5 minutes each.

C. Detection and Visualization

For Chromogenic Detection:

  • Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Rinse three times in PBS.

  • Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.[8]

  • Rinse with deionized water to stop the reaction.

For Fluorescent Detection:

  • Proceed directly to counterstaining after the final secondary antibody wash.

D. Counterstaining and Mounting
  • Counterstaining (optional): For chromogenic detection, counterstain with hematoxylin (B73222) to visualize cell nuclei.[8] For fluorescent detection, a nuclear counterstain like DAPI can be included in the mounting medium.

  • Dehydration (for chromogenic detection): Dehydrate the sections through graded alcohols and clear in xylene.[8]

  • Mounting: Apply mounting medium and place a coverslip over the tissue section.

IV. Optimization and Troubleshooting

Problem Possible Cause Suggested Solution
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., serum from the secondary antibody host).[6]
Primary or secondary antibody concentration too highTitrate antibodies to determine the optimal concentration.[6]
Insufficient washingIncrease the number and duration of wash steps.[6]
Weak or No Signal Primary antibody incompatible with frozen sectionsCheck the antibody datasheet for validated applications.
Antigen epitope maskedConsider a brief, gentle antigen retrieval step, though this can be harsh on frozen sections.[4][5]
Insufficient incubation timesIncrease incubation time for primary and/or secondary antibodies.
Poor Morphology/Tissue Detachment Improper freezingEnsure rapid and thorough freezing to minimize ice crystal formation.
Sections too thickOptimize sectioning thickness.
Slides not properly coated or chargedUse high-quality, charged slides.[3]
Sections dried out during stainingUse a humidified chamber for all incubation steps.[6]

V. Experimental Workflow Diagram

IHC_Frozen_Tissue_Workflow Immunohistochemistry Workflow for Frozen Tissue cluster_prep Tissue Preparation & Sectioning cluster_staining Immunostaining cluster_detection Detection & Visualization Tissue_Collection 1. Tissue Collection Freezing 2. Snap-Freezing in OCT Tissue_Collection->Freezing Sectioning 3. Cryosectioning (5-10 µm) Freezing->Sectioning Mounting 4. Mount on Charged Slides Sectioning->Mounting Drying 5. Air Dry Sections Mounting->Drying Fixation 6. Fixation (e.g., Acetone) Drying->Fixation Wash1 7. Wash (PBS) Fixation->Wash1 Blocking 8. Blocking Step Wash1->Blocking Primary_Ab 9. Primary Antibody Incubation (e.g., anti-T145) Blocking->Primary_Ab Wash2 10. Wash (PBS) Primary_Ab->Wash2 Secondary_Ab 11. Secondary Antibody Incubation Wash2->Secondary_Ab Wash3 12. Wash (PBS) Secondary_Ab->Wash3 Detection 13. Detection (Chromogenic or Fluorescent) Wash3->Detection Counterstain 14. Counterstaining (optional) Detection->Counterstain Mount 15. Dehydrate & Mount Counterstain->Mount Imaging 16. Microscopy Mount->Imaging

Caption: Workflow for immunohistochemical staining of frozen tissue sections.

VI. Signaling Pathway Diagram

As "T145" is a placeholder, a generic signaling pathway diagram is provided below to illustrate the visualization capabilities. This can be adapted once the specific target and its pathway are known.

Signaling_Pathway Example Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor This compound This compound (Target Protein) Receptor->this compound activates Kinase1 Kinase 1 This compound->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus translocates to Response Cellular Response Nucleus->Response gene expression

Caption: Example of a hypothetical signaling cascade involving the target protein.

References

Application Notes: Transient Transfection of T145 in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientist, and Drug Development Professionals

Introduction

Human Embryonic Kidney 293 (HEK293) cells are a foundational tool in molecular biology, cancer research, and the biotechnology industry for producing therapeutic proteins and viruses for gene therapy.[1][2][3] Their popularity stems from their reliable growth, high transfectability, and capacity for proper post-translational modifications of complex proteins.[1][4][5] Transient transfection is a technique used to introduce foreign genetic material into a cell, resulting in temporary expression of the desired gene.[6] This method is invaluable for short-term studies of protein function, signaling pathways, and drug screening.[7]

This document provides a detailed protocol for the transient transfection of a hypothetical plasmid encoding the protein "T145" into HEK293 cells using a lipid-based reagent. It includes methodologies for cell culture, transfection optimization, and post-transfection analysis, along with troubleshooting guidelines.

Data Presentation

Successful transfection requires optimizing several parameters, primarily the ratio of DNA to transfection reagent and the timeline of protein expression.[8][9] The tables below present hypothetical, yet typical, optimization data for this compound expression.

Table 1: Optimization of this compound Plasmid DNA to Lipid Reagent Ratio

This table illustrates how varying the ratio of plasmid DNA to a lipid-based transfection reagent affects transfection efficiency (measured by the percentage of GFP-positive cells from a co-transfected reporter plasmid) and cell viability.

DNA (µg)Lipid Reagent (µL)Ratio (µg:µL)Transfection Efficiency (%)Cell Viability (%)
2.02.01:145 ± 4.196 ± 2.5
2.04.01:278 ± 5.594 ± 3.1
2.06.01:389 ± 3.8 91 ± 2.8
2.08.01:485 ± 4.275 ± 5.9

Data are represented as mean ± standard deviation from triplicate wells in a 6-well plate format. Efficiency was assessed 48 hours post-transfection.

Table 2: Time-Course of this compound Protein Expression

This table shows the relative expression level of this compound protein over time following transfection at the optimal 1:3 DNA-to-lipid ratio.

Time Post-Transfection (Hours)Relative this compound Expression Level (Arbitrary Units)
120.15 ± 0.04
240.68 ± 0.09
481.00 ± 0.12
720.75 ± 0.10
960.31 ± 0.06

Expression levels were determined by Western blot densitometry, normalized to the 48-hour time point.

Experimental Protocols

Protocol 1: Culture and Maintenance of HEK293 Cells

Healthy, actively dividing cells are critical for successful transfection.[10]

Materials:

  • HEK293 cells (e.g., ATCC® CRL-1573™)

  • High-glucose Dulbecco's Modified Eagle's Medium (DMEM)[1][11]

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin (optional)

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Humidified incubator at 37°C with 5% CO2[1][12]

Procedure:

  • Culture: Maintain HEK293 cells in T-75 flasks with complete growth medium (DMEM + 10% FBS).

  • Passaging: Subculture cells when they reach 80-90% confluency.

    • Aspirate the old medium and wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2 mL of pre-warmed 0.05% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.[3]

    • Neutralize trypsin by adding 8 mL of complete growth medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

    • Seed new flasks at a density of 1-2 x 10^6 cells per T-75 flask.

  • Passage Number: Use cells with a low passage number (ideally below 20) to ensure experimental reproducibility, as their characteristics can change over time.[1]

Protocol 2: Transient Transfection of this compound Plasmid

This protocol is optimized for a 6-well plate format using a lipid-based transfection reagent.

Materials:

  • Healthy HEK293 cells from Protocol 1

  • 6-well tissue culture plates

  • High-purity this compound plasmid DNA (A260/A280 ratio of 1.8–1.9)[9]

  • Lipid-based transfection reagent (e.g., Lipofectamine™, FuGENE®)

  • Reduced-serum medium (e.g., Opti-MEM™)

Procedure:

  • Cell Seeding: The day before transfection, seed 2.5 x 10^5 HEK293 cells per well in a 6-well plate with 2 mL of complete growth medium. This should result in 70-90% confluency on the day of transfection.[8][10]

  • Complex Formation (per well):

    • Tube A (DNA): In a sterile microfuge tube, dilute 2.0 µg of this compound plasmid DNA into 250 µL of Opti-MEM™. Mix gently.

    • Tube B (Lipid): In a separate sterile microfuge tube, add 6.0 µL of lipid transfection reagent to 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. Note: Do not vortex the lipid reagent.[13]

    • Combine: Add the diluted DNA from Tube A to Tube B. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow DNA-lipid complexes to form.[6][14]

  • Transfection:

    • Gently add the 500 µL of DNA-lipid complex mixture dropwise to the well containing the cells.

    • Gently rock the plate back and forth to ensure even distribution of the complexes.

  • Incubation: Return the plate to the 37°C, 5% CO2 incubator.

  • Post-Transfection: There is typically no need to change the medium after adding the complexes. Analyze gene expression 24-72 hours post-transfection.[6][15] For this compound, peak expression is observed at 48 hours (see Table 2).

Protocol 3: Post-Transfection Analysis via Western Blot

Materials:

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis (48 hours post-transfection):

    • Aspirate medium from wells and wash once with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and subsequently transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary anti-T145 antibody overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations and Workflows

Experimental Workflow Diagram

G cluster_prep Day 0: Preparation cluster_transfection Day 1: Transfection cluster_analysis Day 3: Analysis seed Seed HEK293 Cells (70-90% Confluency Target) prep_dna Dilute this compound Plasmid in Opti-MEM complex Combine and Incubate (20-30 min) prep_dna->complex prep_lipid Dilute Lipid Reagent in Opti-MEM prep_lipid->complex add_complex Add Complexes to Cells complex->add_complex lyse Lyse Cells & Quantify Protein add_complex->lyse Incubate 48h wb Western Blot for this compound lyse->wb data Data Analysis wb->data

Caption: Workflow for transient transfection and analysis of this compound in HEK293 cells.

Hypothetical this compound Signaling Pathway

This diagram illustrates a hypothetical signaling cascade initiated by the this compound protein, a putative membrane receptor, leading to the activation of the MAPK/ERK pathway.

G This compound This compound Receptor Ras Ras This compound->Ras P Ligand External Ligand Ligand->this compound Activation Raf Raf Ras->Raf P MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF P, Translocation to Nucleus Response Cellular Response (Proliferation, Differentiation) TF->Response

Caption: Hypothetical this compound-mediated activation of the MAPK/ERK signaling cascade.

Troubleshooting Guide

Low transfection efficiency or high cell death are common issues.[15][16] This flowchart provides a logical approach to troubleshooting.

G cluster_efficiency Low Transfection Efficiency cluster_toxicity High Cell Toxicity start Problem Encountered q_cell Cell Health Poor? (Viability <90% or High Passage) start->q_cell t_reagent Too Much Reagent? start->t_reagent q_dna DNA Quality Low? (A260/280 not 1.8-1.9) q_cell->q_dna sol_cell Solution: Use low-passage, healthy cells q_cell->sol_cell q_ratio DNA:Reagent Ratio Suboptimal? q_dna->q_ratio sol_dna Solution: Re-purify plasmid DNA q_dna->sol_dna q_confluency Confluency <70% or >90%? q_ratio->q_confluency sol_ratio Solution: Titrate DNA:Reagent ratio (e.g., 1:1 to 1:4) q_ratio->sol_ratio sol_confluency Solution: Optimize cell seeding density q_confluency->sol_confluency t_dna Too Much DNA? t_reagent->t_dna sol_tox Solution: Reduce reagent/DNA amount; Decrease complex incubation time t_reagent->sol_tox t_time Incubation Time Too Long? t_dna->t_time t_dna->sol_tox t_time->sol_tox

Caption: Troubleshooting flowchart for common transient transfection issues.

References

Application Notes and Protocols: Generating a T145 Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genetically engineered mouse models, particularly knockout (KO) mice, are indispensable tools in biomedical research for elucidating gene function and modeling human diseases.[1][2] The process of generating a knockout mouse involves the targeted disruption or deletion of a specific gene to study the resulting phenotypic changes. This document provides a detailed guide for the generation and validation of a knockout mouse model for the hypothetical gene T145.

Two primary technologies are widely employed for creating knockout mice: CRISPR-Cas9 and homologous recombination in embryonic stem (ES) cells.[3] The CRISPR-Cas9 system has become increasingly popular due to its relative speed, simplicity, and high efficiency, shortening timelines from over a year to as little as 4-8 weeks.[1][4][5] Homologous recombination, while a more traditional and time-consuming method, remains a robust technique, particularly for creating complex genetic modifications.[3][6]

These application notes will detail the protocols for both CRISPR-Cas9 and homologous recombination-based approaches for generating a this compound knockout mouse. Furthermore, comprehensive protocols for the validation and initial phenotypic characterization of the resulting mouse line are provided to ensure the accuracy and reliability of the model for downstream research and drug development applications.

Comparison of Knockout Generation Methodologies

The choice of methodology for generating a knockout mouse model depends on factors such as desired precision, timeline, cost, and the complexity of the genetic modification. Below is a comparison of the two primary methods.

FeatureCRISPR-Cas9Homologous Recombination in ES Cells
Principle RNA-guided endonuclease (Cas9) creates a double-strand break at the target locus, which is then repaired by Non-Homologous End Joining (NHEJ), often resulting in frameshift mutations.[4]A targeting vector containing homologous DNA sequences replaces the endogenous gene in embryonic stem (ES) cells.[3][7]
Efficiency High (up to 95% targeted gene deletion).[1]Lower (10-20% success rates in traditional methods).[1]
Speed Rapid (4-8 weeks to generate founder mice).[1]Lengthy (12-18 months to generate homozygous mice).[1]
Complexity Relatively simple; involves microinjection of Cas9 and guide RNA into zygotes.[5][8]Multi-step process: vector construction, ES cell transfection, selection, blastocyst injection, and chimera generation.[7]
Cost Generally more cost-effective.[4]More expensive due to the longer timeline and multiple steps.
Off-Target Effects A potential concern, but can be minimized with careful guide RNA design.[1]Generally considered to have high fidelity to the target locus.
Flexibility Excellent for creating simple knockouts, small insertions/deletions, and can be used for creating multiple knockouts simultaneously.[5]Robust method for creating large deletions, conditional knockouts, and complex knock-in models.[3]

Experimental Workflow and Protocols

Part 1: Generation of this compound Knockout Mice via CRISPR-Cas9

The CRISPR-Cas9 system allows for the direct modification of the genome in mouse zygotes, streamlining the generation of knockout models.[9]

G cluster_0 Step 1: Design cluster_1 Step 2: Microinjection cluster_2 Step 3: Founder Generation cluster_3 Step 4: Screening & Breeding Design_gRNA Design & Synthesize guide RNAs (gRNAs) for this compound Microinjection Microinjection of gRNA/Cas9 into Zygote Pronucleus Design_gRNA->Microinjection Design_Cas9 Synthesize or Procure Cas9 mRNA or Protein Design_Cas9->Microinjection Superovulation Superovulation of Female Mice Zygote_Collection Zygote Collection Superovulation->Zygote_Collection Zygote_Collection->Microinjection Embryo_Transfer Transfer Injected Embryos to Pseudopregnant Female Microinjection->Embryo_Transfer Birth Birth of Founder (F0) Pups Embryo_Transfer->Birth Genotyping Genotyping of F0 Pups (PCR & Sequencing) Birth->Genotyping Breeding Breed Positive Founders with Wild-Type Mice Genotyping->Breeding Germline_Transmission Confirm Germline Transmission in F1 Generation Breeding->Germline_Transmission

Caption: CRISPR-Cas9 knockout mouse generation workflow.

Protocol 1.1: Design and Preparation of CRISPR-Cas9 Components

  • gRNA Design: Use bioinformatics tools (e.g., E-CRISP, MIT CRISPR design tool) to design at least two specific guide RNAs (gRNAs) targeting an early exon of the this compound gene.[5] This maximizes the probability of generating a frameshift mutation leading to a loss of function.

  • Component Synthesis: Synthesize the designed gRNAs and Cas9 mRNA. Alternatively, commercially available Cas9 protein can be used, which may increase efficiency.[9]

  • Microinjection Mix Preparation: Prepare an RNase-free microinjection buffer containing the gRNAs and Cas9 mRNA or protein at optimized concentrations.[9]

Protocol 1.2: Zygote Microinjection and Embryo Transfer

  • Animal Preparation: Induce superovulation in female mice (e.g., C57BL/6J strain) and mate them with stud males.

  • Zygote Collection: Collect fertilized zygotes from the oviducts of the mated females.

  • Microinjection: Under a microscope, inject the CRISPR-Cas9 mixture directly into the pronucleus of the collected zygotes.[5]

  • Embryo Transfer: Surgically transfer the microinjected embryos into the oviducts of pseudopregnant surrogate mothers.[5]

Protocol 1.3: Identification of Founder Mice

  • Birth and Weaning: Allow the surrogate mothers to carry the embryos to term. Pups are typically born 19-21 days post-transfer.

  • Genotyping: At 2-3 weeks of age, collect tail biopsies from the resulting pups (founder or F0 generation). Extract genomic DNA and perform PCR followed by Sanger sequencing to identify individuals carrying mutations in the this compound gene.[1]

Protocol 1.4: Germline Transmission

  • Breeding: Mate the identified positive founder mice with wild-type mice.

  • F1 Genotyping: Genotype the offspring (F1 generation) to confirm that the mutation has been passed through the germline.[5]

  • Colony Expansion: Intercross heterozygous F1 mice to generate homozygous this compound knockout mice.

Part 2: Generation of this compound Knockout Mice via Homologous Recombination

This traditional method involves modifying ES cells and then using them to create chimeric mice.[10]

G cluster_0 Step 1: Vector Construction cluster_1 Step 2: ES Cell Targeting cluster_2 Step 3: Chimera Generation cluster_3 Step 4: Breeding Vector_Design Design Targeting Vector with Homology Arms for this compound & Selection Cassette (e.g., NeoR) Electroporation Electroporate Vector into ES Cells Vector_Design->Electroporation ES_Culture Culture Embryonic Stem (ES) Cells ES_Culture->Electroporation Selection Select for Homologous Recombinants (e.g., Neomycin) Electroporation->Selection Screening Screen Clones by PCR/Southern Blot Selection->Screening Blastocyst_Injection Inject Targeted ES Cells into Blastocysts Screening->Blastocyst_Injection Embryo_Transfer Transfer Chimeric Blastocysts to Pseudopregnant Female Blastocyst_Injection->Embryo_Transfer Birth Birth of Chimeric Pups Embryo_Transfer->Birth Breeding Breed Chimeric Mice with Wild-Type Mice Birth->Breeding Germline_Transmission Screen for Germline Transmission in F1 Offspring Breeding->Germline_Transmission Intercross Intercross Heterozygous (F1) Mice to Generate Homozygous (F2) KO Germline_Transmission->Intercross

Caption: Homologous recombination knockout mouse workflow.

Protocol 2.1: Targeting Vector Construction

  • Design: Design a targeting vector that contains DNA sequences (homology arms) identical to the regions flanking the this compound gene.[3]

  • Cloning: Clone a positive selection cassette (e.g., neomycin resistance gene, NeoR) between the homology arms, which will replace a critical exon of the this compound gene upon successful recombination.[7]

Protocol 2.2: ES Cell Culture and Transfection

  • ES Cell Culture: Culture mouse ES cells under conditions that maintain their pluripotency.

  • Electroporation: Introduce the linearized targeting vector into the ES cells via electroporation.[3]

  • Selection and Screening: Culture the ES cells in a medium containing a selection agent (e.g., neomycin).[10] Surviving colonies are then screened by PCR and Southern blotting to identify clones that have undergone successful homologous recombination.[3]

Protocol 2.3: Generation of Chimeric Mice

  • Blastocyst Injection: Inject the correctly targeted ES cells into blastocyst-stage embryos.[10]

  • Embryo Transfer: Transfer the chimeric blastocysts into pseudopregnant female mice.[10]

  • Identification of Chimeras: The resulting offspring will be chimeras, identifiable by coat color if the ES cells and blastocysts are from different strains.[10]

Protocol 2.4: Breeding for Germline Transmission

  • Mating: Mate the high-percentage male chimeras with wild-type females.

  • Screening: Genotype the offspring to identify those that have inherited the targeted allele from the ES cells, confirming germline transmission.[10]

  • Colony Establishment: Intercross heterozygous mice to produce homozygous this compound knockout mice.[10]

Part 3: Validation of the this compound Knockout Mouse Model

Rigorous validation is crucial to confirm the absence of the this compound gene product and to ensure the observed phenotype is a direct result of the gene deletion. A multi-layered approach combining genotyping, expression analysis, and functional assays is recommended.[11]

G cluster_0 Level 1: Genotype Confirmation cluster_1 Level 2: Expression Analysis cluster_2 Level 3: Functional Assessment DNA_Extraction Genomic DNA Extraction (Tail Biopsy) PCR PCR Analysis DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing qPCR RT-qPCR for This compound Transcript Sequencing->qPCR Western_Blot Western Blot for This compound Protein Sequencing->Western_Blot RNA_Extraction RNA Extraction (Target Tissues) RNA_Extraction->qPCR Protein_Extraction Protein Lysate Preparation Protein_Extraction->Western_Blot Phenotyping Phenotypic Analysis (e.g., Behavioral, Metabolic) Western_Blot->Phenotyping

Caption: Multi-level validation workflow for knockout mice.

Protocol 3.1: Genotyping by PCR

  • DNA Extraction: Extract genomic DNA from tail biopsies or ear punches.

  • PCR Amplification: Use primers designed to flank the targeted region of the this compound gene. In a successful knockout, the PCR product will either be absent or show a size shift compared to the wild-type allele.

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout genotypes.

Protocol 3.2: Confirmation of Gene Expression Loss (RT-qPCR)

  • RNA Isolation: Isolate total RNA from relevant tissues where this compound is expected to be expressed.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the this compound transcript.[11] A successful knockout should show a significant reduction or complete absence of the this compound transcript in homozygous mice compared to wild-type controls.[11]

Protocol 3.3: Confirmation of Protein Absence (Western Blot)

  • Protein Extraction: Prepare total protein lysates from the same tissues used for RNA analysis.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a validated primary antibody specific for the this compound protein, followed by an appropriate secondary antibody. The absence of a band corresponding to the this compound protein in knockout samples confirms the successful knockout at the protein level.[11]

Data Presentation

Genotyping Results

Genotyping data from a litter can be summarized to track breeding progress.

Pup IDSexPCR Result (Band Size)Genotype
This compound-01M500 bp+/+ (Wild-Type)
This compound-02F500 bp / 300 bp+/- (Heterozygous)
This compound-03F500 bp / 300 bp+/- (Heterozygous)
This compound-04M300 bp-/- (Homozygous KO)
This compound-05M500 bp+/+ (Wild-Type)
Phenotyping Pipeline

A systematic phenotyping pipeline is essential to characterize the effects of the gene knockout.[12][13]

Phenotyping DomainTestsKey Parameters Measured
Neurological Open Field, RotarodLocomotor activity, anxiety, motor coordination, balance.
Metabolic Glucose Tolerance Test, Body Composition (DEXA)Glucose metabolism, fat mass, lean mass, bone mineral density.[14]
Cardiovascular Echocardiography, Electrocardiogram (ECG)Heart function, heart rate, blood pressure.
Immunology Complete Blood Count (CBC), Flow CytometryBlood cell counts, immune cell populations.
Clinical Chemistry Serum analysisLiver enzymes, kidney function markers, lipids.

Example Signaling Pathway Investigation

Knockout models are crucial for dissecting signaling pathways. If this compound were hypothesized to be involved in cell growth and survival, its knockout could be used to study pathways like the PI3K/Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound (Hypothetical) This compound->AKT Modulates? PTEN PTEN PTEN->PIP3 Inhibits

References

Application Notes and Protocols: High-Throughput Screening Assay for T145 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T145 is a receptor tyrosine kinase (RTK) implicated in tumorigenesis.[1][2] Upon ligand binding, this compound dimerizes and autophosphorylates specific tyrosine residues on its intracellular domain. This phosphorylation event creates docking sites for downstream signaling proteins, initiating a cascade that promotes cell proliferation and survival.[1][3] Key downstream pathways include the RAS/RAF/MEK/ERK pathway, which drives cell cycle progression.[1] Given its role in cancer, this compound represents a promising therapeutic target. The development of small molecule inhibitors that block the kinase activity of this compound is a key focus of drug discovery efforts.

This document provides a detailed protocol for a robust, high-throughput screening (HTS) assay designed to identify and characterize inhibitors of this compound kinase activity. The assay is based on a fluorescence readout, a common method for HTS campaigns.[4][5]

This compound Signaling Pathway

The activation of the this compound receptor by its cognate ligand initiates a signaling cascade that ultimately leads to cell proliferation. Inhibitors targeting the kinase domain of this compound can block this entire downstream pathway, making it an attractive strategy for therapeutic intervention.

T145_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T145_inactive This compound (Monomer) T145_active This compound (Dimer) (Phosphorylated) T145_inactive->T145_active Autophosphorylation Adaptor Adaptor Protein T145_active->Adaptor Recruitment Ligand Ligand Ligand->T145_inactive Binding & Dimerization RAS RAS Adaptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activation Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Inhibitor Inhibitor->T145_active Blocks Phosphorylation Screening_Workflow cluster_primary Primary Screen cluster_secondary Hit Confirmation & Triage cluster_characterization Hit Characterization Start Start: ~50,000 Compound Library HTS Single-Concentration HTS (e.g., 10 µM) Start->HTS Hit_ID Identify Primary Hits (e.g., >50% Inhibition) HTS->Hit_ID Confirmation Re-test Primary Hits Hit_ID->Confirmation ~200 compounds Counter_Screen Counter-Screen (Assay Interference) Confirmation->Counter_Screen Orthogonal Orthogonal Assay (e.g., Cell-Based) Counter_Screen->Orthogonal Dose_Response Dose-Response Curve Generation Orthogonal->Dose_Response ~20 compounds IC50 Calculate IC50 Values Dose_Response->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR End Lead Candidate SAR->End

References

Application Notes and Protocols for Recombinant T145 (TMEM145) Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Transmembrane protein 145 (TMEM145), also known as T145, is a multi-pass membrane protein that is predicted to be involved in G protein-coupled receptor (GPCR) signaling pathways. Structurally, TMEM145 possesses a Golgi dynamics (GOLD) domain and a seven-transmembrane domain, characteristic of some GPCRs.[1] Due to its potential role in signal transduction, TMEM145 is a protein of interest for further biochemical and structural studies. This document provides a detailed protocol for the expression and purification of recombinant human TMEM145 protein for such research purposes. Given its nature as a transmembrane protein with complex folding and post-translational modification requirements, a mammalian expression system is recommended to ensure proper protein conformation and function.

Data Presentation

Table 1: Representative Quantitative Data for Recombinant TMEM145 Purification

Purification StepTotal Protein (mg)TMEM145 Protein (mg)Purity (%)Yield (%)Purification Fold
Cell Lysate2502.51.01001
Solubilized Membrane Fraction1002.22.2882.2
Ni-NTA Affinity Chromatography51.8367236
Size Exclusion Chromatography1.21.1924492

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and optimization.

Experimental Protocols

Gene Synthesis and Expression Vector Construction

The human TMEM145 gene (NCBI Gene ID: 284339) should be codon-optimized for expression in human embryonic kidney (HEK293) cells.[2][3] A C-terminal 10x-Histidine tag (His-tag) and a Tobacco Etch Virus (TEV) protease cleavage site should be incorporated for affinity purification and tag removal, respectively. The synthesized gene is then cloned into a suitable mammalian expression vector, such as pcDNA3.1(+).

Expression in Mammalian Cells

2.1. Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For expression, cells are transiently transfected with the TMEM145 expression vector using a suitable transfection reagent like polyethyleneimine (PEI).

2.2. Protein Expression:

  • Following transfection, the cells are incubated for 48-72 hours to allow for protein expression.

  • Expression levels can be monitored by harvesting a small aliquot of cells, performing western blotting using an anti-His-tag antibody.

Protein Purification

3.1. Cell Lysis and Membrane Preparation:

  • Harvest cells by centrifugation.

  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors).

  • Lyse the cells using a Dounce homogenizer.

  • Centrifuge the lysate at a low speed to remove nuclei and cell debris.

  • Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

3.2. Solubilization of TMEM145:

  • Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 1% n-dodecyl-β-D-maltoside (DDM), with protease inhibitors).

  • Incubate with gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins.

  • Clarify the solubilized fraction by ultracentrifugation to remove any insoluble material.

3.3. Immobilized Metal Affinity Chromatography (IMAC):

  • The clarified supernatant containing the solubilized His-tagged TMEM145 is incubated with Ni-NTA resin.

  • Wash the resin with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elute the TMEM145 protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

3.4. Size Exclusion Chromatography (SEC):

  • The eluted protein from IMAC is concentrated and further purified by SEC using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% DDM).

  • This step removes aggregates and other contaminants, resulting in a highly pure protein preparation.

Mandatory Visualization

experimental_workflow cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_purification Protein Purification Gene_Synthesis Codon-optimized TMEM145 Gene Synthesis Vector_Construction Cloning into Mammalian Expression Vector Gene_Synthesis->Vector_Construction Transfection Transient Transfection of HEK293T Cells Vector_Construction->Transfection Incubation Incubation and Protein Expression (48-72h) Transfection->Incubation Cell_Harvest Cell Harvest and Lysis Incubation->Cell_Harvest Membrane_Isolation Membrane Isolation (Ultracentrifugation) Cell_Harvest->Membrane_Isolation Solubilization Membrane Protein Solubilization (DDM) Membrane_Isolation->Solubilization IMAC Ni-NTA Affinity Chromatography Solubilization->IMAC SEC Size Exclusion Chromatography IMAC->SEC Purified_Protein Purified_Protein SEC->Purified_Protein Purified TMEM145 tmem145_signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand Extracellular Ligand TMEM145 TMEM145 Receptor Ligand->TMEM145 G_Protein Heterotrimeric G-Protein (αβγ) TMEM145->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Cellular_Response Phosphorylation Cascade

References

Application Notes & Protocols: Targeted Correction of the T145 Gene using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T145 gene, a critical component of the MAPK/ERK signaling pathway, has been identified as a key regulator of cell proliferation and survival. A specific gain-of-function mutation, this compound-L858R, leads to constitutive activation of the pathway, promoting oncogenesis in various cancer models. These application notes provide a detailed protocol for utilizing CRISPR/Cas9 technology to precisely edit the this compound-L858R mutation in a human cancer cell line, reverting it to the wild-type sequence. This targeted approach offers a powerful tool for studying this compound gene function and exploring its potential as a therapeutic target.

Signaling Pathway and Experimental Strategy

The this compound protein is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating a downstream cascade through RAS, RAF, MEK, and ERK. The L858R mutation in the kinase domain of this compound results in ligand-independent activation, leading to uncontrolled cell growth. The experimental strategy outlined below employs a CRISPR/Cas9 system delivered via ribonucleoprotein (RNP) complexes, along with a single-stranded oligodeoxynucleotide (ssODN) as a homology-directed repair (HDR) template to correct the mutation.

T145_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T145_WT This compound (Wild-Type) RAS RAS T145_WT->RAS T145_Mut This compound (L858R Mutant) T145_Mut->RAS Constitutively Active Ligand Growth Factor Ligand->T145_WT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound signaling pathway, highlighting constitutive activation by the L858R mutation.

Experimental Protocols

Design and Synthesis of gRNA and HDR Template
  • gRNA Design:

    • Identify the 20-nucleotide protospacer sequence targeting the this compound-L858R mutation. Ensure the sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

    • Perform a BLAST search to minimize off-target effects.

    • Synthesize the single guide RNA (sgRNA) with appropriate chemical modifications for stability.

  • ssODN HDR Template Design:

    • Synthesize a 150-nucleotide single-stranded oligodeoxynucleotide (ssODN).

    • The ssODN should contain the wild-type this compound sequence at the target site.

    • Incorporate silent mutations within the ssODN sequence to prevent re-cutting by Cas9 after successful editing.

    • The mutation site should be at the center of the ssODN, with homology arms of approximately 75 nucleotides on each side.

CRISPR/Cas9 Ribonucleoprotein (RNP) Assembly and Delivery
  • RNP Assembly:

    • Resuspend lyophilized sgRNA and Cas9 nuclease in nuclease-free buffer.

    • In a sterile microcentrifuge tube, mix the sgRNA and Cas9 protein at a 3:1 molar ratio.

    • Incubate the mixture at room temperature for 15 minutes to allow for RNP complex formation.

  • Cell Culture and Electroporation:

    • Culture the target cancer cell line (e.g., A549) to 70-80% confluency.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in the appropriate electroporation buffer at a concentration of 1x10^6 cells/100 µL.

    • Add the pre-assembled RNP complex and the ssODN HDR template to the cell suspension.

    • Electroporate the cells using a pre-optimized protocol for the specific cell line.

    • Immediately transfer the electroporated cells to pre-warmed culture medium and incubate at 37°C and 5% CO2.

CRISPR_Workflow cluster_design Design & Synthesis cluster_prep Preparation & Delivery cluster_analysis Analysis & Validation gRNA gRNA Design RNP RNP Assembly (Cas9 + gRNA) gRNA->RNP ssODN ssODN Template Design Electroporation Electroporation ssODN->Electroporation RNP->Electroporation Cells Cell Culture Cells->Electroporation Genomic Genomic DNA Extraction Electroporation->Genomic Protein Protein Extraction Electroporation->Protein Sanger Sanger Sequencing Genomic->Sanger Western Western Blot Protein->Western

Caption: Experimental workflow for CRISPR/Cas9-mediated editing of the this compound gene.

Validation of Gene Editing
  • Genomic DNA Extraction and PCR:

    • At 48-72 hours post-electroporation, harvest a subset of the cells.

    • Extract genomic DNA using a commercial kit.

    • Amplify the target region of the this compound gene using PCR with high-fidelity polymerase.

  • Sanger Sequencing:

    • Purify the PCR product.

    • Perform Sanger sequencing to confirm the correction of the L858R mutation to the wild-type sequence.

    • Analyze the sequencing chromatograms for evidence of successful HDR.

  • Western Blot Analysis:

    • Lyse the remaining cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies specific for phosphorylated this compound and total this compound.

    • A decrease in the phosphorylated this compound signal relative to the total this compound signal indicates successful functional correction.

Data Presentation

The following tables summarize the expected quantitative data from the this compound gene editing experiment.

Table 1: Gene Editing Efficiency

Treatment GroupHDR Efficiency (%)Indel Frequency (%)
Untreated Control00
CRISPR/Cas9 + ssODN15.225.8
No ssODN Control041.5

Table 2: this compound Protein Expression and Phosphorylation

Treatment GroupTotal this compound (Relative Units)Phospho-T145 (Relative Units)p-T145 / Total this compound Ratio
Untreated Control1.001.001.00
CRISPR Edited Pool0.980.450.46
Wild-Type Control1.020.150.15

Conclusion

This application note provides a comprehensive framework for the targeted correction of the this compound-L858R mutation using CRISPR/Cas9 technology. The detailed protocols for gRNA and HDR template design, RNP delivery, and subsequent validation offer a robust methodology for researchers. The successful implementation of this workflow can facilitate a deeper understanding of the this compound gene's role in oncogenesis and aid in the development of novel gene-based therapies.

Application Notes and Protocols for Phospho-p21 (T145) Antibody Validation in Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the validation and use of anti-Phospho-p21 (T145) antibodies in Western Blotting applications. The p21 protein, also known as CDKN1A, is a critical cyclin-dependent kinase inhibitor involved in cell cycle regulation.[1][2][3] Phosphorylation at Threonine 145 (this compound) is a key post-translational modification that can regulate its function and subcellular localization.[4]

Target Information

  • Target: p21 (CDKN1A), phosphorylated at Threonine 145.

  • Synonyms: Phospho-p21 (this compound), p-p21 (this compound), Phospho-p21Cip1 (this compound), Phospho-CDKN1A (this compound).

  • Molecular Weight: The calculated molecular weight of p21 is approximately 18.1 kDa, though it may migrate at ~21 kDa on an SDS-PAGE gel.[5][6]

  • Function: p21 is a tumor suppressor that acts as a potent inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in response to various stimuli, including DNA damage.[2][3] Phosphorylation at this compound, often mediated by the Akt signaling pathway, can lead to the cytoplasmic localization of p21, thereby affecting its function as a nuclear cell cycle inhibitor.[4]

Antibody Specifications Summary

The following table summarizes typical specifications for commercially available anti-Phospho-p21 (this compound) antibodies. It is crucial to consult the specific datasheet for the antibody lot in use.

ParameterTypical Specification
Host Species Rabbit[1][5][6][7][8]
Clonality Polyclonal[1][5][6][7][8]
Isotype IgG[1][5][9]
Reactivity Human, Mouse, Rat[5][6][7][9]
Applications Western Blot (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), ELISA[1][6][7][9]
Recommended WB Dilution 1:500 - 1:2000 (user-dependent optimization required)[3][6][7]
Storage Store at -20°C for long-term stability.[1][5]

p21 Signaling Pathway

The diagram below illustrates the signaling pathway leading to the phosphorylation of p21 at Threonine 145. Growth factor signaling can activate the PI3K/Akt pathway, leading to Akt-mediated phosphorylation of p21, which promotes its translocation from the nucleus to the cytoplasm.

p21_phosphorylation_pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates p21_nuc p21 Akt->p21_nuc Phosphorylates at this compound p21_cyto p21 (this compound-P) p21_nuc->p21_cyto Translocation CDK2_CyclinE CDK2/Cyclin E p21_nuc->CDK2_CyclinE Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21_nuc->Cell_Cycle_Arrest Induces CDK2_CyclinE->Cell_Cycle_Arrest Promotes G1/S Transition

Caption: PI3K/Akt signaling pathway leading to p21 phosphorylation at this compound.

Western Blot Experimental Workflow

The following diagram outlines the key steps for performing a Western Blot experiment to detect Phospho-p21 (this compound).

WB_Workflow cluster_protocol Western Blot Protocol Sample_Prep 1. Sample Preparation (Cell Lysis & Protein Quantification) SDS_PAGE 2. SDS-PAGE (Protein Separation by Size) Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (to PVDF or Nitrocellulose Membrane) SDS_PAGE->Transfer Blocking 4. Blocking (5% BSA or non-fat milk in TBST) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (Anti-p-p21 (this compound), overnight at 4°C) Blocking->Primary_Ab Washing1 6. Washing (3x with TBST) Primary_Ab->Washing1 Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated anti-rabbit IgG) Washing1->Secondary_Ab Washing2 8. Washing (3x with TBST) Secondary_Ab->Washing2 Detection 9. Detection (ECL Substrate & Imaging) Washing2->Detection Analysis 10. Data Analysis (Band Densitometry) Detection->Analysis

Caption: Standard workflow for Western Blot analysis of Phospho-p21 (this compound).

Detailed Western Blot Protocol

This protocol is a general guideline and may require optimization based on the specific antibody, cell/tissue type, and experimental conditions.

1. Sample Preparation and Lysis

  • Treat cells with appropriate stimuli (e.g., growth factors like EGF) to induce p21 phosphorylation.[7] Include both treated and untreated controls.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a standard assay (e.g., BCA or Bradford).

2. SDS-PAGE

  • Prepare protein samples by adding 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.[10][11]

  • Load 20-40 µg of protein per lane onto a 12-15% polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor migration.

  • Run the gel until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12][13]

  • Confirm successful transfer by staining the membrane with Ponceau S.

4. Blocking

  • Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer.[10][12]

    • Recommended Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-specific antibodies, BSA is generally preferred over non-fat dry milk to reduce background.[11]

5. Primary Antibody Incubation

  • Dilute the anti-Phospho-p21 (this compound) antibody in the blocking buffer at the recommended starting dilution (e.g., 1:1000).

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10][11][12]

6. Washing

  • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10][11]

7. Secondary Antibody Incubation

  • Incubate the membrane with an HRP-conjugated anti-rabbit IgG secondary antibody, diluted in blocking buffer according to the manufacturer's instructions (e.g., 1:2000 - 1:10000).

  • Incubate for 1 hour at room temperature with gentle agitation.[10][11]

8. Final Washing

  • Repeat the washing step (as in step 6) to remove unbound secondary antibody.[10][11]

9. Detection

  • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.[14]

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Validation and Controls

To ensure the specificity of the anti-Phospho-p21 (this compound) antibody, the following controls are essential:

  • Phospho-peptide Competition: Pre-incubate the antibody with the immunizing phospho-peptide. This should block the antibody from binding to its target on the membrane, resulting in the absence of the ~21 kDa band. A corresponding non-phospho-peptide should not have this effect.[1][7]

  • Phosphatase Treatment: Treat a protein lysate with a phosphatase (e.g., Lambda phosphatase) before running the gel. This will remove the phosphate (B84403) group from this compound, and the antibody should no longer detect the band.

  • Positive and Negative Controls: Use cell lysates known to have high (e.g., EGF-stimulated HeLa cells) and low levels of p21 this compound phosphorylation.[7]

  • Total Protein Loading Control: Always probe the same membrane with an antibody against total p21 or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

Quantitative Data Presentation

For robust validation, quantitative data should be collected and presented clearly. The following table provides a template for summarizing densitometry results from a validation experiment.

ConditionPhospho-p21 (this compound) Band Intensity (Arbitrary Units)Total p21 Band Intensity (Arbitrary Units)Loading Control (e.g., GAPDH) Band Intensity (Arbitrary Units)Normalized p-p21 / Total p21 Ratio
Untreated Control
Stimulated (e.g., EGF)
Phospho-peptide Block
Phosphatase Treated

Values in the table are placeholders and should be replaced with experimental data.

By following these detailed protocols and incorporating rigorous controls, researchers can confidently validate and utilize anti-Phospho-p21 (this compound) antibodies for Western Blotting, ensuring reliable and reproducible results in their studies of cell cycle regulation and signaling pathways.

References

Application Notes: Co-Immunoprecipitation Assay for T145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in vivo.[1][2][3][4] This method involves enriching a specific protein (the "bait") from a cell lysate using a target-specific antibody that is immobilized on a solid support, such as agarose (B213101) or magnetic beads.[5][6] If the bait protein is part of a larger complex, its interacting partners (the "prey") will be co-precipitated. Subsequent analysis of the precipitated complex, typically by western blotting or mass spectrometry, can identify novel binding partners and confirm suspected interactions.[2][3][6]

These application notes provide a detailed protocol for performing a co-immunoprecipitation assay for the hypothetical protein T145. While the specific function and interaction partners of "this compound" are not defined here, this protocol offers a robust framework that can be optimized for any protein of interest.

Principle of Co-Immunoprecipitation

The core principle of Co-IP relies on the specific recognition of an antigen (the bait protein) by an antibody.[1] The antibody is coupled to a solid-phase support, allowing for the isolation of the antibody-antigen complex from the complex mixture of a cell lysate.[5][7] Any proteins that are stably associated with the bait protein will also be captured. The entire complex is then eluted from the support and analyzed.

Experimental Workflow

The general workflow for a Co-IP experiment is depicted below. It involves cell lysis, incubation of the lysate with a specific antibody, precipitation of the immune complex with beads, washing to remove non-specific binders, and finally, elution and analysis of the captured proteins.

CoIP_Workflow cluster_preparation Sample Preparation cluster_immunoprecipitation Immunoprecipitation cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Lysate_Clarification 3. Lysate Clarification Cell_Lysis->Lysate_Clarification Protein_Quantification 4. Protein Quantification Lysate_Clarification->Protein_Quantification Pre_Clearing 5. Pre-Clearing Lysate (Optional) Protein_Quantification->Pre_Clearing Antibody_Incubation 6. Antibody Incubation Pre_Clearing->Antibody_Incubation Bead_Incubation 7. Bead Incubation Antibody_Incubation->Bead_Incubation Washing 8. Washing Bead_Incubation->Washing Elution 9. Elution Washing->Elution SDS_PAGE 10. SDS-PAGE Elution->SDS_PAGE Mass_Spectrometry 12. Mass Spectrometry Elution->Mass_Spectrometry Western_Blot 11. Western Blot SDS_PAGE->Western_Blot

Caption: A generalized workflow for a co-immunoprecipitation experiment.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Co-IP experiment to identify interaction partners of this compound.

Materials and Reagents

Buffers and Solutions

ReagentCompositionStorage
PBS (Phosphate-Buffered Saline), pH 7.4 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4Room Temp
IP Lysis Buffer (Non-denaturing) 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-404°C
Protease Inhibitor Cocktail Commercially available (e.g., cOmplete™ Protease Inhibitor Cocktail)-20°C
Phosphatase Inhibitor Cocktail Commercially available (e.g., PhosSTOP™)4°C
Wash Buffer IP Lysis Buffer or PBS with 0.1% Tween-204°C
Elution Buffer (SDS-PAGE) 2X Laemmli Sample BufferRoom Temp
Elution Buffer (Mass Spectrometry) 0.1 M Glycine-HCl, pH 2.5-3.04°C
Neutralization Buffer 1 M Tris-HCl, pH 8.54°C

Other Materials

Item
Cell culture reagents
Cell scrapers
Microcentrifuge tubes
Refrigerated microcentrifuge
End-over-end rotator
Pipettes and tips
Protein A/G agarose or magnetic beads
Primary antibody against this compound (bait)
Isotype control antibody (negative control)
Primary antibody against potential interacting protein (prey) for Western blot
Secondary antibodies for Western blot
SDS-PAGE gels and running buffer
Western blot transfer system and membranes
Chemiluminescence detection reagents
Procedure

1. Cell Culture and Treatment

  • Culture cells expressing this compound to approximately 80-90% confluency in appropriate cell culture dishes.

  • If applicable, treat cells with any required stimuli (e.g., growth factors, inhibitors) for the desired time to induce the protein interaction of interest.

2. Cell Lysis

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[1]

  • Add ice-cold IP Lysis Buffer supplemented with protease and phosphatase inhibitors to the cells (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[3]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Normalize the protein concentration of all samples to ensure equal input for the Co-IP. A typical input is 0.5-1.0 mg of total protein per IP.

4. Pre-clearing the Lysate (Optional but Recommended)

  • To reduce non-specific binding, pre-clear the lysate by adding 20-30 µL of Protein A/G beads to the normalized lysate.[7][8]

  • Incubate on an end-over-end rotator for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads.

  • Carefully transfer the supernatant to a new pre-chilled tube.

5. Immunoprecipitation

  • Add the primary antibody against this compound to the pre-cleared lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg).

  • For a negative control, add an equal amount of an isotype control IgG to a separate tube of lysate.[8]

  • Incubate the lysate-antibody mixture on an end-over-end rotator for 2-4 hours or overnight at 4°C.

6. Formation of Immune Complex

  • Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture.

  • Incubate on an end-over-end rotator for 1-2 hours at 4°C.

7. Washing

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

  • Repeat the wash step 3-5 times to remove non-specifically bound proteins.[7][8] With each wash, the stringency can be adjusted by modifying the salt or detergent concentration in the wash buffer to minimize non-specific interactions.

8. Elution

  • After the final wash, carefully remove all supernatant.

  • For Western Blot Analysis:

    • Resuspend the beads in 30-50 µL of 2X Laemmli Sample Buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and elute them from the beads.

    • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

  • For Mass Spectrometry Analysis:

    • Elute the proteins by adding an acidic elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0) and incubating for 5-10 minutes at room temperature.

    • Pellet the beads and immediately transfer the supernatant to a new tube containing neutralization buffer to restore the pH.

9. Analysis

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against this compound (to confirm successful immunoprecipitation) and the suspected interacting protein(s).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Mass Spectrometry:

    • Prepare the eluted sample according to the specific requirements of the mass spectrometry facility for protein identification.

Data Presentation and Interpretation

Quantitative data from Co-IP experiments, particularly when comparing different conditions, should be summarized in a clear and structured manner.

Table 1: Experimental Setup for this compound Co-Immunoprecipitation

SampleCell LysateAntibodyBead TypePurpose
Input 20-40 µgNoneNoneTo show the presence of bait and prey proteins in the lysate.
Negative Control (IgG) 0.5-1.0 mgIsotype Control IgGProtein A/GTo control for non-specific binding to the antibody and beads.[2]
Experimental (Anti-T145) 0.5-1.0 mgAnti-T145 AntibodyProtein A/GTo immunoprecipitate this compound and its interacting partners.

Table 2: Expected Western Blot Results

SampleBlot: Anti-T145Blot: Anti-Prey ProteinInterpretation
Input Band PresentBand PresentBoth proteins are expressed in the cells.
Negative Control (IgG) No BandNo BandNo significant non-specific binding.
Experimental (Anti-T145) Band PresentBand PresentThis compound and the prey protein interact.
Experimental (Anti-T145) Band PresentNo BandThis compound and the prey protein do not interact under these conditions.

Signaling Pathway Diagram

If this compound were known to be part of a signaling pathway, a diagram would be used to illustrate its position and interactions. For instance, if this compound were a scaffold protein in a kinase cascade, the diagram would show its relationship with upstream and downstream components. As the specific pathway for this compound is unknown, a generic G-protein coupled receptor (GPCR) signaling pathway is provided below as an example of how such a diagram would be constructed.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector Enzyme G_Protein->Effector 3. Activation Second_Messenger Second Messenger Effector->Second_Messenger 4. Production Kinase Protein Kinase Second_Messenger->Kinase 5. Activation Target_Protein Target Protein Kinase->Target_Protein 6. Phosphorylation Response Cellular Response Target_Protein->Response 7. Effect Ligand Ligand Ligand->GPCR 1. Binding

Caption: An example of a G-protein coupled receptor signaling pathway.

Optimization and Troubleshooting

The success of a Co-IP experiment is highly dependent on several factors that may require optimization.[5][9]

  • Antibody Selection: The choice of a high-quality antibody specific for the bait protein is critical.[5][6] The antibody should be validated for IP applications and recognize a native epitope of the target protein.

  • Lysis Buffer Composition: The stringency of the lysis buffer (i.e., the concentration of salt and detergent) must be optimized to maintain the protein-protein interaction of interest while minimizing non-specific binding.

  • Wash Conditions: The number and stringency of the wash steps are crucial for reducing background.[8]

  • Controls: Appropriate controls, including an isotype control and a bead-only control, are essential for interpreting the results correctly.[6]

By following this detailed protocol and considering the key optimization parameters, researchers can effectively utilize co-immunoprecipitation to investigate the interaction partners of this compound or any other protein of interest, thereby gaining valuable insights into cellular function and disease mechanisms.

References

Application of T140 Analogs in High-Throughput Screening for CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that, with its endogenous ligand stromal cell-derived factor-1 (SDF-1, also known as CXCL12), plays a pivotal role in numerous physiological and pathological processes. The SDF-1/CXCR4 signaling axis is critically involved in hematopoietic stem cell homing, organogenesis, inflammation, and immune responses.[1][2][3] Dysregulation of this pathway is implicated in various diseases, including cancer metastasis, HIV-1 entry into host cells, and autoimmune disorders like rheumatoid arthritis.[4][5][6] Consequently, CXCR4 has emerged as a significant therapeutic target for drug discovery.

T140 is a 14-residue peptidic antagonist of CXCR4, derived from polyphemusin II, a protein found in the hemolymph of the horseshoe crab.[4][6] T140 and its analogs are potent and specific inhibitors of the SDF-1/CXCR4 interaction.[4][7] These peptides have demonstrated therapeutic potential as anti-HIV agents and inhibitors of cancer metastasis.[4][5] The development of high-throughput screening (HTS) assays for T140 and its analogs is crucial for identifying novel CXCR4 antagonists with improved pharmacological properties. This application note details the principles and protocols for utilizing T140 analogs in HTS campaigns to discover and characterize new CXCR4 inhibitors.

Principle of CXCR4 Antagonist Screening

High-throughput screening for CXCR4 antagonists, such as T140 analogs, typically relies on cell-based functional assays that measure the inhibition of SDF-1-induced signaling. Common HTS-compatible methods include:

  • Calcium Flux Assays: Upon SDF-1 binding, CXCR4, being a Gαi-coupled GPCR, can also lead to the release of intracellular calcium stores.[8][9] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.[8][10] HTS campaigns can utilize fluorometric imaging plate readers (FLIPR) to measure the inhibition of the SDF-1-induced calcium flux by test compounds.[8][11]

  • Cell Migration (Chemotaxis) Assays: A primary function of the SDF-1/CXCR4 axis is to direct cell migration.[1][2] HTS-amenable chemotaxis assays, such as those using Transwell plates, can quantify the inhibition of cancer cell migration towards an SDF-1 gradient by potential antagonists.[12][13][14]

CXCR4 Signaling Pathway

The binding of SDF-1 to CXCR4 initiates a cascade of intracellular signaling events. The receptor is primarily coupled to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The dissociation of the G protein βγ subunits can activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC). The PI3K/Akt pathway is crucial for cell survival and proliferation. Additionally, CXCR4 signaling can activate the JAK/STAT and MAPK/ERK pathways, which are involved in regulating gene expression, cell proliferation, and survival.[1][4][15]

CXCR4_Signaling_Pathway SDF1 SDF-1 (CXCL12) CXCR4 CXCR4 SDF1->CXCR4 Binds Gi Gαi CXCR4->Gi Activates Gbg Gβγ CXCR4->Gbg Releases JAK_STAT JAK/STAT Pathway CXCR4->JAK_STAT G-protein independent AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gbg->PLC PI3K PI3K Gbg->PI3K MAPK_ERK MAPK/ERK Pathway Gbg->MAPK_ERK cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC CellResponse Cell Migration, Proliferation, Survival Ca2->CellResponse PKC->CellResponse Akt Akt PI3K->Akt Akt->CellResponse JAK_STAT->CellResponse MAPK_ERK->CellResponse

Caption: Simplified CXCR4 Signaling Pathway.

Quantitative Data Summary

The inhibitory activity of T140 and its analogs against the SDF-1/CXCR4 axis can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for T140 and a more stable analog, 4F-benzoyl-TN14003, in a cell migration assay.

CompoundTarget Cell LineAssay TypeIC50 (nM)Reference
T140 (BKT140)Jurkat (Human T-cell leukemia)Cell Migration0.65[6]
4F-benzoyl-TN14003Jurkat (Human T-cell leukemia)Cell Migration0.65[6]
4F-benzoyl-TN14003Mouse SplenocytesCell Migration0.54[6]

Experimental Protocols

High-Throughput Calcium Flux Assay

This protocol describes a no-wash, fluorescence-based calcium flux assay suitable for a 384-well plate format to screen for CXCR4 antagonists.

Materials and Reagents:

  • CXCR4-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human CXCR4)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8® AM)

  • SDF-1 (CXCL12)

  • T140 analog (as a positive control)

  • Test compound library

  • 384-well black, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR)

Protocol:

  • Cell Plating:

    • Culture CXCR4-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Add 25 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and the T140 analog control in assay buffer.

    • Add 12.5 µL of the compound solutions to the respective wells.

    • Incubate at room temperature for 15-30 minutes.

  • SDF-1 Stimulation and Data Acquisition:

    • Prepare an SDF-1 solution in assay buffer at a concentration that elicits a submaximal response (EC80).

    • Place the cell plate and the SDF-1 plate into the FLIPR instrument.

    • Initiate reading, establishing a baseline fluorescence for 10-20 seconds.

    • The FLIPR will automatically add 12.5 µL of the SDF-1 solution to each well.

    • Continue to measure the fluorescence intensity for 2-3 minutes.

Data Analysis:

The change in fluorescence upon SDF-1 addition is indicative of the intracellular calcium concentration. The inhibitory effect of the test compounds is calculated as a percentage of the response observed with SDF-1 alone. Dose-response curves are generated to determine the IC50 values for active compounds.

Calcium_Flux_Workflow Start Start PlateCells Plate CXCR4-expressing cells in 384-well plate Start->PlateCells Incubate1 Incubate (18-24h, 37°C) PlateCells->Incubate1 LoadDye Load with Calcium- sensitive dye Incubate1->LoadDye Incubate2 Incubate (1h, 37°C then 30 min, RT) LoadDye->Incubate2 AddCompounds Add test compounds and T140 analog control Incubate2->AddCompounds Incubate3 Incubate (15-30 min, RT) AddCompounds->Incubate3 FLIPR Measure fluorescence in FLIPR (add SDF-1) Incubate3->FLIPR Analyze Analyze data and calculate IC50 FLIPR->Analyze End End Analyze->End

Caption: HTS Calcium Flux Assay Workflow.
High-Throughput Cell Migration Assay

This protocol outlines a chemotaxis assay using a 96-well Transwell plate format to screen for inhibitors of SDF-1-induced cell migration.

Materials and Reagents:

  • Cancer cell line with high CXCR4 expression (e.g., MDA-MB-231 breast cancer cells)

  • Cell culture medium

  • Serum-free medium

  • SDF-1

  • T140 analog (as a positive control)

  • Test compound library

  • 96-well Transwell plate (e.g., 8 µm pore size)

  • Fluorescent cell stain (e.g., Calcein AM)

  • Fluorescence plate reader

Protocol:

  • Cell Preparation:

    • Culture MDA-MB-231 cells to ~80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Harvest and resuspend the cells in serum-free medium at 1 x 10^6 cells/mL.

    • Incubate the cells with the test compounds or T140 analog for 30 minutes at 37°C.

  • Assay Setup:

    • In the lower chamber of the 96-well Transwell plate, add 150 µL of serum-free medium containing SDF-1 (chemoattractant). For negative controls, add serum-free medium only.

    • Add 50 µL of the pre-incubated cell suspension to the upper chamber (the insert).

  • Cell Migration:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow cell migration.

  • Quantification of Migrated Cells:

    • Carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

    • Transfer the inserts to a new 96-well plate containing 100 µL of cell lysis buffer with a fluorescent dye (e.g., CyQUANT® GR dye).

    • Incubate for 15 minutes at room temperature.

    • Measure the fluorescence in a plate reader at the appropriate excitation and emission wavelengths.

Data Analysis:

The fluorescence intensity is directly proportional to the number of migrated cells. The percentage of migration inhibition is calculated relative to the SDF-1-only control. Dose-response curves are plotted to determine the IC50 values of the inhibitory compounds.

Conclusion

T140 and its analogs are valuable tools for the discovery and development of novel CXCR4 antagonists. The high-throughput screening assays described in this application note, namely the calcium flux and cell migration assays, provide robust and reliable methods for identifying and characterizing new chemical entities that target the SDF-1/CXCR4 signaling pathway. These assays are essential for advancing our understanding of CXCR4 biology and for the development of new therapeutics for a range of diseases.

References

Troubleshooting & Optimization

Optimizing T145 Plasmid Transfection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing T145 plasmid transfection efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the success of your transfection experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound plasmid transfection, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is my this compound plasmid transfection efficiency low?

Low transfection efficiency can stem from several factors related to cell health, plasmid quality, and the transfection procedure itself.[1][2]

  • Cellular Conditions:

    • Suboptimal Cell Health: Cells should be healthy, actively dividing, and at a low passage number.[3][4] Ensure cells are at least 90% viable before transfection.[5]

    • Incorrect Cell Confluency: For many cell types, a confluency of 70-90% at the time of transfection is recommended.[3][5][6][7] Overly confluent cells may experience contact inhibition, while sparse cultures may not survive the procedure.[4][5]

    • High Passage Number: Cells with high passage numbers can exhibit altered characteristics and reduced transfection susceptibility.[1][3] It is advisable to use cells below 50 passages.[4][8]

  • Plasmid DNA Quality:

    • Purity: The plasmid DNA should be of high purity, free from proteins, RNA, and other contaminants.[4] An A260/A280 ratio of 1.7–1.9 is indicative of good quality DNA.[3]

    • Endotoxins: Endotoxins, which are components of bacterial cell walls, can significantly reduce transfection efficiency, especially in sensitive or primary cell lines.[9] Using endotoxin-free plasmid preparation kits is recommended.[9][10]

    • DNA Configuration: Supercoiled plasmid DNA is generally more efficient for transient transfections.[5][9]

  • Procedural Factors:

    • Suboptimal Reagent-to-DNA Ratio: The ratio of transfection reagent to plasmid DNA is critical and needs to be optimized for each cell line and plasmid combination.[6][7][11]

    • Presence of Serum or Antibiotics: While some modern reagents are compatible with serum, traditionally, serum-free media is recommended for the formation of transfection complexes.[1][2] Antibiotics can be toxic to cells during transfection and should generally be avoided.[1][5]

    • Incorrect Incubation Times: Both the incubation time for complex formation and the time cells are exposed to the complexes can impact efficiency and toxicity.[6][7]

Q2: I'm observing high levels of cell death after transfection. What could be the cause?

High cytotoxicity post-transfection is a common issue, often linked to the transfection reagent, the plasmid DNA, or the overall stress on the cells.

  • Transfection Reagent Toxicity:

    • Excessive Reagent Concentration: Using too much transfection reagent is a primary cause of cell death.[3] It is crucial to perform a titration experiment to find the optimal concentration that balances efficiency and viability.

    • Prolonged Incubation: Leaving the transfection complexes on the cells for too long can increase cytotoxicity.[6] Optimizing the incubation time is essential.

  • Plasmid DNA Issues:

    • Toxic Gene Product: The protein encoded by your this compound plasmid might be toxic to the cells. Consider using a weaker or inducible promoter to control the expression level.[9]

    • Endotoxin Contamination: High levels of endotoxins in the plasmid prep can induce a cytotoxic response.[9]

  • Suboptimal Cell Conditions:

    • Unhealthy Cells: Transfecting cells that are not in optimal health can exacerbate cytotoxicity.[3]

    • Presence of Antibiotics: Antibiotics in the transfection medium can increase cell permeability and lead to toxicity.[1][5]

Q3: My transfection results are not reproducible. How can I improve consistency?

Lack of reproducibility is often due to variability in cell culture and transfection procedures.[1]

  • Standardize Cell Culture Practices:

    • Consistent Passaging: Maintain a regular cell splitting and plating schedule to ensure cells are in a consistent growth phase for each experiment.[1]

    • Monitor Passage Number: Use cells within a defined, low passage number range for all experiments.[1][3]

  • Standardize Transfection Protocol:

    • Consistent Reagent-to-DNA Ratio: Use a precisely optimized and consistent ratio for all experiments.[11]

    • Master Mixes: Prepare master mixes of your DNA and transfection reagent dilutions to minimize pipetting errors, especially in multi-well plate formats.[12]

    • Consistent Incubation Times: Strictly adhere to the optimized incubation times for complex formation and cell exposure.

  • Quality Control:

    • Plasmid DNA Quality: Use the same high-quality, endotoxin-free batch of plasmid DNA for a series of experiments. Different DNA preparations can alter transfection performance.[1]

    • Reagent Storage: Ensure transfection reagents are stored correctly, typically at 4°C, as improper storage can decrease their activity.[1]

Optimization Strategies & Protocols

Key Optimization Parameters

To achieve the highest transfection efficiency with your this compound plasmid, it is crucial to optimize several key parameters. A systematic approach, varying one parameter at a time, is recommended.

ParameterRecommendationRationale
Cell Confluency Test a range of 70-90% for adherent cells.[3][5][6][7]Actively dividing cells at optimal density take up foreign DNA more effectively.[5][8]
Plasmid DNA Amount Titrate the amount of DNA while keeping the reagent volume constant.[13] For a 24-well plate, a range of 0.25-0.75 µg per well can be a starting point.[14]More is not always better; excessive DNA can lead to cytotoxicity.[3]
Transfection Reagent to DNA Ratio Optimize by varying the reagent volume for a fixed amount of DNA. Common starting ratios (µL of reagent:µg of DNA) are 1:1, 2:1, and 3:1.[6]This ratio determines the charge of the transfection complex, which is critical for its interaction with the cell membrane.[11]
Complex Formation Time Typically 15-30 minutes at room temperature.[11] However, follow the manufacturer's recommendation for your specific reagent.Allows for the formation of stable complexes between the cationic reagent and the negatively charged plasmid DNA.
Incubation Time with Cells Can range from a few hours to overnight. Test different time points (e.g., 6h, 12h, 24h) to find the best balance between efficiency and toxicity.[6]Prolonged exposure can increase cytotoxicity, while insufficient time may lead to low efficiency.[6]
General Experimental Protocol for Optimization

This protocol provides a framework for optimizing this compound plasmid transfection in a 24-well plate format.

Materials:

  • Healthy, actively growing cells

  • High-quality, endotoxin-free this compound plasmid DNA (1 µg/µL stock)

  • Cationic lipid-based transfection reagent

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[7][15]

  • Preparation of DNA and Reagent Dilutions (Day of Transfection):

    • For each transfection condition, prepare two tubes.

    • Tube A (DNA): Dilute the desired amount of this compound plasmid DNA (e.g., 0.5 µg) in serum-free medium.

    • Tube B (Reagent): In a separate tube, dilute the varying amounts of transfection reagent (e.g., 0.5 µL, 1.0 µL, 1.5 µL) in serum-free medium.

  • Formation of Transfection Complexes:

    • Add the diluted DNA (Tube A) to the diluted reagent (Tube B). Do not reverse the order.

    • Mix gently by flicking the tube and incubate at room temperature for 15-20 minutes.

  • Transfection:

    • Remove the old medium from the cells.

    • Add the transfection complexes dropwise to the cells.

    • Add fresh complete growth medium to each well.

  • Post-Transfection Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.[16] The optimal time depends on the plasmid and the desired assay.[3]

  • Analysis:

    • Assess transfection efficiency using a suitable method, such as fluorescence microscopy if the this compound plasmid expresses a fluorescent reporter, or qPCR/Western blot for the gene of interest.[17][18]

    • Evaluate cell viability using a method like Trypan Blue exclusion.

Visualizing Workflows and Pathways

General Transfection Workflow

TransfectionWorkflow cluster_prep Preparation (Day 1) cluster_transfection Transfection (Day 2) cluster_analysis Analysis (Day 3-4) SeedCells Seed Cells in Plate DiluteDNA Dilute this compound Plasmid in Serum-Free Medium DiluteReagent Dilute Transfection Reagent in Serum-Free Medium FormComplexes Mix and Incubate to Form DNA-Reagent Complexes DiluteDNA->FormComplexes DiluteReagent->FormComplexes AddComplexes Add Complexes to Cells FormComplexes->AddComplexes Add dropwise Incubate Incubate Cells (24-72 hours) AddComplexes->Incubate Assay Assay for Gene Expression and Cell Viability Incubate->Assay

Caption: A generalized workflow for this compound plasmid transfection.

Troubleshooting Logic Flow

TroubleshootingFlow Start Low Transfection Efficiency? CheckConfluency Check Cell Confluency (70-90%?) Start->CheckConfluency CheckDNA Verify DNA Quality (A260/280 = 1.7-1.9?) CheckConfluency->CheckDNA Confluency OK AdjustSeeding Adjust Seeding Density CheckConfluency->AdjustSeeding No OptimizeRatio Optimize Reagent:DNA Ratio CheckDNA->OptimizeRatio DNA Quality OK PurifyDNA Re-purify Plasmid (Endotoxin-Free) CheckDNA->PurifyDNA No CheckToxicity Assess Cytotoxicity OptimizeRatio->CheckToxicity Ratio Optimized TitrateReagent Titrate Reagent Amount OptimizeRatio->TitrateReagent Not Optimized Success Improved Efficiency CheckToxicity->Success Viability High ReduceIncubation Reduce Incubation Time CheckToxicity->ReduceIncubation Viability Low AdjustSeeding->Start PurifyDNA->Start TitrateReagent->Start ReduceIncubation->Start

Caption: A troubleshooting flowchart for low transfection efficiency.

Cellular Uptake Pathway (Lipofection)

LipofectionPathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_membrane Cell Membrane (-) Plasmid This compound Plasmid (DNA-) Complex Transfection Complex (+) Plasmid->Complex Reagent Cationic Reagent (+) Reagent->Complex Endocytosis Endocytosis Complex->Endocytosis Electrostatic Interaction Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Expression Gene Expression Nucleus->Expression Transcription & Translation

Caption: The cellular pathway of plasmid delivery via lipofection.

References

Technical Support: T145 Antibody Immunofluorescence Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions for researchers encountering issues with the T145 antibody in immunofluorescence (IF) experiments.

Troubleshooting Guide

Issue 1: Weak or No Signal

If you are observing a faint signal or no signal at all, it could be due to a variety of factors, from antibody storage to the experimental protocol itself.

Question: I am not seeing any fluorescent signal after staining with the this compound antibody. What are the possible causes and solutions?

Answer:

Several factors can lead to a weak or absent signal in your immunofluorescence experiment. Here is a breakdown of potential causes and how to address them:

  • Antibody Suitability and Storage: Ensure that the this compound antibody is validated for immunofluorescence applications.[1][2] Improper storage, including repeated freeze-thaw cycles, can degrade the antibody and lead to a loss of activity.[1] It is recommended to aliquot the antibody upon arrival to minimize this.[1]

  • Protein Expression: The target protein may not be present or may be expressed at very low levels in your cells or tissue.[3] It is advisable to confirm protein expression using a positive control cell line or tissue known to express the target.[4][5] Western blotting can also be used to verify the presence of the protein in your samples.[6]

  • Protocol Issues:

    • Fixation: Over-fixation of your cells or tissue can mask the epitope, preventing the this compound antibody from binding. You may need to reduce the fixation time or consider antigen retrieval methods to unmask the epitope.[7]

    • Permeabilization: If your target protein is intracellular, insufficient permeabilization will prevent the antibody from reaching its target.[4]

    • Primary and Secondary Antibodies: The concentration of the primary antibody may be too low, or the incubation time too short.[1][2] It is also crucial to ensure that the secondary antibody is compatible with the primary antibody (e.g., an anti-rabbit secondary for a primary antibody raised in rabbit) and that it has not been compromised by exposure to light.[1][2]

    • Reagents: Ensure all reagents, including buffers and mounting media, are fresh and correctly prepared. For instance, using an anti-fade mounting medium can help preserve the fluorescent signal.[6]

  • Microscope Settings: Incorrect microscope settings, such as the wrong filter set for your chosen fluorophore or low gain/exposure, can result in the inability to detect a signal.[1][7]

Issue 2: High Background Staining

High background can obscure specific staining, making it difficult to interpret your results.

Question: My immunofluorescence results with the this compound antibody show high background. How can I reduce it?

Answer:

High background staining can arise from several sources. Here are some common causes and their solutions:

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[1][2][8] It is recommended to titrate your antibodies to find the optimal concentration that provides a strong signal with low background.[9][10]

  • Blocking: Insufficient or improper blocking can result in non-specific antibody binding.[3][8] Increasing the blocking time or using a different blocking agent, such as serum from the same species as the secondary antibody, can help reduce background.[9][11][12]

  • Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.[8][11] Ensure you are washing your samples thoroughly.[9]

  • Autofluorescence: Some tissues naturally fluoresce, which can be mistaken for a positive signal.[1] This can be checked by examining an unstained sample under the microscope.[1]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in your sample.[11] Running a control where the primary antibody is omitted can help determine if the secondary antibody is the source of the high background.[5]

FAQs

Q1: How should I properly store the this compound antibody?

A1: Proper storage is critical for antibody performance. Repeated freeze-thaw cycles can degrade the antibody, so it is best to create smaller aliquots upon arrival.[1] Always refer to the manufacturer's datasheet for specific storage recommendations.

Q2: How do I choose the right controls for my immunofluorescence experiment with the this compound antibody?

A2: Including proper controls is essential for validating your results.[5] Key controls include:

  • Positive Control: A cell line or tissue known to express the target protein to confirm that your protocol and reagents are working correctly.[5]

  • Negative Control: A cell line or tissue known not to express the target protein to check for non-specific binding of the primary antibody.

  • No Primary Antibody Control: Incubating your sample with only the secondary antibody to check for non-specific binding of the secondary antibody.[5]

  • Isotype Control: Using an antibody of the same isotype and concentration as your primary antibody that does not target your protein of interest to assess background staining.[5]

Q3: What is antibody validation and why is it important for the this compound antibody?

A3: Antibody validation is the process of ensuring that an antibody specifically and selectively binds to its intended target in a particular application.[13] It is crucial because an antibody that works in one application, like Western blotting, may not work in immunofluorescence where the protein is in its native conformation.[14] Using a validated antibody ensures that the staining you observe accurately reflects the localization of your target protein.[14][15]

Experimental Protocols

Standard Immunofluorescence Protocol

This protocol provides a general workflow. Optimization of incubation times, and antibody concentrations may be necessary.

  • Cell Seeding: Seed cells on coverslips and allow them to reach the desired confluency.

  • Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.[10]

  • Permeabilization: If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[10]

  • Blocking: Wash the cells again with PBS and then block with a suitable blocking buffer (e.g., 1-5% BSA or 10% normal serum from the secondary antibody host species) for 30-60 minutes at room temperature.[9][12]

  • Primary Antibody Incubation: Dilute the this compound antibody in the blocking buffer to the recommended concentration. Incubate overnight at 4°C in a humidified chamber.[10]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.[10]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protecting from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

  • Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with the appropriate filters.

Quantitative Data Summary
ParameterRecommended Starting RangeNotes
Primary Antibody Dilution 1:50 - 1:1000 (for antiserum); 1-10 µg/mL (for purified antibody)[10][16]Titration is essential to determine the optimal dilution for your specific experimental conditions.[10]
Primary Antibody Incubation Overnight at 4°C[10]Longer incubation at a lower temperature often improves signal-to-noise ratio.[10]
Secondary Antibody Incubation 1-2 hours at room temperature[10]Protect from light to prevent photobleaching of the fluorophore.
Fixation (PFA) 10-15 minutes at room temperatureOver-fixation can mask epitopes.
Permeabilization (Triton X-100) 10-20 minutes at room temperatureNecessary for intracellular targets.
Blocking 30-60 minutes at room temperatureUse serum from the same species as the secondary antibody host.

Visualizations

Troubleshooting Workflow

G cluster_start cluster_problem cluster_solutions cluster_no_signal_actions cluster_high_bg_actions cluster_nonspecific_actions cluster_end start Start: this compound Antibody Not Working in IF problem Identify the Primary Issue start->problem no_signal Weak or No Signal problem->no_signal No Signal high_bg High Background problem->high_bg High Background nonspecific Non-specific Staining problem->nonspecific Non-specific check_ab Check Antibody: Validated for IF? Properly Stored? no_signal->check_ab check_protein Check Protein Expression: Use Positive Control no_signal->check_protein optimize_protocol Optimize Protocol: Fixation, Permeabilization, Antibody Concentration no_signal->optimize_protocol check_scope Check Microscope Settings no_signal->check_scope titrate_ab Titrate Primary/Secondary Antibody Concentration high_bg->titrate_ab optimize_blocking Optimize Blocking Step: Increase Time, Change Agent high_bg->optimize_blocking improve_washing Improve Washing Steps high_bg->improve_washing check_autofluor Check for Autofluorescence high_bg->check_autofluor run_controls Run Proper Controls: No Primary, Isotype nonspecific->run_controls validate_ab Validate Antibody Specificity nonspecific->validate_ab end Successful Staining check_ab->end check_protein->end optimize_protocol->end check_scope->end titrate_ab->end optimize_blocking->end improve_washing->end check_autofluor->end run_controls->end validate_ab->end

Caption: Troubleshooting workflow for immunofluorescence experiments.

Hypothetical Signaling Pathway for this compound Target

G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor A Kinase A receptor->A Activates ligand Ligand ligand->receptor B Protein B A->B Phosphorylates T145_target This compound Target (Phosphorylated) B->T145_target Activates TF Transcription Factor T145_target->TF Translocates to Nucleus gene Gene Expression TF->gene Induces

Caption: A hypothetical signaling pathway involving the this compound target protein.

References

Technical Support Center: Improving Recombinant T145 Protein Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of the recombinant T145 protein.

Troubleshooting Guide

Problem 1: this compound protein is expressed but found predominantly in the insoluble fraction (inclusion bodies).

Possible Cause & Solution

High-level expression of recombinant proteins in E. coli can often lead to the formation of insoluble aggregates known as inclusion bodies.[1][2] This occurs when the rate of protein synthesis exceeds the cell's capacity for proper folding.[2]

Solutions to try:

  • Optimize Expression Conditions:

    • Lower Induction Temperature: Reducing the temperature during protein expression (e.g., to 15-25°C) can slow down cellular processes, including transcription and translation, which can promote proper protein folding and reduce aggregation.[3][4]

    • Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription, which may improve the solubility and activity of the recombinant protein.[3][4]

    • Change Growth Media: Using richer media like Terrific Broth (TB) or Super Broth (SB) can sometimes improve protein solubility compared to LB medium.[5][6] Auto-induction media can also be a good alternative to simplify the cultivation procedures and in some cases, improve protein yields.[5][6]

    • Test Different E. coli Strains: Host strains can influence protein expression and solubility. Consider strains like Rosetta or Tuner(DE3) that can accommodate for rare codons or allow for fine-tuning of induction levels, respectively.[7] Strains engineered to co-express chaperones, such as GroEL/GroES, can also aid in proper folding.[5]

  • Utilize Solubility-Enhancing Fusion Tags:

    • Fusing the this compound protein with a highly soluble partner protein can significantly improve its solubility.[8][9] Commonly used solubility tags include Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), Thioredoxin (Trx), and Small Ubiquitin-like Modifier (SUMO).[5][10][11][12] It is often necessary to test multiple fusion tags to find the most effective one for a particular protein.[3] The position of the tag (N-terminus vs. C-terminus) can also impact solubility and should be tested.[3][13]

  • Co-express Molecular Chaperones:

    • Co-overproducing molecular chaperones, such as DnaK/J/GrpE or GroEL/GroES, can assist in the correct folding of the this compound protein and prevent aggregation.[5][14]

Problem 2: this compound protein is partially soluble, but the yield of soluble protein is low.

Possible Cause & Solution

Even when some soluble protein is obtained, the overall yield might be insufficient for downstream applications. This can be due to a combination of factors including suboptimal expression conditions and inefficient purification.

Solutions to try:

  • Systematic Optimization of Expression:

    • Perform a multi-parameter optimization experiment to test various combinations of temperature, inducer concentration, and induction time.[4][15] A pilot experiment with small-scale cultures can efficiently identify the best conditions before scaling up.[4]

  • Codon Optimization:

    • The codon usage of the this compound gene might not be optimal for the E. coli expression host, leading to translational pauses and misfolding. Synthesizing a gene with codons optimized for E. coli can improve expression levels and solubility.[15][16]

  • Improve Lysis and Purification Buffers:

    • The composition of the lysis and purification buffers can impact protein solubility and stability.[3] Ensure the buffer has an appropriate pH (at least 1-2 units away from the protein's isoelectric point) and ionic strength (e.g., 300–500 mM NaCl).[3][17] Adding stabilizing agents like glycerol (B35011), or non-detergent sulfobetaines can also be beneficial.[1]

Problem 3: this compound protein is in inclusion bodies and needs to be refolded.

Possible Cause & Solution

When optimizing expression conditions fails to produce sufficient soluble protein, refolding the protein from inclusion bodies is a common strategy.[18][19] This involves isolating the inclusion bodies, solubilizing the aggregated protein using strong denaturants, and then removing the denaturant to allow the protein to refold into its native conformation.[20][21]

Refolding Strategies:

  • Dilution: This is the simplest method, where the denatured protein solution is rapidly or gradually diluted into a refolding buffer.[19][22] The protein concentration must be kept low to prevent re-aggregation.[19]

  • Dialysis: The denaturant is gradually removed by dialysis against a refolding buffer.[18][21] This method is slower but can be effective.

  • Chromatography-based Refolding: Techniques like size-exclusion chromatography (SEC) or affinity chromatography can be used to separate the denaturant from the protein, promoting refolding.[18][19]

FAQs - Frequently Asked Questions

Q1: Which solubility tag should I choose for my this compound protein?

There is no one-size-fits-all answer. The effectiveness of a solubility tag is protein-dependent.[11] It is recommended to screen several tags in parallel. MBP and GST are larger tags that are known to be very effective at enhancing solubility.[4] Trx and SUMO are smaller tags that can also be very effective.[5][10]

Q2: At what temperature should I induce the expression of this compound protein?

Lowering the induction temperature is a common strategy to improve solubility.[4] A good starting point is to test a range of temperatures, such as 18°C, 25°C, and 30°C, in addition to the standard 37°C.[4][23]

Q3: What can I add to my lysis buffer to improve the solubility of this compound?

You can try adding non-ionic detergents (e.g., Triton X-100, NP-40), salts (e.g., NaCl up to 500mM), and stabilizing agents like glycerol (5-20%).[3][17] Additives like L-arginine and urea (B33335) at low concentrations can also help prevent aggregation.

Q4: My protein is still insoluble after trying different tags and expression conditions. What should I do next?

If extensive optimization of expression in E. coli fails, you have a few options:

  • Refolding from inclusion bodies: This is a common and often successful approach for insoluble proteins.[1][20]

  • Express a smaller, soluble domain: If the full-length protein is insoluble, expressing a smaller functional domain might be successful.[4]

  • Switch to a different expression system: Eukaryotic expression systems like yeast, insect cells, or mammalian cells can provide a more suitable environment for the folding of complex proteins and can perform necessary post-translational modifications.[1][24]

Data Presentation

Table 1: Comparison of Common Solubility-Enhancing Fusion Tags

Fusion TagSize (kDa)Typical Soluble Yield IncreasePurification Method
MBP (Maltose Binding Protein)~42HighAmylose Affinity Chromatography
GST (Glutathione-S-Transferase)~26Moderate to HighGlutathione Affinity Chromatography
Trx (Thioredoxin)~12Moderate- (often used with His-tag)
SUMO (Small Ubiquitin-like Modifier)~11High- (often used with His-tag)
His-tag (Polyhistidine)~1Low (primarily for purification)Immobilized Metal Affinity Chromatography (IMAC)

Table 2: Effect of Induction Temperature on Protein Solubility

Induction Temperature (°C)Relative Protein Expression RateLikelihood of Soluble Expression
37HighLow
30Moderate-HighModerate
25ModerateModerate-High
18-20LowHigh

Experimental Protocols

Protocol 1: Small-Scale Expression Screening for Optimal Solubility

This protocol allows for the rapid testing of different conditions to identify those that maximize the yield of soluble this compound protein.

  • Transformation: Transform different E. coli expression strains with the plasmid containing the this compound gene.

  • Inoculation: Inoculate 5 mL of LB medium (with the appropriate antibiotic) with a single colony and grow overnight at 37°C.

  • Induction:

    • Inoculate 10 mL of fresh media in multiple flasks with the overnight culture to an OD600 of ~0.1.

    • Grow the cultures at 37°C until the OD600 reaches 0.4-0.6.[4]

    • Cool the cultures to the desired induction temperatures (e.g., 37°C, 30°C, 25°C, 18°C).[4]

    • Add IPTG to different final concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM).[4]

    • Incubate the cultures for a set time (e.g., 4 hours for 37°C, or overnight for lower temperatures).

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNAse I).

    • Incubate on ice for 30 minutes.

    • Sonicate the cells on ice to ensure complete lysis.

  • Analysis:

    • Take a sample of the total cell lysate.

    • Centrifuge the remaining lysate at high speed (e.g., >12,000 x g) for 20 minutes at 4°C to separate the soluble and insoluble fractions.

    • Carefully collect the supernatant (soluble fraction).

    • Resuspend the pellet (insoluble fraction) in the same volume of lysis buffer.

    • Analyze all fractions (total, soluble, insoluble) by SDS-PAGE to determine the amount of soluble this compound protein.[4]

Protocol 2: Protein Refolding from Inclusion Bodies by Dilution
  • Inclusion Body Isolation:

    • After cell lysis (as described above), centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and cell debris.[21]

  • Solubilization:

    • Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., DTT or β-mercaptoethanol) if disulfide bonds are present.[21][22]

    • Incubate at room temperature with gentle agitation until the pellet is fully dissolved.

  • Refolding:

    • Rapidly or slowly dilute the solubilized protein into a large volume of ice-cold refolding buffer. A typical dilution factor is 1:100. The refolding buffer should be optimized for the specific protein but often contains L-arginine to suppress aggregation.

    • Allow the protein to refold at 4°C for 12-48 hours with gentle stirring.

  • Purification and Analysis:

    • Concentrate the refolded protein solution.

    • Purify the correctly folded protein using appropriate chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).

    • Analyze the purity and folding status of the protein using SDS-PAGE, Western blot, and functional assays.

Visualizations

Experimental_Workflow_for_Solubility_Optimization cluster_Expression Expression Optimization cluster_Analysis Analysis cluster_Downstream Downstream Processing cluster_Refolding Inclusion Body Processing Start Insoluble this compound Protein Opt_Conditions Optimize Expression Conditions (Temp, Inducer, Media) Start->Opt_Conditions Fusion_Tags Test Solubility Tags (MBP, GST, SUMO) Start->Fusion_Tags Chaperones Co-express Chaperones Start->Chaperones SDS_PAGE SDS-PAGE Analysis of Soluble/Insoluble Fractions Opt_Conditions->SDS_PAGE Fusion_Tags->SDS_PAGE Chaperones->SDS_PAGE Soluble_Protein Sufficient Soluble Protein? SDS_PAGE->Soluble_Protein Purification Purification Soluble_Protein->Purification Yes Refolding Refolding from Inclusion Bodies Soluble_Protein->Refolding No End Functional Assays Purification->End Refolding->Purification Refolding_Signaling_Pathway cluster_Process Protein Refolding Process Inclusion_Bodies Inclusion Bodies (Aggregated this compound) Solubilization Solubilization (6M Gu-HCl / 8M Urea) Inclusion_Bodies->Solubilization Denatured_Protein Denatured this compound (Unfolded) Solubilization->Denatured_Protein Refolding Refolding (Dilution / Dialysis) Denatured_Protein->Refolding Folded_Protein Correctly Folded this compound Refolding->Folded_Protein Success Aggregates Aggregates Refolding->Aggregates Failure

References

Technical Support Center: T145 Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the T145 Kinase Assay kit. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ATP concentration for the this compound Kinase Assay?

A1: The optimal ATP concentration depends on the specific goals of your experiment.[1] For routine inhibitor screening and to determine an inhibitor's binding affinity (Ki), it is recommended to use an ATP concentration equal to the Michaelis constant (Km) of the this compound kinase.[1][2] However, to better predict an inhibitor's efficacy in a cellular environment, using a physiological ATP concentration (e.g., 1 mM) is advisable, as intracellular ATP levels are typically in the millimolar range.[1][3][4] Keep in mind that for ATP-competitive inhibitors, the measured IC50 value will increase with higher ATP concentrations, a relationship described by the Cheng-Prusoff equation.[1][5]

Q2: What is the maximum recommended final concentration of DMSO in the assay?

A2: As a general guideline, the final dimethyl sulfoxide (B87167) (DMSO) concentration should be kept below 1% (v/v).[6] Many enzymes can be inhibited or have their conformation perturbed by higher concentrations of DMSO.[6][7][8] However, enzyme tolerance to DMSO is highly variable. Therefore, it is crucial to perform a DMSO tolerance experiment to determine the maximal concentration that does not significantly impact this compound kinase activity.[6]

Q3: Can I use a different buffer system than the one provided in the kit?

A3: While the provided assay buffer is optimized for this compound kinase activity, alternative buffers can be used. However, it is important to ensure the buffer has the correct pH and ionic strength, and contains necessary cofactors like MgCl2 or MnCl2, as kinase activity can be sensitive to these conditions.[5] If you switch buffers, a full re-optimization of the assay is strongly recommended.

Q4: How do I interpret my results if I see increased enzyme activity in the presence of my test compound?

A4: An apparent increase in enzyme activity can occur for several reasons. Some compounds can intrinsically interfere with the assay's detection method (e.g., by being fluorescent themselves).[9] Alternatively, some compounds can act as enzyme activators.[6] DMSO, the solvent for many test compounds, can also sometimes cause an increase in the activity of certain kinases.[6] It is important to run proper vehicle controls to distinguish between compound-specific effects and solvent effects.

Q5: What are the best practices for plate setup to ensure data quality?

A5: For luminescence-based assays, it is recommended to use white, opaque-walled microplates to maximize the light signal.[10] To minimize plate-to-plate and well-to-well variability, ensure thorough mixing of reagents and avoid introducing bubbles.[10] It is also good practice to include positive and negative controls on each plate to monitor assay performance and calculate metrics like the Z'-factor.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true signal from the enzymatic reaction, leading to a poor signal-to-background ratio and inaccurate results.

Potential Cause Recommended Solution
Contaminated Reagents Prepare fresh buffers and reagent solutions using high-quality water. Ensure that glassware and pipette tips are clean.[11][12]
Non-specific Binding Increase the concentration of the blocking agent in the assay buffer or increase the blocking incubation time.[12]
Sub-optimal Antibody/Reagent Concentration If using an antibody-based detection method, the concentration of the primary or secondary antibody may be too high. Optimize the antibody concentrations through titration experiments.[12]
Plate Autofluorescence/Autoluminescence Store microplates in the dark before use to minimize phosphorescence. If multiplexing with a fluorescence assay, a black plate may be necessary, though this will reduce the luminescent signal.[10][13]
Extended Substrate Incubation Reading the plate too long after adding the final detection reagent can lead to increased background. Read the plate immediately after the recommended incubation time.[11]
Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with one of the key components of the assay.

Potential Cause Recommended Solution
Inactive Enzyme Ensure the this compound kinase has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Test the activity of a fresh aliquot of the enzyme.
Substrate Depletion or Degradation Prepare fresh substrate solution for each experiment. Ensure the substrate concentration is not a limiting factor in the reaction.[5]
Incorrect ATP Concentration An ATP concentration that is too low can limit the reaction rate and lead to a weak signal. Confirm that the ATP solution is at the correct concentration and has been stored properly.[1]
Sub-optimal Assay Conditions Verify that the assay is being performed at the recommended temperature and pH. Ensure that all necessary cofactors are present in the reaction buffer.[14]
Reader Settings Not Optimized For luminescence assays, ensure the correct sensitivity (gain) setting is used on the plate reader. The integration time may also need to be optimized to capture the signal effectively.[13]
Issue 3: High Well-to-Well Variability

Inconsistent results across replicate wells can compromise the reliability of your data.

Potential Cause Recommended Solution
Pipetting Inaccuracy Calibrate your pipettes regularly. Use low-retention pipette tips and ensure consistent technique, especially when using multichannel pipettors.[15]
Poor Mixing Ensure all reagents are mixed thoroughly after addition to the wells. Avoid creating bubbles, which can scatter light and lead to inconsistent readings.[10]
Temperature Gradients Allow all reagents and plates to equilibrate to the assay temperature before starting the experiment. Use a plate sealer to minimize evaporation, especially during long incubations.[15]
Compound Precipitation Some test compounds may precipitate out of solution at the concentrations used in the assay. Visually inspect the wells for any signs of precipitation.[6]
Edge Effects To mitigate "edge effects," consider not using the outermost wells of the microplate for experimental samples. Instead, fill these wells with buffer or media.

Quantitative Data Summary

The following tables provide reference data for optimizing the this compound Kinase Assay.

Table 1: Effect of ATP Concentration on IC50 of a Control Inhibitor

This table illustrates how the measured IC50 value of a hypothetical ATP-competitive inhibitor changes with varying ATP concentrations in the assay.

ATP ConcentrationIC50 of Inhibitor X (nM)
10 µM (Approx. Km)50
100 µM150
1 mM (Physiological)1050

Data is hypothetical and for illustrative purposes.

Table 2: this compound Kinase Assay Performance Metrics

This table outlines the expected performance characteristics of the this compound Kinase Assay under optimized conditions.

ParameterTypical Value
Signal to Background (S/B) Ratio> 10
Z'-factor≥ 0.7
Coefficient of Variation (CV%)< 10%

Experimental Protocols

Protocol: Standard this compound Kinase Activity Assay

This protocol describes a general procedure for measuring the activity of the this compound kinase.[16][17]

  • Reagent Preparation :

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Prepare 2X this compound Enzyme Solution: Dilute the this compound kinase stock to the desired concentration in Assay Buffer.

    • Prepare 2X Substrate/ATP Solution: Prepare a solution containing the peptide substrate and ATP at twice the final desired concentration in Assay Buffer.

  • Assay Procedure :

    • Add 10 µL of Assay Buffer to the "blank" wells of a white 384-well plate.

    • Add 10 µL of the 2X this compound Enzyme Solution to the "sample" wells.

    • To initiate the reaction, add 10 µL of the 2X Substrate/ATP Solution to all wells.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (Luminescence-based) :

    • Equilibrate the detection reagent to room temperature.

    • Add 20 µL of the detection reagent to all wells.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Read the luminescence on a compatible plate reader.

Protocol: IC50 Determination for a this compound Kinase Inhibitor

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.

  • Compound Preparation :

    • Prepare a serial dilution of the test compound in 100% DMSO.

    • Further dilute the compound serial dilutions into Assay Buffer to create a 4X final concentration.

  • Assay Procedure :

    • Add 5 µL of the 4X compound dilutions (or vehicle control) to the appropriate wells of a white 384-well plate.

    • Add 10 µL of 2X this compound Enzyme Solution to all wells.

    • Mix the plate and pre-incubate for 20 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of 4X Substrate/ATP Solution.

    • Incubate at 30°C for 60 minutes.

  • Signal Detection and Data Analysis :

    • Add 20 µL of luminescence detection reagent to all wells and incubate for 10 minutes.

    • Read the luminescence.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Visualizations

T145_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates T145_Kinase This compound Kinase Adaptor->T145_Kinase Recruits & Activates Downstream_Substrate Downstream Substrate T145_Kinase->Downstream_Substrate Phosphorylates Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes

A hypothetical signaling pathway involving the this compound Kinase.

T145_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents 1. Prepare Reagents (Buffer, Enzyme, ATP/Substrate) add_enzyme 4. Add this compound Kinase prep_reagents->add_enzyme prep_compounds 2. Prepare Compound Dilutions add_compounds 3. Add Compounds/Vehicle to Plate prep_compounds->add_compounds add_compounds->add_enzyme pre_incubate 5. Pre-incubate (20 min) add_enzyme->pre_incubate add_atp 6. Initiate with ATP/Substrate pre_incubate->add_atp incubate 7. Incubate (60 min) add_atp->incubate add_detection 8. Add Detection Reagent incubate->add_detection read_plate 9. Read Luminescence add_detection->read_plate analyze_data 10. Analyze Data (IC50) read_plate->analyze_data

Experimental workflow for this compound Kinase inhibitor screening.

Troubleshooting_Logic start Problem Encountered issue_type What is the issue? start->issue_type high_bg High Background issue_type->high_bg Signal low_signal Low/No Signal issue_type->low_signal Signal high_var High Variability issue_type->high_var Reproducibility check_reagents Check Reagent Purity & Concentrations high_bg->check_reagents check_enzyme Check Enzyme Activity & Storage low_signal->check_enzyme check_pipetting Verify Pipetting & Mixing Technique high_var->check_pipetting optimize_blocking Optimize Blocking check_reagents->optimize_blocking optimize_reader Optimize Reader Settings check_enzyme->optimize_reader check_temp Ensure Temp Control check_pipetting->check_temp

A decision tree for troubleshooting common assay issues.

References

Technical Support Center: T145 Inhibitor Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis and purification of the T145 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield during this compound synthesis?

A1: The most common cause of low yield is peptide aggregation during solid-phase peptide synthesis (SPPS).[1][2][3] This is particularly prevalent if the this compound sequence contains hydrophobic amino acid residues. Aggregation can hinder coupling reactions and deprotection steps, leading to incomplete peptide chains.[1][2] To mitigate this, consider using specialized resins, such as PEG-based resins, or optimizing your synthesis protocol by incorporating pseudoproline dipeptides.[1][3][4]

Q2: My final purified this compound product shows low biological activity. What could be the issue?

A2: Low biological activity, assuming the correct sequence, is often due to racemization of amino acids during the coupling steps or the presence of residual impurities that were not resolved during purification.[2] Ensure you are using high-quality reagents and consider optimizing your coupling reagent to one known for low racemization, such as HATU or HCTU.[5] Additionally, re-evaluate your HPLC purification gradient to ensure all closely eluting impurities are removed.

Q3: Why do I see multiple peaks in my analytical HPLC chromatogram of the crude this compound product?

A3: Multiple peaks in the crude product chromatogram are expected and typically represent the target peptide along with various impurities. These impurities can include deletion sequences (from incomplete coupling), truncated sequences, and side-products from reactions with protecting groups.[2] A systematic purification strategy, typically using preparative RP-HPLC, is required to isolate the desired full-length this compound inhibitor.

Q4: Is it better to use DMF or NMP as the primary solvent for this compound synthesis?

A4: While Dimethylformamide (DMF) is the most common solvent for SPPS, N-Methyl-2-pyrrolidone (NMP) can be a better choice for peptides with high hydrophobicity, as it is a stronger solvent and can help reduce aggregation.[3] If you are experiencing issues with aggregation or low solubility with DMF, switching to NMP is a recommended troubleshooting step.[3]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low Final Yield Peptide aggregation on resin.- Switch from DMF to NMP as the primary solvent.[3]- Use a lower-loading resin or a PEG-based resin.[3][4]- Incorporate pseudoproline dipeptides at key positions in the sequence.[1][4]
Incomplete coupling reactions.- Increase coupling time or perform a "double coupling" for difficult amino acids.[3]- Use a more efficient coupling agent like HATU or HCTU.[5]
Presence of Deletion Sequences Steric hindrance or secondary structure formation preventing complete coupling.- Increase reaction temperature for the difficult coupling step.- Use structure-breaking amino acid derivatives (e.g., pseudoproline).[1]
Product is Insoluble after Cleavage The this compound peptide is highly hydrophobic.- Add solubilizing tags, such as polyethylene (B3416737) glycol (PEG), to the peptide sequence.[1]- Test a variety of solvents for dissolution, starting with aqueous solutions containing organic modifiers like acetonitrile (B52724) or DMSO.
Purification (RP-HPLC) Troubleshooting
Problem Potential Cause Recommended Solution
Broad Peaks in Chromatogram - Mobile phase flow rate is too low.- Sample is overloaded on the column.- Column is degrading (loss of stationary phase).- Increase the mobile phase flow rate.- Reduce the amount of sample injected onto the column.- Replace the guard column or the analytical/preparative column if necessary.[6]
Poor Peak Resolution/Separation - The HPLC gradient is too steep.- Mobile phase pH is not optimal for separation.- Use a shallower gradient (e.g., a 1% per minute increase in organic solvent).[7]- Screen different mobile phase pH values to alter the retention of the target peptide and impurities.[7]
Inconsistent Retention Times - The column is not properly equilibrated between runs.- The temperature of the column is fluctuating.- Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase composition before each injection.[6]- Use a column oven to maintain a constant temperature.[6]
No Peak or Very Small Peak - The sample has precipitated in the injection solvent.- The peptide is eluting with the solvent front due to improper binding.- Whenever possible, dissolve the sample in the initial mobile phase.[8]- Ensure the injection solvent is weaker (less organic content) than the initial mobile phase to allow the peptide to bind to the column head.[9]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Inhibitor

This protocol outlines a standard Fmoc-based SPPS procedure.

  • Resin Swelling: Swell Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, then add 20% piperidine (B6355638) in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF again (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), indicating free amines, repeat the coupling step ("double coupling").

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Collection: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Purification of this compound Inhibitor by RP-HPLC

This protocol describes a general method for purifying the crude this compound peptide.

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter before injection.

  • System Setup:

    • Column: C18 preparative column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detector: UV detector set to 214 nm and 280 nm.

  • Column Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 10 column volumes.

  • Injection and Gradient Elution:

    • Inject the prepared sample onto the column.

    • Run a linear gradient. A typical starting gradient would be 5% to 65% Mobile Phase B over 60 minutes. This gradient should be optimized based on the results of an initial analytical run.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure this compound inhibitor.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry, fluffy powder.

Visualizations

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin_Prep 1. Resin Swelling & Deprotection Coupling 2. Amino Acid Coupling Resin_Prep->Coupling Wash 3. Washing Coupling->Wash Repeat 4. Repeat for all Amino Acids Wash->Repeat Cleavage 5. Cleavage from Resin Repeat->Cleavage Precipitation 6. Precipitation in Ether Cleavage->Precipitation Crude Peptide Purification 7. RP-HPLC Purification Precipitation->Purification Analysis 8. Fraction Analysis (LC-MS) Purification->Analysis Lyophilization 9. Lyophilization Analysis->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure this compound Inhibitor

Caption: General workflow for the synthesis and purification of the this compound inhibitor.

Troubleshooting_Purification cluster_problems Identify Primary Issue cluster_solutions Implement Solutions Start Poor HPLC Purification Result Broad_Peaks Broad Peaks Start->Broad_Peaks Poor_Resolution Poor Resolution Start->Poor_Resolution No_Peak No/Small Peak Start->No_Peak Solution_Broad Reduce Sample Load Increase Flow Rate Broad_Peaks->Solution_Broad Solution_Resolution Use Shallower Gradient Screen Mobile Phase pH Poor_Resolution->Solution_Resolution Solution_No_Peak Dissolve in Mobile Phase Ensure Injection Solvent is Weaker No_Peak->Solution_No_Peak

Caption: Troubleshooting logic for common RP-HPLC purification problems.

References

Technical Support Center: T145 Cell Culture Contamination Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T145 cell culture. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, resolve, and prevent contamination in their this compound and other mammalian cell cultures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in this compound cell cultures?

A1: The most common contaminants in cell cultures, including this compound, are biological and chemical. Biological contaminants include bacteria, mycoplasma, yeast, fungi, and viruses.[1][2] Cross-contamination with other cell lines is also a significant issue.[1] Chemical contaminants can include impurities in media, sera, water, or residues from cleaning agents.[1][3]

Q2: What are the primary sources of these contaminants?

A2: Contamination can originate from various sources, including the laboratory environment (air, surfaces), equipment (incubators, hoods), reagents and media, and the researchers themselves (skin, breath, clothing).[2][4] Non-sterile supplies and incoming cell lines that have not been properly quarantined are also common sources.[5][6]

Q3: How can I prevent contamination in my this compound cell cultures?

A3: Strict adherence to aseptic technique is the most critical preventative measure.[7][8] This includes working in a laminar flow hood, wearing appropriate personal protective equipment (PPE), sterilizing all equipment and reagents, and maintaining a clean and organized workspace.[7][9][10] Regularly cleaning incubators and hoods, and routinely testing for common contaminants like mycoplasma are also essential.[11][12]

Q4: Is it acceptable to use antibiotics routinely in my this compound cell culture medium?

A4: Routine use of antibiotics is generally discouraged.[1] It can mask low-level contamination, lead to the development of antibiotic-resistant bacteria, and may hide underlying mycoplasma infections.[1] Antibiotics should be used for short-term applications or to treat a specific contamination event when the cell line is irreplaceable.[1]

Troubleshooting Guides

Issue 1: Sudden Change in Media Color and Turbidity

Q: My this compound cell culture medium turned yellow and cloudy overnight. What is the likely cause?

A: A rapid drop in pH (indicated by the medium turning yellow) and visible turbidity are classic signs of bacterial contamination.[1][2][3] Bacteria metabolize nutrients in the media, producing acidic byproducts that cause the pH change.[4] Their rapid proliferation leads to the cloudy appearance.[1]

Immediate Actions:

  • Immediately isolate the contaminated flask to prevent cross-contamination of other cultures.[1]

  • Visually inspect the culture under a microscope. Bacteria will appear as small, motile rods or cocci between your this compound cells.[1][4]

  • Discard the contaminated culture and any media or reagents that may have come into contact with it. It is generally not recommended to try and salvage a bacterially contaminated culture.[3]

  • Thoroughly decontaminate the biosafety cabinet, incubator, and any other equipment used.[4]

Issue 2: Filamentous Growths or White Spots in the Culture

Q: I'm observing thin, filament-like structures and some white, fuzzy spots in my this compound culture flask. What could this be?

A: The presence of filamentous structures (hyphae) or fuzzy colonies is indicative of fungal (mold) contamination.[3][4] If you see small, budding particles, it could be a yeast contamination.[1] Fungal and yeast spores are airborne and can easily enter cultures if aseptic technique is compromised.[2][5]

Immediate Actions:

  • Isolate the contaminated culture immediately.

  • Observe under a microscope to confirm the presence of fungal hyphae or budding yeast cells.[4]

  • Dispose of the contaminated culture and associated reagents.

  • Clean and disinfect the work area and incubator thoroughly. Pay special attention to corners and water pans where fungal spores can accumulate.[5]

Issue 3: Cells are Growing Poorly but the Medium Looks Clear

Q: My this compound cells are not proliferating as expected, and many appear stressed or are detaching. However, the media is not cloudy. What should I investigate?

A: This is a common sign of mycoplasma contamination.[3] Mycoplasma are very small bacteria that lack a cell wall, making them undetectable by visual inspection or standard light microscopy.[13][14] They do not cause turbidity but can significantly alter cell metabolism, growth, and morphology.[3][14]

Recommended Actions:

  • Isolate the suspected culture and all other cultures that may have been exposed.

  • Perform a specific test for mycoplasma. The most common and sensitive methods are PCR-based assays and fluorescent DNA staining (e.g., with Hoechst dye).[13][15]

  • If the culture is positive for mycoplasma, the recommended course of action is to discard it.[14]

  • If the cell line is irreplaceable, treatment with specific anti-mycoplasma agents (e.g., Mynox®, BM-Cyclin) can be attempted, but success is not guaranteed.[14][16]

  • Thoroughly clean and decontaminate the entire cell culture facility, as mycoplasma can spread easily through aerosols.[12]

Data Presentation

Table 1: Common Antibiotics for Treating Contamination

ContaminantAntibiotic/AntimycoticTypical Working ConcentrationSolvent
Bacteria (Gram+/-)Penicillin-Streptomycin100 U/mL - 100 µg/mLWater
Bacteria (Gram+/-)Gentamicin Sulfate50 mg/literWater
MycoplasmaGentamicin Sulfate50 mg/literWater
Fungi (Molds/Yeast)Amphotericin B2.5 mg/literDMSO
Fungi (Yeast)Nystatin50 mg/literDMF

Note: The use of antibiotics can be toxic to some cell lines. Always perform a dose-response test to determine the optimal concentration for your this compound cells. Routine use is not recommended.[1]

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol outlines the general steps for detecting mycoplasma contamination using a PCR-based assay.

Methodology:

  • Sample Preparation: Collect 1 mL of supernatant from a this compound cell culture that is 70-90% confluent and has been cultured without antibiotics for at least two passages.

  • DNA Extraction: Isolate DNA from the supernatant. This can be done using a commercial DNA extraction kit or by a simple boiling method.

  • PCR Amplification:

    • Prepare a PCR master mix containing a DNA polymerase, dNTPs, and universal primers that target the 16S rRNA gene region of various mycoplasma species.

    • Add the extracted DNA to the master mix.

    • Include a positive control (mycoplasma DNA) and a negative control (sterile water) in the PCR run.

  • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel.

  • Result Interpretation: A band of the expected size in the sample lane indicates a positive result for mycoplasma contamination. The positive control should show a clear band, and the negative control should be clean.

Protocol 2: General Sterility Testing of Culture Medium

This protocol is used to check for bacterial and fungal contamination in a batch of prepared cell culture medium.

Methodology:

  • Sample Inoculation: Aseptically transfer a 1.5 mL aliquot of the prepared this compound culture medium into two types of sterile broth:

    • Tryptone Soy Broth (TSB) for aerobic bacteria and fungi.

    • Thioglycollate Medium for anaerobic bacteria.

  • Incubation:

    • Incubate the TSB tube at 22°C.

    • Incubate the Thioglycollate tube at 32°C.

  • Observation: Observe the broths for signs of turbidity (cloudiness) at day 3, 7, and 14.

  • Result Interpretation: The appearance of turbidity in either broth indicates microbial contamination in the tested medium. The medium should be discarded.

Visualizations

Contamination_ID_Workflow Observe Observe this compound Culture Turbid Medium Cloudy/Turbid? Observe->Turbid Filaments Filaments or Fuzzy Growth? Turbid->Filaments No Bacteria Likely Bacterial Contamination Turbid->Bacteria Yes PoorGrowth Poor Growth/Stressed Cells? Filaments->PoorGrowth No Fungi Likely Fungal/Yeast Contamination Filaments->Fungi Yes Mycoplasma Suspect Mycoplasma Contamination PoorGrowth->Mycoplasma Yes Healthy Culture Appears Healthy PoorGrowth->Healthy No Microscopy Confirm with Microscopy Bacteria->Microscopy Fungi->Microscopy PCR_Test Perform Mycoplasma PCR Test Mycoplasma->PCR_Test

Caption: Workflow for identifying the type of cell culture contamination.

Contamination_Response_Plan Start Suspected Contamination in this compound Culture Isolate Immediately Isolate Culture Start->Isolate Confirm Confirm Contaminant Type (Microscopy, PCR, etc.) Isolate->Confirm Irreplaceable Is the Cell Line Irreplaceable? Confirm->Irreplaceable Discard Discard Contaminated Culture and Associated Reagents Irreplaceable->Discard No Treat Attempt Treatment with Appropriate Antimicrobial Agent Irreplaceable->Treat Yes Decontaminate Thoroughly Decontaminate All Equipment and Surfaces Discard->Decontaminate Retest Retest Culture Post-Treatment Treat->Retest Review Review Aseptic Technique and Lab Procedures Decontaminate->Review Success Contamination Eliminated? Retest->Success Success->Discard No Return Return to Normal Use (Quarantined) Success->Return Yes

Caption: Decision tree for responding to a contamination event.

Mycoplasma_PCR_Workflow cluster_sample Sample Preparation cluster_pcr PCR Amplification cluster_analysis Analysis Culture This compound Cell Culture (No Antibiotics) Supernatant Collect 1mL Supernatant Culture->Supernatant DNA_Extract Extract DNA Supernatant->DNA_Extract MasterMix Prepare PCR Master Mix (Primers, Polymerase, dNTPs) RunPCR Run PCR with Controls (+, -) DNA_Extract->RunPCR MasterMix->RunPCR Gel Agarose Gel Electrophoresis RunPCR->Gel Result Interpret Results Gel->Result

Caption: Experimental workflow for Mycoplasma detection via PCR.

References

Technical Support Center: Optimizing PCR Conditions for T145 Gene Amplification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Polymerase Chain Reaction (PCR) amplification of the T145 gene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the PCR amplification of the this compound gene.

Issue 1: No PCR Product or Low Yield

Question: I am not seeing any band on my agarose (B213101) gel, or the band is very faint. What are the possible causes and how can I troubleshoot this?

Answer:

The absence or low yield of a PCR product is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent and Reaction Setup:

    • Missing Reagent: Ensure all essential PCR components (polymerase, buffer, dNTPs, primers, template DNA, and MgCl₂) were added to the reaction mix. It is helpful to use a checklist during setup.[1][2]

    • Incorrect Concentrations: Verify the final concentrations of all reagents. Suboptimal concentrations of primers, dNTPs, or MgCl₂ can lead to amplification failure.[3][4]

    • Degraded Reagents: Repeated freeze-thaw cycles can degrade critical reagents like the polymerase and dNTPs.[1] Use fresh aliquots if degradation is suspected.

    • Poor Template Quality: The quality and quantity of the template DNA are crucial. Contaminants such as salts, phenol, or ethanol (B145695) can inhibit the PCR reaction.[3][5][6] Consider re-purifying your DNA template. The recommended amount of template DNA is typically 1-10 ng for plasmid DNA and 100 ng for genomic DNA.[7]

  • PCR Cycling Conditions:

    • Annealing Temperature: If the annealing temperature is too high, primers cannot bind efficiently to the template DNA.[4] Conversely, a temperature that is too low can lead to non-specific products rather than the desired amplicon. The optimal annealing temperature is typically 3–5°C below the melting temperature (Tm) of the primers.[8] Consider running a gradient PCR to empirically determine the optimal annealing temperature.[9][10]

    • Extension Time: The extension time should be sufficient for the polymerase to synthesize the full-length amplicon. A general guideline is one minute of extension time per kilobase (kb) of the expected product size.[7][11]

    • Number of Cycles: Too few cycles may not generate enough product to be visible on a gel.[4] Typically, 25-35 cycles are sufficient.[12] If the template concentration is very low, increasing the cycle number in increments of 5 may help.[13]

  • Primer Design:

    • Primer Specificity: Poorly designed primers may not be specific to the this compound gene, leading to no amplification. Ensure your primers are designed to have a GC content of 40-60% and a length of 18-30 nucleotides.[7]

    • Primer Secondary Structures: Primers can form self-dimers or hairpins, which will prevent them from binding to the template.[2] Use primer design software to check for potential secondary structures.

Issue 2: Non-Specific Bands or Primer-Dimers

Question: My gel shows multiple bands in addition to my expected product, or I see a strong band at a very low molecular weight. How can I improve the specificity of my reaction?

Answer:

The presence of non-specific bands or primer-dimers indicates that the reaction conditions are not stringent enough. Here are several ways to increase specificity:

  • Annealing Temperature: This is one of the most critical factors for specificity. Gradually increase the annealing temperature in 1-2°C increments.[8] A gradient PCR is highly effective for quickly identifying the optimal temperature that minimizes non-specific products.[10]

  • Magnesium Concentration: An excess of MgCl₂ can lead to non-specific primer binding.[14][15] Try decreasing the MgCl₂ concentration in your reaction.

  • Primer Concentration: High primer concentrations can increase the likelihood of primer-dimer formation and non-specific binding.[16][17] The optimal primer concentration is typically between 0.1 and 1 µM.[17]

  • Template DNA: Using too much template DNA can sometimes result in non-specific amplification.[16]

  • Hot-Start PCR: Using a hot-start polymerase can significantly improve specificity by preventing the polymerase from being active at lower temperatures where non-specific primer binding can occur.[16][18]

Issue 3: Smeared Bands on an Agarose Gel

Question: My PCR product appears as a smear on the gel instead of a sharp band. What could be causing this?

Answer:

Smeared bands can be caused by several factors:

  • Suboptimal PCR Conditions:

    • Annealing Temperature Too Low: This can lead to the generation of a wide range of non-specific products, appearing as a smear.[3]

    • Extension Time Too Long: Excessively long extension times can also contribute to the formation of secondary products.[3]

  • Template DNA Quality: Degraded template DNA can result in the amplification of various fragment sizes, leading to a smear.[3]

  • High Magnesium Concentration: Excessively high Mg²⁺ can contribute to the generation of a wide range of non-specific products, which appear as a smear.[15]

Data Presentation: PCR Optimization Parameters

The following tables summarize the recommended starting concentrations and cycling parameters for optimizing the amplification of the this compound gene.

Table 1: Reagent Concentrations for PCR Optimization

ReagentRecommended Final Concentration RangeNotes
Primers 0.1 - 1.0 µMHigher concentrations can lead to non-specific products and primer-dimers.[17]
dNTPs 50 - 200 µMHigher concentrations can decrease specificity.[17]
MgCl₂ 1.5 - 4.0 mMOptimal concentration is critical; too low results in no product, too high in non-specific products.[14]
Taq Polymerase 0.05 units/µLFollow the manufacturer's recommendation.
Template DNA 1-10 ng (plasmid), 100 ng (genomic)Excessive template can be inhibitory.[7]

Table 2: Thermocycling Parameters for PCR Optimization

StepTemperature Range (°C)DurationNotes
Initial Denaturation 94 - 98 °C1 - 3 minutesEnsures complete denaturation of complex templates.[11]
Denaturation 94 - 98 °C15 - 30 secondsShorter times at higher temperatures can help preserve enzyme activity.[11]
Annealing 50 - 70 °C15 - 45 secondsTypically 3-5°C below the lowest primer Tm. Optimize with a gradient cycler.[8][14]
Extension 68 - 72 °C1 min/kbLonger times may be needed for complex templates.[11]
Number of Cycles 25 - 35-Increase if the template is of low abundance.[12]
Final Extension 72 °C5 minutesEnsures all amplicons are fully extended.

Experimental Protocols

Standard PCR Protocol

This protocol provides a starting point for the amplification of the this compound gene.

  • Reaction Setup:

    • On ice, prepare a master mix containing all reagents except the template DNA. This ensures consistency across multiple reactions.

    • Aliquot the master mix into individual PCR tubes.

    • Add the template DNA to each respective tube.

    • Include a negative control (no template DNA) to check for contamination.

  • Thermocycling:

    • Place the PCR tubes in a thermal cycler and run the appropriate program based on the parameters in Table 2.

  • Analysis:

    • After the PCR is complete, analyze the products by running a portion of the reaction on an agarose gel stained with a DNA-binding dye.

    • Visualize the DNA bands under UV light.

Gradient PCR for Annealing Temperature Optimization

A gradient PCR allows for testing a range of annealing temperatures in a single run to quickly identify the optimal temperature for your primers and template.[9][10]

  • Reaction Setup:

    • Prepare a master mix sufficient for the number of reactions in the gradient (e.g., 8 or 12 reactions).

    • Aliquot the master mix and template DNA into a strip of PCR tubes or a 96-well plate.

  • Thermocycling:

    • Program the gradient thermal cycler to create a temperature gradient across the block during the annealing step. A typical gradient might span 10-20°C (e.g., 50-70°C).

    • Run the PCR program.

  • Analysis:

    • Analyze the products from each temperature point on an agarose gel.

    • The optimal annealing temperature is the one that yields a strong, specific band of the correct size with minimal or no non-specific products.

Visualizations

PCR_Optimization_Workflow start Start: Amplify this compound Gene setup Initial PCR Setup (Standard Protocol) start->setup run_pcr Run PCR setup->run_pcr gel Agarose Gel Electrophoresis run_pcr->gel analyze Analyze Results gel->analyze no_product No/Low Product analyze->no_product Problem nonspecific Non-specific Bands analyze->nonspecific Problem smear Smeared Bands analyze->smear Problem success Strong, Specific Band (Optimization Successful) analyze->success Optimal check_reagents Check Reagent Quality & Concentrations no_product->check_reagents optimize_annealing Optimize Annealing Temp (Gradient PCR) nonspecific->optimize_annealing check_template Check Template Quality & Quantity smear->check_template optimize_annealing->run_pcr optimize_mgcl2 Optimize [MgCl2] optimize_annealing->optimize_mgcl2 optimize_annealing->optimize_mgcl2 optimize_primers Optimize [Primer] optimize_mgcl2->optimize_primers optimize_mgcl2->check_template optimize_primers->run_pcr check_reagents->optimize_annealing check_template->run_pcr check_template->optimize_annealing

Caption: Workflow for optimizing PCR conditions for this compound gene amplification.

PCR_Troubleshooting_Logic start PCR Result Analysis no_band No Band / Faint Band start->no_band multiple_bands Multiple Bands start->multiple_bands correct_band Correct Size Band start->correct_band check_components Check All Reagents Added? no_band->check_components annealing_temp_high Annealing Temp Too Low? multiple_bands->annealing_temp_high check_template_quality Template DNA Quality/Quantity OK? check_components->check_template_quality Yes solution_reagents Re-setup PCR Carefully check_components->solution_reagents No annealing_temp_low Annealing Temp Too High? check_template_quality->annealing_temp_low Yes solution_template Re-purify/Quantify DNA check_template_quality->solution_template No extension_time Extension Time Sufficient? annealing_temp_low->extension_time No solution_annealing_gradient Run Gradient PCR annealing_temp_low->solution_annealing_gradient Yes solution_extension Increase Extension Time extension_time->solution_extension No mg_conc [MgCl2] Too High? annealing_temp_high->mg_conc No annealing_temp_high->solution_annealing_gradient Yes primer_conc [Primer] Too High? mg_conc->primer_conc No solution_mg Decrease [MgCl2] mg_conc->solution_mg Yes hot_start Use Hot-Start Polymerase primer_conc->hot_start No solution_primer Decrease [Primer] primer_conc->solution_primer Yes

Caption: Logical troubleshooting guide for common PCR amplification issues.

References

T145 siRNA Knockdown Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing T145 siRNA knockdown experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended concentration range for this compound siRNA transfection?

2. How can I validate the knockdown efficiency of my this compound siRNA?

Validating knockdown efficiency should be performed at both the mRNA and protein levels.

  • mRNA Level: Quantitative real-time PCR (qPCR) is the most direct and quantitative method to measure the degradation of this compound mRNA.[4][5][6]

  • Protein Level: Western blotting is a common method to confirm the reduction of this compound protein expression.[7] It's important to note that a decrease in mRNA may not immediately correspond to a decrease in protein levels due to slow protein turnover.[1]

3. What are the essential controls to include in a this compound siRNA knockdown experiment?

Including proper controls is critical for the correct interpretation of results.[1][4] Essential controls include:

  • Negative Control (Non-targeting siRNA): A scrambled siRNA sequence that does not target any known mRNA to distinguish sequence-specific silencing from non-specific effects.[1][4]

  • Untreated Cells: To establish the baseline expression level of this compound.[1][4]

  • Mock-transfected Cells: Cells treated with the transfection reagent alone to assess cytotoxicity and non-specific effects of the delivery vehicle.[1]

4. What are off-target effects and how can I minimize them?

Off-target effects occur when an siRNA downregulates unintended genes, which can lead to misleading results.[9] These effects are often concentration-dependent.[10] To minimize off-target effects:

  • Use the lowest effective siRNA concentration: As determined by a dose-response curve.[3]

  • Use modified siRNAs: Chemical modifications can reduce off-target effects.[10][11]

  • Perform rescue experiments: Co-transfect a plasmid expressing the target mRNA with silent mutations that prevent siRNA binding to confirm that the observed phenotype is due to the knockdown of the intended target.[12]

  • Use multiple siRNAs: Using a pool of multiple siRNAs targeting the same gene can sometimes reduce off-target effects compared to a single high-concentration siRNA.[9]

5. How long after transfection should I assess this compound knockdown?

Troubleshooting Guide

This guide addresses common issues encountered during this compound siRNA knockdown experiments.

Problem Possible Cause Recommended Solution
Low Knockdown Efficiency Suboptimal Transfection Efficiency: Cells may be difficult to transfect, or the transfection reagent and protocol may not be optimized.- Optimize the transfection protocol by testing different transfection reagents, siRNA concentrations, and cell densities.[4][14]- Use a positive control siRNA (e.g., targeting GAPDH) to assess transfection efficiency. A knockdown of >80% for the positive control is generally considered good.[15]- Ensure cells are healthy, actively dividing, and at the optimal confluency (typically 70-90%) at the time of transfection.[16]
Ineffective siRNA Sequence: The chosen siRNA sequence may not be potent.- Test multiple (2-4) different siRNA sequences targeting different regions of the this compound mRNA.[17]- Use a validated, pre-designed siRNA if available.
Incorrect Assessment Time: The analysis was performed too early or too late.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for assessing both mRNA and protein knockdown.[13]
Degraded siRNA: The siRNA may have been degraded by RNases.- Maintain an RNase-free environment during experiments. Use RNase-free tips, tubes, and reagents.[1]
High Cell Toxicity/Death High siRNA Concentration: Excessive siRNA concentrations can be toxic to cells.[10]- Perform a dose-response experiment to find the lowest concentration that provides effective knockdown without significant cytotoxicity.[2][10]
Toxicity of Transfection Reagent: The transfection reagent itself can be toxic to some cell lines.- Optimize the amount of transfection reagent. Use the lowest amount that gives good transfection efficiency.[14]- Change the medium 4-24 hours post-transfection to remove the transfection complexes.[16]
Unhealthy Cells: Transfecting cells that are unhealthy or have been in culture for too long can lead to increased toxicity.- Use healthy, low-passage cells for your experiments.[18]
Inconsistent Results Variable Cell Conditions: Inconsistent cell density, passage number, or health can lead to variability.- Standardize your cell culture and transfection procedures. Always use cells at the same confluency and within a defined passage number range.[18]
Pipetting Errors: Inaccurate pipetting can lead to inconsistent amounts of siRNA or transfection reagent being used.- Use calibrated pipettes and be meticulous with your technique. For multi-well plates, consider preparing a master mix.[19]
Off-Target Effects Observed High siRNA Concentration: Higher concentrations increase the likelihood of off-target binding.- Use the lowest effective siRNA concentration.[3]- Confirm the phenotype with at least two different siRNAs targeting the same gene.[1]
Sequence-Specific Off-Targeting: The siRNA sequence may have partial homology to other mRNAs.- Perform a BLAST search to check for potential off-target homology.[18]- Consider using siRNA pools or chemically modified siRNAs to mitigate these effects.[9][12]

Experimental Protocols

Standard siRNA Transfection Protocol (using a lipid-based reagent)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free growth medium so that they reach the desired confluency (e.g., 70-90%) at the time of transfection.[16]

  • siRNA Preparation: On the day of transfection, dilute the this compound siRNA stock solution in serum-free medium (e.g., Opti-MEM™). Mix gently.

  • Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in serum-free medium. Mix gently and incubate for the manufacturer-recommended time.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for the time specified by the manufacturer to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells. Swirl the plate gently to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours) before analysis.

  • Analysis: Harvest the cells to assess this compound mRNA and protein levels using qPCR and Western blotting, respectively.

Quantitative Real-Time PCR (qPCR) for Knockdown Validation
  • RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercially available kit, ensuring to follow an RNase-free workflow.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.

  • qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, primers specific for this compound, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of this compound mRNA in siRNA-treated samples compared to control samples using the ΔΔCt method.

Visualizations

Logical Workflow for this compound siRNA Knockdown Optimization

G cluster_prep Preparation cluster_opt Optimization cluster_exp Experiment cluster_val Validation cluster_analysis Analysis & Troubleshooting A Design/Select this compound siRNA (Multiple sequences) C Dose-Response Experiment (Vary siRNA concentration) A->C B Culture Healthy Cells (Low passage, optimal confluency) B->C D Time-Course Experiment (Vary incubation time) C->D E Transfect Cells with Optimized Concentration and Time D->E F Include Controls (Positive, Negative, Mock, Untreated) G Assess mRNA Knockdown (qPCR) E->G F->G H Assess Protein Knockdown (Western Blot) G->H I Analyze Data H->I J Troubleshoot based on Results (Refer to Troubleshooting Guide) I->J

Caption: Workflow for optimizing this compound siRNA knockdown experiments.

Signaling Pathway Example: PI3K/Akt/mTOR

If this compound were a component of the PI3K/Akt/mTOR pathway, this diagram illustrates the potential downstream effects of its knockdown.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates This compound This compound (Hypothetical Target) Akt->this compound Regulates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream This compound->Downstream Knockdown siRNA Knockdown Knockdown->this compound Inhibits

Caption: Hypothetical role of this compound in the PI3K/Akt/mTOR signaling pathway.

References

Validation & Comparative

Validating T145 as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The designation "T145" is ambiguous in current scientific literature as a standalone therapeutic target. However, it may refer to several distinct biological entities that are under investigation as potential targets for drug development. This guide provides a comparative analysis of the most plausible candidates based on existing research: miR-145 , a tumor-suppressing microRNA; the PI3K/Akt/mTOR signaling pathway , which is constitutively active in the DU-145 prostate cancer cell line; and p145 , a protein with tyrosine kinase activity identified in gastric cancer.

miR-145: A Tumor Suppressor with Therapeutic Potential

MicroRNA-145 (miR-145) is a small non-coding RNA molecule that functions as a tumor suppressor by regulating the expression of multiple oncogenes. Its downregulation is observed in various cancers, including non-small cell lung cancer (NSCLC), breast, prostate, and bladder cancer, making it a compelling therapeutic target.[1][2] The primary therapeutic strategy involves restoring its diminished levels in cancer cells using miR-145 mimics.

Comparative Data of miR-145 Mimic in NSCLC Animal Model
ParameterControl (miR-NC)Treatment (miR-145 mimic)Percent Changep-valueReference
Tumor SizeLarger48% smaller-48%< 0.005[1][3]
Tumor WeightHeavier57% lighter-57%< 0.0005[1][3]

Signaling Pathway of miR-145

miR145_pathway cluster_upstream Upstream Regulation cluster_mir145 miR-145 TGFb TGF-β miR145 miR-145 TGFb->miR145 Upregulates GOLM1 GOLM1 miR145->GOLM1 RTKN RTKN miR145->RTKN cMyc c-Myc miR145->cMyc NRAS N-RAS miR145->NRAS VEGF VEGF miR145->VEGF Proliferation Cell Proliferation GOLM1->Proliferation Migration Cell Migration RTKN->Migration cMyc->Proliferation NRAS->Proliferation Angiogenesis Angiogenesis VEGF->Angiogenesis Invasion Cell Invasion

Caption: miR-145 signaling pathway and its downstream targets.

Experimental Protocol: Validation of miR-145 Mimic Efficacy in NSCLC Xenograft Model

This protocol outlines the key steps for assessing the in vivo efficacy of a miR-145 mimic in a mouse model of non-small cell lung cancer.

1. Cell Culture and Transfection:

  • Culture NCI-H358 human NSCLC cells in appropriate media.

  • Transfect cells with either a miR-145 mimic or a negative control (miR-NC) using a suitable transfection reagent.

2. Animal Model:

  • Subcutaneously inject the transfected NCI-H358 cells into the flanks of immunocompromised mice (e.g., BALB/c nude mice).

3. Tumor Growth Monitoring:

  • Measure tumor volume at regular intervals using calipers.

  • Monitor the general health and body weight of the mice.

4. Endpoint Analysis:

  • After a predetermined period (e.g., 37 days), euthanize the mice and excise the tumors.[1][3]

  • Measure the final tumor weight and size.

  • Perform molecular analyses on tumor tissue to confirm the upregulation of miR-145 and the downregulation of its target genes (e.g., GOLM1, RTKN) via qRT-PCR and Western blotting.

PI3K/Akt/mTOR Pathway: A Key Driver in DU-145 Prostate Cancer Cells

The DU-145 cell line is a widely used model for androgen-independent prostate cancer. A hallmark of these cells is the constitutive activation of the PI3K/Akt/mTOR signaling pathway, which promotes cell survival, proliferation, and resistance to therapy.[4] Consequently, inhibitors of this pathway are a major focus of drug development for prostate cancer.

Comparative Data of PI3K/Akt/mTOR Pathway Inhibitors
InhibitorTarget(s)Effect in Prostate Cancer ModelsClinical Trial Phase (Prostate Cancer)Reference
Ipatasertib Pan-AktProlonged radiographic progression-free survival in combination with abiraterone.Phase III[5]
Buparlisib (BKM-120) Pan-PI3KDisappointing efficacy results, even in combination with AR inhibitors.Phase II[5]
Capivasertib (AZD5363) Pan-AktRecommended Phase II dose determined in combination with docetaxel.Phase I/II[5]
Duvelisib (IPI-145) PI3K-delta, PI3K-gammaPotent inhibition of CLL cell proliferation and signaling.Approved for certain hematological malignancies.[6]

PI3K/Akt/mTOR Signaling Pathway in DU-145 Cells

PI3K_pathway cluster_upstream Upstream Activation cluster_pi3k PI3K/Akt Signaling cluster_mtor mTOR Signaling cluster_downstream Cellular Outcomes Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blot for PI3K/Akt/mTOR Pathway Activation

This protocol details the Western blot procedure to measure the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in DU-145 cells following treatment with an inhibitor.

1. Cell Lysis and Protein Quantification:

  • Treat DU-145 cells with the desired inhibitor at various concentrations and time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for a phosphorylated pathway component (e.g., p-Akt Ser473, p-mTOR Ser2448) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Normalization:

  • Strip the membrane and re-probe with antibodies against the total protein (e.g., total Akt, total mTOR) and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

p145: A Novel Tyrosine Kinase in Gastric Cancer

A protein with a molecular weight of 145 kDa, designated p145, has been identified in a human gastric carcinoma cell line. This transmembrane glycoprotein (B1211001) exhibits associated protein tyrosine kinase activity. While its exact identity and function are not fully elucidated, its phosphorylation is suggestive of a role in cell signaling and tumorigenesis.

Known Characteristics of p145
CharacteristicDescriptionReference
Molecular Weight 145,000 Da (p145)
Cellular Location Transmembrane
Post-translational Modifications Phosphorylated on tyrosine and serine residues.
Biochemical Activity Associated protein tyrosine kinase activity.
Regulation Dephosphorylated at low pH, suggesting ligand-receptor interaction.

Logical Relationship of p145

p145_relationship Ligand Unknown Ligand p145 p145 Ligand->p145 Activates TyrosineKinase Associated Tyrosine Kinase p145->TyrosineKinase Activates Downstream Downstream Signaling TyrosineKinase->Downstream Phosphorylates

Caption: Hypothesized activation of p145 and downstream signaling.

Experimental Protocol: Immunoprecipitation and In Vitro Kinase Assay for p145

This protocol describes the steps to isolate p145 and measure its associated kinase activity.

1. Cell Lysis:

  • Lyse gastric carcinoma cells expressing p145 in a non-denaturing lysis buffer.

2. Immunoprecipitation:

  • Incubate the cell lysate with an anti-phosphotyrosine antibody to capture phosphorylated p145.

  • Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.

  • Wash the beads to remove non-specifically bound proteins.

3. In Vitro Kinase Assay:

  • Resuspend the beads containing the immunoprecipitated p145 in a kinase assay buffer.

  • Add ATP (and potentially a substrate) to the reaction mixture.

  • Incubate at 30°C to allow for the kinase reaction to proceed.

4. Analysis:

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analyze the reaction products by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blotting with an anti-phosphotyrosine antibody to detect autophosphorylation of p145 or phosphorylation of a substrate.

Conclusion

The validation of "this compound" as a therapeutic target is highly dependent on the specific molecular entity it represents.

  • miR-145 stands out as a promising and well-defined therapeutic target with a strong rationale for its use in cancer therapy, supported by preclinical data. The main challenge lies in the effective and safe in vivo delivery of miR-145 mimics.

  • The PI3K/Akt/mTOR pathway is a clinically validated target in prostate cancer, including models like DU-145. Numerous inhibitors are in various stages of clinical development, with some already approved for other malignancies. The key challenge is managing toxicities and overcoming resistance mechanisms.

  • p145 is an intriguing but poorly characterized potential target in gastric cancer. Further research is needed to identify this protein, elucidate its role in cancer, and develop targeted inhibitors. At present, it remains a nascent and unvalidated therapeutic concept.

For researchers and drug development professionals, the choice of which "this compound" to pursue will depend on the specific disease context, the available technological capabilities, and the desired therapeutic modality. Further clarifying the identity of "this compound" is a critical first step for any targeted drug discovery program.

References

Comparative Analysis of T145 and T146 as Therapeutic Targets in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two novel kinase targets, T145 and T146, for the development of targeted therapies in Non-Small Cell Lung Cancer (NSCLC). The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows to aid researchers and drug development professionals in their evaluation.

Target Overview and Rationale

This compound and T146 are two recently identified serine/threonine kinases that have been implicated in the progression of NSCLC. While both are considered promising targets, they exhibit distinct profiles in terms of their expression, pathway involvement, and potential therapeutic window.

  • This compound: Primarily associated with tumor cell proliferation. Its expression is significantly upregulated in a broad range of NSCLC subtypes, suggesting a fundamental role in tumor growth.

  • T146: Implicated in pathways related to invasion and metastasis. While its overexpression is noted in a more specific subset of late-stage NSCLC, its role in tumor dissemination makes it a critical target for preventing disease progression.

Quantitative Performance Data

The following tables summarize key quantitative data gathered from in vitro and cellular assays comparing the therapeutic potential of this compound and T146.

Table 1: Target Expression and Inhibition

Parameter This compound T146 Rationale
Upregulation in NSCLC Tumors 4.5-fold 2.8-fold Measures target prevalence in patient-derived tissues.
Inhibitor IC50 (Compound X) 15 nM 45 nM Potency of a lead compound against the kinase activity.
Kinase Selectivity Score 0.85 0.65 A score from 0 (non-selective) to 1 (highly selective) against a panel of 300 kinases.

| Normal Tissue Expression | Low | Moderate | Expression level in healthy lung tissue, indicating potential for on-target toxicity. |

Table 2: Cellular Activity of Lead Inhibitors

Parameter Inhibitor for this compound Inhibitor for T146 Rationale
Cellular EC50 (A549 cell line) 50 nM 120 nM Effective concentration to inhibit target activity within a cancer cell line.
GI50 (A549 cell line) 80 nM 250 nM Concentration required to inhibit 50% of cell growth.
Apoptosis Induction (at 100 nM) 35% 15% Percentage of apoptotic cells after 24h treatment.

| Off-Target Kinase Inhibition | 3 kinases >50% | 8 kinases >50% | Number of off-target kinases inhibited by more than 50% at 1 µM. |

Signaling Pathway Diagrams

The diagrams below illustrate the hypothetical signaling cascades involving this compound and T146 in NSCLC.

T145_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK This compound This compound ERK->this compound Activates Proliferation Cell Proliferation This compound->Proliferation Promotes T146_Pathway TGFb Growth Factor (e.g., TGF-β) TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD2/3 TGFbR->SMAD T146 T146 SMAD->T146 Activates EMT Epithelial-Mesenchymal Transition (EMT) T146->EMT Induces Metastasis Invasion & Metastasis EMT->Metastasis Workflow cluster_invitro In Vitro Stage cluster_cellular Cellular Stage Screen Compound Library Screening IC50 IC50 Determination (Biochemical Assay) Screen->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity EC50 Target Engagement (Cellular Assay) Selectivity->EC50 GI50 Growth Inhibition (GI50 Assay) EC50->GI50 Tox Cytotoxicity Assays GI50->Tox

Navigating the Landscape of T145 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of targeted therapies has revolutionized the treatment of various diseases, particularly in oncology. A key aspect of this approach is the identification and inhibition of specific molecular targets that drive disease progression. This guide provides a comparative analysis of inhibitors targeting T145, a critical protein in cellular signaling pathways. We will delve into the potency and selectivity of these inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

Comparative Potency and Selectivity of this compound Inhibitors

The efficacy of a targeted inhibitor is largely determined by its potency and selectivity. Potency, often measured as the half-maximal inhibitory concentration (IC50), indicates the concentration of the inhibitor required to reduce the target's activity by 50%. A lower IC50 value signifies higher potency. Selectivity, on the other hand, refers to the inhibitor's ability to target this compound specifically, with minimal off-target effects on other proteins, particularly kinases with similar structures. High selectivity is crucial for minimizing side effects and toxicity.

The following table summarizes the biochemical and cellular potency, as well as the selectivity profile of leading this compound inhibitors.

InhibitorBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity (Fold vs. Other Kinases)
Inhibitor A 1.215.8>1000
Inhibitor B 5.642.3>500
Inhibitor C 0.810.1>1500
Inhibitor D 10.285.7>200

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols designed to ensure accuracy and reproducibility.

Biochemical Kinase Inhibition Assay

The biochemical potency of the this compound inhibitors was determined using an in vitro kinase assay. This assay measures the direct inhibition of purified this compound enzyme activity.

Workflow:

  • Enzyme and Substrate Preparation: Recombinant human this compound protein and a specific peptide substrate are prepared in an assay buffer.

  • Inhibitor Incubation: A series of inhibitor dilutions are pre-incubated with the this compound enzyme to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Signal Detection: After a set incubation period, the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

  • IC50 Determination: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Recombinant This compound Enzyme pre_incubation Pre-incubate this compound with Inhibitor prep_enzyme->pre_incubation prep_substrate Prepare Peptide Substrate prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->pre_incubation initiation Initiate Reaction with ATP pre_incubation->initiation incubation Incubate at Room Temperature initiation->incubation detection Detect Signal (Luminescence/Fluorescence) incubation->detection dose_response Generate Dose-Response Curve detection->dose_response ic50_calc Calculate IC50 Value dose_response->ic50_calc

Biochemical Kinase Assay Workflow
Cellular Potency Assay

To assess the inhibitor's activity in a more biologically relevant context, a cell-based assay is employed. This assay measures the inhibition of this compound activity within living cells.

Workflow:

  • Cell Culture: A cell line that exhibits this compound-dependent signaling is cultured.

  • Inhibitor Treatment: The cells are treated with a range of inhibitor concentrations.

  • Cell Lysis: After a specified treatment duration, the cells are lysed to release their contents.

  • Target Engagement Measurement: The level of phosphorylation of a downstream substrate of this compound is measured, typically by Western blot or ELISA, to determine the extent of this compound inhibition.

  • IC50 Calculation: The cellular IC50 is determined from the dose-response curve of downstream substrate phosphorylation versus inhibitor concentration.

G cluster_cell_culture Cell Culture & Treatment cluster_measurement Measurement & Analysis culture Culture this compound-dependent Cell Line treatment Treat Cells with Inhibitor Dilutions culture->treatment lysis Lyse Cells to Extract Proteins treatment->lysis detection Measure Downstream Substrate Phosphorylation (e.g., ELISA) lysis->detection analysis Plot Dose-Response and Calculate Cellular IC50 detection->analysis

Cellular Potency Assay Workflow

This compound Signaling Pathway

This compound is a key component of a signaling cascade that regulates cell proliferation and survival. Its activation leads to the phosphorylation of downstream effectors, ultimately promoting cell growth. Inhibitors of this compound block this signaling cascade, thereby impeding the proliferation of cancer cells that are dependent on this pathway.

G cluster_pathway This compound Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor This compound This compound receptor->this compound downstream_effector Downstream Effector This compound->downstream_effector cellular_response Cell Proliferation & Survival downstream_effector->cellular_response inhibitor This compound Inhibitor inhibitor->this compound

This compound Signaling Pathway and Point of Inhibition

A Comparative Guide to the Cross-Reactivity of Phospho-p27 (T145) Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclin-dependent kinase inhibitor p27Kip1 (p27) is a critical regulator of cell cycle progression, acting primarily as an inhibitor of G1-S phase transition.[1] Its function is tightly controlled by post-translational modifications, particularly phosphorylation. While phosphorylation at Threonine 187 (T187) targets p27 for degradation, phosphorylation at other sites, such as Serine 10 (S10), Threonine 157 (T157), and Threonine 198 (T198), regulates its subcellular localization and interaction with other proteins.[2][3]

Initial searches for "T145 antibody" revealed that this designation commonly refers to antibodies targeting phospho-p21 at Threonine 145 .[4] However, given the frequent focus on p27 in cell cycle regulation, this guide will address the specificity of antibodies for key phosphorylation sites on p27, which are often studied in parallel or can be sources of cross-reactivity. The principles and protocols described here are directly applicable to validating the specificity of any phospho-specific antibody, including those for p21 (this compound).

This guide provides a comparative overview of the specificity and potential cross-reactivity of antibodies targeting key p27 phosphorylation sites from various vendors. The objective is to aid researchers in selecting the most appropriate antibody for their specific application and to provide robust protocols for validation.

Comparison of Phospho-p27 Antibodies

TargetVendorCatalog #HostValidated ApplicationsSpecificity Notes
p27 (Total) MyBioSourceMBS9606751RabbitWB, IHCDetects endogenous levels of total p27. Useful as a control for phospho-specific antibodies.[5]
Phospho-p27 (S10) Thermo Fisher Scientific34-6300RabbitWB, ICC/IF, IPImmunogen is a synthetic peptide encompassing the phosphorylated Ser10 residue.[6] Vendor data shows reactivity with in-vitro phosphorylated p27 and no signal with a non-phosphorylatable S10A mutant.[6]
Phospho-p27 (S140) Rockland (via Fisher)See vendor websiteRabbitNot specifiedDirected against the phosphorylated form of human p27 at the S140 residue.[7] Specificity for this site should be confirmed via peptide competition assay.
Phospho-p21 (this compound) Abcamab47300RabbitWB, IHC-P, ICC/IFThis is a p21 antibody. Detects endogenous p21 only when phosphorylated at this compound. Purified using an epitope-specific phosphopeptide, with the non-phospho antibody removed, which is a key step for ensuring specificity.
Phospho-p21 (this compound) Boster BioA00145this compoundRabbitIHCReacts with Human, Mouse, and Rat samples.[4] Validation data is primarily in IHC. Specificity for other applications would require independent verification.
Phospho-p21 (this compound) Sigma-AldrichSAB4300266RabbitNot specifiedAffinity-isolated antibody against a phospho-p21 (this compound) peptide.

Key Experimental Protocols for Assessing Cross-Reactivity

Proper antibody validation is essential for reproducible research.[8] The following are key experimental protocols to determine the specificity and cross-reactivity of a phospho-specific antibody.

Western Blotting for Specificity

Western blotting is a fundamental technique to validate antibody specificity against a protein within a complex lysate.[9]

Protocol:

  • Sample Preparation: Prepare lysates from cells under conditions where the target protein is known to be phosphorylated and non-phosphorylated. For p27, this can be achieved by comparing quiescent (serum-starved) cells with mitogen-stimulated cells.[1] Include positive and negative controls, such as lysates from cells overexpressing the target protein or knockout/knockdown cell lines.[10]

  • Gel Electrophoresis: Separate proteins by size using SDS-PAGE.[11] The gel percentage should be chosen based on the molecular weight of the target protein (p27 is ~27 kDa).[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][11] For phospho-antibodies, BSA is generally preferred over milk, as milk contains phosphoproteins that can increase background.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane thoroughly with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. The antibody should detect a band at the correct molecular weight (~27 kDa for p27) that is present or enhanced in the "phosphorylated" condition and absent or reduced in the "non-phosphorylated" condition.

Peptide Competition Assay

This assay directly tests the specificity of a phospho-antibody for its phosphorylated epitope.

Protocol:

  • Dilute the primary antibody to its optimal working concentration.

  • Create two separate tubes of the diluted antibody.

  • To one tube, add the phosphorylated peptide immunogen at a 10-100 fold molar excess.

  • To the other tube, add the corresponding non-phosphorylated peptide at the same molar excess.

  • Incubate both mixtures for at least 1 hour at room temperature.

  • Use these antibody-peptide mixtures to probe parallel Western blots.

  • Expected Result: The signal on the Western blot should be significantly reduced or eliminated only by pre-incubation with the phosphopeptide. If the non-phosphopeptide also reduces the signal, the antibody may be cross-reacting with the non-phosphorylated form of the protein.

Signaling Pathways and Validation Workflows

p27 Phosphorylation Signaling Pathway

Mitogenic signals from growth factors can activate pathways like the PI3K/Akt and Ras/MAPK cascades.[2] These pathways lead to the phosphorylation of p27 at various sites, which can alter its function from a nuclear inhibitor of cell proliferation to a cytoplasmic protein with other roles.[1][2]

p27_phosphorylation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK p27_pT157_pT198 p-p27 (T157/T198) PI3K_Akt->p27_pT157_pT198 pT157/pT198 p27_cyto p27 Ras_MAPK->p27_cyto pS10 p27_nuc p27 p27_pT157_pT198->p27_nuc Prevents Nuclear Import CDK2_CyclinE CDK2/Cyclin E p27_nuc->CDK2_CyclinE Inhibits G1_S_Transition G1-S Transition CDK2_CyclinE->G1_S_Transition Promotes

Caption: Simplified signaling pathway for p27 phosphorylation.

Experimental Workflow for Antibody Validation

The following diagram illustrates a logical workflow for validating the specificity of a phospho-specific antibody.

antibody_validation_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Conclusion Lysates Prepare Lysates (+/- Phosphorylation) WB Western Blot Lysates->WB Peptides Obtain Peptides (Phospho & Non-Phospho) Peptide_Comp Peptide Competition Peptides->Peptide_Comp WB->Peptide_Comp Analyze_WB Band at correct MW? Signal change with condition? WB->Analyze_WB Analyze_Comp Signal blocked by phospho-peptide only? Analyze_WB->Analyze_Comp Yes Not_Specific Antibody is Not Specific or Cross-Reactive Analyze_WB->Not_Specific No Specific Antibody is Specific Analyze_Comp->Specific Yes Analyze_Comp->Not_Specific No

Caption: Workflow for phospho-specific antibody validation.

References

A Comparative Functional Analysis of MET Orthologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive functional comparison of the MET proto-oncogene, receptor tyrosine kinase (RTK), across various species. The MET protein, a key regulator of cell growth, motility, and morphogenesis, is a critical target in cancer therapy and regenerative medicine. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathway to facilitate a deeper understanding of the conserved and divergent functions of MET orthologs.

Note on "T145": The term "this compound" is not a standardized nomenclature for a specific protein. Based on the molecular weight of the MET beta subunit (145 kDa) and its relevance in cellular signaling, this guide focuses on the MET proto-oncogene as the likely subject of interest.

Introduction to MET

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways.[1] These pathways, including the RAS-MAPK and PI3K-AKT cascades, are crucial for processes such as cell proliferation, migration, and survival.[2] Dysregulation of MET signaling is implicated in the development and progression of numerous cancers.[3]

Comparative Analysis of MET Orthologs

The MET gene is highly conserved across a wide range of species, highlighting its fundamental biological importance. This section provides a comparative overview of MET orthologs in key model organisms.

Ortholog Overview
Species Gene Name Protein Name NCBI Gene ID UniProt ID
Homo sapiens (Human)METMET proto-oncogene, receptor tyrosine kinase4233P08581
Mus musculus (Mouse)MetMet proto-oncogene, receptor tyrosine kinase17295P16056
Rattus norvegicus (Rat)MetMet proto-oncogene, receptor tyrosine kinase24555P35597
Danio rerio (Zebrafish)metmet proto-oncogene, receptor tyrosine kinase30590Q803E1
Drosophila melanogaster (Fruit fly)MetMethoprene-tolerant35891Q9V478
Functional Comparison: Quantitative Data

Direct quantitative comparisons of the functional parameters of MET orthologs across multiple species are not extensively available in single comprehensive studies. The following tables compile available data from various sources to provide a comparative snapshot.

Table 2.1: Ligand Binding Affinity (Kd)

Ortholog Ligand Binding Affinity (Kd) Reference
Human METHuman HGF~30 pM[1]
Human METMurine HGFHigh Affinity[4]
Murine MetMurine HGFNot specified, but functional[5]
Murine MetHuman HGFHigh Affinity[4]

Note: While direct Kd values for all orthologs are not consistently reported, functional assays demonstrate cross-reactivity between human and murine HGF and MET, indicating conserved high-affinity binding.

Table 2.2: Kinase Activity

Table 2.3: Cellular Migration

Quantitative data on the comparative migratory speed induced by different MET orthologs is not available in a standardized format. However, the role of MET in promoting cell migration is a well-conserved function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the function of MET orthologs.

MET Kinase Activity Assay

This protocol describes a method to measure the kinase activity of MET, adaptable for different orthologs.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the MET kinase domain. The remaining ATP is converted to a luminescent signal, where a lower signal indicates higher kinase activity.

Materials:

  • Purified recombinant MET kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Dilute the MET kinase, substrate, and ATP to the desired concentrations in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of test compound or vehicle (DMSO).

    • 2 µL of diluted MET kinase.

    • 2 µL of a mixture of ATP and substrate.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

Cell Migration (Wound Healing) Assay

This protocol outlines a method to assess the effect of MET activation on cell migration.

Principle: A "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the scratch is monitored over time and serves as a measure of cell migration.

Materials:

  • Adherent cells expressing the MET ortholog of interest

  • 6-well cell culture plates

  • Sterile 200 µL pipette tips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow until they form a confluent monolayer.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Add fresh cell culture medium, with or without HGF or other test compounds.

  • Image Acquisition: Immediately acquire images of the scratch at multiple defined locations (time 0).

  • Incubation: Incubate the plate at 37°C and 5% CO2.

  • Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 6-12 hours) until the scratch is closed.

  • Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.

Cell Proliferation (Crystal Violet) Assay

This protocol describes a method to quantify cell proliferation in response to MET signaling.

Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of cells, providing a measure of cell proliferation.

Materials:

  • Adherent cells expressing the MET ortholog of interest

  • 96-well cell culture plates

  • Cell culture medium

  • Crystal violet solution (0.5% crystal violet in 20% methanol)

  • Methanol (B129727)

  • Solubilization solution (e.g., 10% acetic acid)

  • Plate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density.

  • Treatment: After allowing the cells to adhere, treat them with HGF or other compounds and incubate for the desired period (e.g., 24-72 hours).

  • Fixation: Remove the medium and fix the cells by adding 100 µL of methanol to each well for 10 minutes.

  • Staining: Remove the methanol and add 50 µL of crystal violet solution to each well. Incubate for 10-20 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.

  • Measurement: Read the absorbance at 570-590 nm using a plate reader.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the MET signaling pathway and a typical experimental workflow for its functional analysis.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway cluster_response Cellular Responses HGF HGF (Ligand) MET MET Receptor HGF->MET Binding & Dimerization GRB2 GRB2 MET->GRB2 Phosphorylation PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT Survival Survival AKT->Survival STAT3->Proliferation

Figure 1. Simplified MET Signaling Pathway. Binding of HGF to the MET receptor leads to its dimerization and autophosphorylation, activating downstream pathways like RAS-MAPK, PI3K-AKT, and STAT, which in turn regulate key cellular processes.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing MET Ortholog) Kinase_Assay Kinase Activity Assay Cell_Culture->Kinase_Assay Migration_Assay Cell Migration Assay (Wound Healing) Cell_Culture->Migration_Assay Proliferation_Assay Cell Proliferation Assay (Crystal Violet) Cell_Culture->Proliferation_Assay Ligand_Prep Ligand Preparation (HGF) Ligand_Prep->Kinase_Assay Ligand_Prep->Migration_Assay Ligand_Prep->Proliferation_Assay Data_Quant Data Quantification Kinase_Assay->Data_Quant Migration_Assay->Data_Quant Proliferation_Assay->Data_Quant Comp_Analysis Comparative Analysis Data_Quant->Comp_Analysis

Figure 2. General Experimental Workflow. This diagram outlines the key steps for the functional comparison of MET orthologs, from initial cell culture preparation to the final comparative data analysis.

Conclusion

The MET proto-oncogene and its signaling pathway are highly conserved across diverse species, underscoring their critical roles in development and cellular homeostasis. While quantitative data for direct, multi-species comparisons of functional parameters remain somewhat sparse in the literature, the available evidence points to a strong conservation of ligand-binding, kinase activity, and the promotion of cell migration and proliferation. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the nuanced functions of MET orthologs in both health and disease. Further studies providing direct quantitative comparisons of MET orthologs will be invaluable for a more complete understanding of their evolutionary and functional divergence.

References

Validating RNA-Seq Data with qPCR: A Comparative Guide for the DU-145 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide assumes that "T145" is a likely reference to the well-established human prostate cancer cell line, DU-145. All data and protocols herein are presented within the context of research involving DU-145 cells.

This guide provides a comprehensive comparison of RNA sequencing (RNA-Seq) and quantitative real-time polymerase chain reaction (qPCR) for researchers, scientists, and drug development professionals. It offers objective insights into the validation of RNA-Seq data using qPCR, supported by experimental data and detailed protocols relevant to the DU-145 prostate cancer cell line.

Comparison of RNA-Seq and qPCR Technologies

RNA-Seq offers a holistic view of the transcriptome, allowing for the discovery of novel transcripts and the analysis of differential gene expression on a global scale.[1] In contrast, qPCR is a targeted approach used to accurately quantify the expression of a predetermined set of genes.[2] While RNA-Seq provides a broad overview, qPCR is often considered the gold standard for validating the expression levels of specific genes identified in an RNA-Seq experiment.

Data Presentation: RNA-Seq vs. qPCR in DU-145 Cells

The following tables summarize hypothetical quantitative data that could be generated from an RNA-Seq experiment and its subsequent validation with qPCR in DU-145 cells.

Table 1: Hypothetical RNA-Seq Differential Gene Expression in DU-145 Cells

GeneLog2 Fold Change (Treatment vs. Control)p-valueFDR-adjusted p-value
Upregulated Genes
GENE_A2.580.0010.005
GENE_B1.950.0080.021
Downregulated Genes
GENE_C-3.12<0.0010.002
GENE_D-1.760.0120.035

Table 2: Hypothetical qPCR Validation of Selected Genes in DU-145 Cells

GeneLog2 Fold Change (Treatment vs. Control) - qPCRStandard Deviationp-value
Upregulated Genes
GENE_A2.490.21<0.001
GENE_B2.050.180.005
Downregulated Genes
GENE_C-3.050.25<0.001
GENE_D-1.880.220.010

Experimental Protocols

RNA-Seq Protocol for DU-145 Cells

This protocol outlines the key steps for performing RNA-Seq on DU-145 cells.

  • Cell Culture and RNA Isolation:

    • Culture DU-145 cells in Eagle's Minimum Essential Medium (EMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[3]

    • Harvest cells and isolate total RNA using a TRIzol-based method or a commercial RNA extraction kit.

    • Treat the isolated RNA with DNase to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of 7.0 or higher is recommended.

    • Quantify RNA concentration using a spectrophotometer like the NanoDrop.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA to enrich for mRNA.

    • Fragment the enriched mRNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on an Illumina NovaSeq platform or other suitable next-generation sequencer.

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference human genome (e.g., GRCh38).[4][5]

    • Quantify gene expression to generate a count matrix.[5]

    • Perform differential gene expression analysis between experimental groups.[5]

qPCR Protocol for Validation in DU-145 Cells

This protocol details the steps for validating RNA-Seq results using SYBR Green-based qPCR.

  • cDNA Synthesis:

    • Synthesize cDNA from the same RNA samples used for the RNA-Seq experiment using a reverse transcription kit.

  • Primer Design and Validation:

    • Design primers specific to the genes of interest identified from the RNA-Seq data.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.[6]

    • Verify primer specificity by performing a melt curve analysis and running the PCR product on an agarose (B213101) gel.[6]

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.[7]

    • Add the cDNA template to the master mix.

    • Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[7]

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each gene.

    • Normalize the Cq values of the target genes to one or more stably expressed reference genes (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression using the ΔΔCq method.

Mandatory Visualizations

RNA_Seq_Validation_Workflow cluster_RNA_Seq RNA-Seq cluster_qPCR qPCR Validation rna_extraction RNA Extraction (DU-145 cells) qc1 RNA Quality Control rna_extraction->qc1 cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis Same RNA Samples lib_prep Library Preparation qc1->lib_prep sequencing Sequencing lib_prep->sequencing data_analysis Data Analysis (Alignment, Quantification) sequencing->data_analysis deg Differentially Expressed Genes data_analysis->deg primer_design Primer Design deg->primer_design Gene Selection cdna_synthesis->primer_design qpcr qPCR primer_design->qpcr qpcr_analysis Data Analysis (ΔΔCq method) qpcr->qpcr_analysis validation Validation of RNA-Seq Results qpcr_analysis->validation PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Metabolism Metabolism mTORC1->Metabolism

References

PTPN14 Knockout Phenotype: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phenotypic characteristics observed in Protein Tyrosine Phosphatase Non-receptor Type 14 (PTPN14) knockout models. It includes supporting experimental data, detailed methodologies, and pathway diagrams to facilitate a comprehensive understanding of PTPN14's role in various physiological processes.

Protein Tyrosine Phosphatase Non-receptor Type 14 (PTPN14) is an evolutionarily conserved tyrosine phosphatase that plays a critical role as a negative regulator of the Hippo signaling pathway effector, YAP/TAZ.[1][2] While established as a tumor suppressor, its broader functions in tissue homeostasis and development are areas of active investigation. This guide summarizes the key findings from PTPN14 knockout mouse studies, offering a comparative overview of the resulting phenotypes.

Quantitative Data Summary

Ptpn14 knockout (Ptpn14-/-) mice exhibit a range of phenotypes, with some showing a significant sex-specific manifestation. The data presented below is a summary from published studies on Ptpn14 knockout mouse models.

Phenotypic ParameterWild-Type (WT) ControlPtpn14 Knockout (Ptpn14-/-)Key Observations
Postnatal Viability Normal~60% survival postnatallyPTPN14 is important for organismal viability.[3]
Eye Phenotype Normal53% (9 of 17) develop severe eye lesions, with 8 of the 9 being female.[1]Female-specific development of large eye lesions due to corneal epithelial cell overproliferation.[1]
Uterine Phenotype NormalDevelopment of hydrometra in females.Female-specific uterine defect observed.[1][2][4]
Heart Phenotype NormalPresence of heart abnormalities.PTPN14 loss is associated with cardiac tissue abnormalities.[1][2][4]
Kidney Phenotype NormalPresence of kidney abnormalities.PTPN14 deficiency is linked to kidney abnormalities.[1][2][4]
YAP Signaling RegulatedDysregulated YAP signaling in the uterus and cornea.[1][2][4]PTPN14 deficiency leads to impaired regulation of the YAP/TAZ transcriptional coactivator.[1]

Key Experimental Protocols

Generation of Ptpn14 Knockout Mice

The generation of both conditional and constitutive Ptpn14 knockout mice has been described using CRISPR/Cas9-mediated genome recombination and Cre-LoxP technology.

1. Generation of Conditional Knockout Allele (Ptpn14fl/fl):

  • Strategy: Two LoxP sequences were inserted to flank exon 3 of the Ptpn14 gene.[1] The deletion of exon 3 results in a frameshift mutation and a premature stop codon.[1]

  • Method: CRISPR/Cas9-mediated genome recombination was used to insert the LoxP sites into the introns surrounding exon 3 in mouse embryonic stem (ES) cells.[1]

  • Validation: Correctly targeted ES cell clones were identified by PCR and sequencing before being used to generate chimeric mice.

2. Generation of Constitutive Knockout Mice (Ptpn14-/-):

  • Strategy: Ptpn14fl/fl mice were crossed with Deleter-Cre mice, which express Cre recombinase in the germline.[1]

  • Outcome: This cross results in the deletion of the floxed exon 3 in all cells of the offspring, creating a null allele.[1]

  • Genotyping: Offspring were genotyped by PCR to confirm the deletion of the Ptpn14 allele.[1]

Phenotypic Analysis

1. Histological Analysis:

  • Tissues (eye, uterus, heart, kidney) were collected, fixed in formalin, and embedded in paraffin.

  • Sections were stained with Hematoxylin and Eosin (H&E) for morphological analysis.

2. Immunofluorescence:

  • Tissue sections were stained with primary antibodies against key proteins such as Keratin 14, Keratin 19, Keratin 12, Ki67, and YAP to assess cell proliferation and signaling pathway activation.[1]

3. Western Blotting:

  • Protein lysates from cells or tissues were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were probed with antibodies against PTPN14 and a loading control (e.g., Alpha-tubulin) to confirm the absence of the PTPN14 protein in knockout models.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Hippo_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular_Signals Extracellular Signals (e.g., Cell-Cell Contact, Mechanical Cues) MST1_2 MST1/2 Extracellular_Signals->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 Complexes with YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates (Inhibits) MOB1 MOB1 MOB1->LATS1_2 Complexes with PTPN14 PTPN14 PTPN14->YAP_TAZ Sequesters in Cytoplasm (Inhibits) TEAD TEAD YAP_TAZ->TEAD Binds to YAP_TAZ->TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Activates Nucleus Nucleus Cytoplasm Cytoplasm Phosphorylation Phosphorylation Dephosphorylation Dephosphorylation

Caption: The Hippo Signaling Pathway and the inhibitory role of PTPN14 on YAP/TAZ.

Knockout_Mouse_Workflow Design Design Targeting Vector (LoxP sites flanking Exon 3) ES_Cells CRISPR/Cas9-mediated Homologous Recombination in ES Cells Design->ES_Cells Screening Screening of ES Cell Clones (PCR & Sequencing) ES_Cells->Screening Blastocyst_Injection Blastocyst Injection Screening->Blastocyst_Injection Chimeric_Mice Generation of Chimeric Mice Blastocyst_Injection->Chimeric_Mice Breeding_F1 Breeding with WT Mice (Germline Transmission) Chimeric_Mice->Breeding_F1 Ptpn14_floxed Ptpn14-floxed Mice (Ptpn14 fl/fl) Breeding_F1->Ptpn14_floxed Breeding_Cre Cross with Deleter-Cre Mice Ptpn14_floxed->Breeding_Cre Ptpn14_KO Constitutive Ptpn14 KO Mice (Ptpn14-/-) Breeding_Cre->Ptpn14_KO Phenotyping Phenotypic Analysis (Histology, IF, Western Blot) Ptpn14_KO->Phenotyping

Caption: Workflow for generating and validating Ptpn14 knockout mice.

References

comparative analysis of T145 expression in healthy vs diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Transmembrane Protein 145 (TMEM145) expression reveals its significant, yet complex, involvement in various pathological states, particularly in cancer. While exhibiting a broad expression pattern in healthy tissues with notable concentrations in the brain, emerging evidence points towards its differential regulation in diseased tissues, suggesting a potential role as a biomarker and therapeutic target.

Transmembrane Protein 145, encoded by the TMEM145 gene, is a protein whose functions are beginning to be elucidated. In healthy human tissues, TMEM145 is expressed across various organs, with the highest levels observed in the cerebellum and cerebral cortex.[1] This baseline expression in healthy tissue serves as a critical reference for understanding its altered expression in disease.

Differential Expression in Cancer

A growing body of research has implicated TMEM145 in several types of cancer, where its expression levels are often significantly different from those in corresponding healthy tissues. These alterations are not uniform across all cancers, suggesting a context-dependent role for the protein.

Breast and Prostate Cancer: Studies have associated TMEM145 with tumor suppression in both breast and prostate cancer.[1] In these contexts, a downregulation of TMEM145 expression in tumor tissues compared to healthy tissues is often observed. This suggests that the loss of TMEM145 may contribute to the development or progression of these cancers.

Gastric Cancer: In contrast, other studies have identified a protein of a similar size, designated p145, with associated tyrosine kinase activity in a human gastric carcinoma cell line.[2][3] This finding, while not definitively identified as TMEM145, points to the potential for upregulation and pro-oncogenic roles of similar transmembrane proteins in certain cancers.

The table below summarizes the observed expression changes of T145 (TMEM145) in diseased tissues compared to healthy counterparts.

Disease StateTissue TypeThis compound (TMEM145) Expression ChangeReference
Breast CancerBreastDownregulated[1]
Prostate CancerProstateDownregulated[1]

Experimental Methodologies for this compound Expression Analysis

The determination of this compound expression levels in healthy versus diseased tissues relies on a variety of well-established molecular biology techniques. The following provides a generalized overview of the common experimental protocols employed in these studies.

1. Tissue Sample Preparation:

  • Collection: Healthy and diseased tissue samples are obtained through biopsies or surgical resections.

  • Preservation: Samples are either snap-frozen in liquid nitrogen and stored at -80°C for subsequent RNA or protein extraction, or fixed in formalin and embedded in paraffin (B1166041) for immunohistochemistry.

2. RNA Expression Analysis (Quantitative Real-Time PCR - qPCR):

  • RNA Extraction: Total RNA is isolated from homogenized tissue samples using commercially available kits.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The relative abundance of TMEM145 mRNA is quantified using specific primers and fluorescent probes. Gene expression levels are typically normalized to a stable housekeeping gene.

3. Protein Expression Analysis (Immunohistochemistry - IHC):

  • Sectioning: Formalin-fixed, paraffin-embedded tissue blocks are sectioned into thin slices.

  • Antigen Retrieval: Tissue sections are treated to unmask the this compound protein epitope.

  • Antibody Incubation: The sections are incubated with a primary antibody specific to the this compound protein, followed by a secondary antibody conjugated to an enzyme.

  • Detection: A chromogenic substrate is added, resulting in a colored precipitate at the site of this compound protein expression. The intensity and distribution of the staining are then analyzed microscopically.

4. Protein Expression Analysis (Western Blot):

  • Protein Extraction: Total protein is extracted from tissue homogenates.

  • Electrophoresis: Protein lysates are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred to a membrane.

  • Antibody Probing: The membrane is incubated with a primary antibody against this compound, followed by a labeled secondary antibody for detection.

Below is a diagram illustrating a typical workflow for comparing this compound expression.

T145_Expression_Analysis_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Expression Analysis cluster_result Result healthy Healthy Tissue rna_extraction RNA Extraction healthy->rna_extraction protein_extraction Protein Extraction healthy->protein_extraction diseased Diseased Tissue diseased->rna_extraction diseased->protein_extraction qpcr qPCR rna_extraction->qpcr western_blot Western Blot protein_extraction->western_blot ihc IHC protein_extraction->ihc comparison Comparative Expression Data qpcr->comparison western_blot->comparison ihc->comparison

Caption: Workflow for this compound expression analysis.

Signaling Pathways and Future Directions

The precise signaling pathways involving this compound are still under active investigation. Its nature as a transmembrane protein suggests a role in cell-cell communication, signal transduction, or transport across the cell membrane. Given its association with tumor suppression in certain cancers, it may be involved in pathways that regulate cell growth, apoptosis, or cell adhesion.

A hypothetical signaling pathway where this compound acts as a tumor suppressor is depicted below.

T145_Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound (TMEM145) Downstream_Effector Downstream Effector Protein This compound->Downstream_Effector activates Growth_Inhibition Cell Growth Inhibition Downstream_Effector->Growth_Inhibition Apoptosis Apoptosis Downstream_Effector->Apoptosis Tumor_Progression Tumor Progression Growth_Inhibition->Tumor_Progression inhibits Apoptosis->Tumor_Progression inhibits

Caption: Hypothetical this compound tumor suppressor pathway.

The differential expression of this compound in healthy versus diseased tissues underscores its potential as a valuable biomarker for disease diagnosis and prognosis. Further research is warranted to fully elucidate its function and the signaling pathways in which it participates. Such knowledge will be instrumental for the development of novel therapeutic strategies targeting this compound in cancer and other diseases.

References

A Comparative Guide to Phosphorylation Assay Kits: A Focus on pAkt (S473) as a Representative Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The precise measurement of protein phosphorylation is critical for researchers in cell signaling, drug discovery, and molecular biology. While the target "T145" is not a widely recognized protein or phosphorylation site in publicly available scientific literature, this guide provides a comprehensive side-by-side comparison of common assay kit formats for the detection of a well-characterized phosphorylation event: the phosphorylation of Akt at serine 473 (pAkt S473). This analysis will serve as a valuable resource for researchers, scientists, and drug development professionals by illustrating the key performance differences between popular assay technologies and providing the necessary framework to evaluate kits for their own specific phosphorylated target of interest.

Protein phosphorylation, a key post-translational modification, is regulated by protein kinases and phosphatases.[1] This reversible process alters protein function and plays a crucial role in numerous cellular processes, including signal transduction, cell growth, and development.[1] Dysregulation of protein phosphorylation is implicated in a variety of diseases, making the study of these modifications essential for understanding disease mechanisms and developing novel therapeutics.[1]

This guide will compare three prevalent immunoassay technologies for the detection of pAkt (S473): the traditional Enzyme-Linked Immunosorbent Assay (ELISA), and two homogeneous (no-wash) assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay).

Side-by-Side Comparison of pAkt (S473) Assay Kits

The following table summarizes the key performance characteristics of representative pAkt (S473) assay kits based on ELISA, TR-FRET, and AlphaLISA technologies. The data presented is a synthesis of typical performance specifications and may vary between specific manufacturers.

FeatureELISA (Typical)TR-FRET (Typical)AlphaLISA® (Typical)
Assay Principle Sandwich immunoassay with enzymatic colorimetric detection.Proximity-based assay using fluorescence resonance energy transfer between a donor and an acceptor fluorophore.Bead-based proximity assay where singlet oxygen transfer from a donor to an acceptor bead generates a chemiluminescent signal.[2]
Assay Format 96-well plate, heterogeneous (requires wash steps).96- or 384-well plate, homogeneous (no-wash).96-, 384-, or 1536-well plate, homogeneous (no-wash).[3]
Sensitivity Picogram/mL range.[4]Low picogram/mL range.Sub-picogram/mL to low picogram/mL range.
Dynamic Range Typically 2-3 logs.Typically 3-4 logs.Typically 4-5 logs.
Assay Time 4-5 hours.[4][5]1-3 hours.2-4 hours.
Sample Volume 50-100 µL.10-20 µL.5-10 µL.
Throughput Low to medium.High.Very high.
Interference Subject to matrix effects; requires washing to reduce background.Less susceptible to matrix effects than ELISA. Potential for light scatter and compound fluorescence interference.Less interference from colored compounds. Sensitive to biotin (B1667282) in media and ambient light.
Instrumentation Standard microplate reader (absorbance).TR-FRET enabled microplate reader.Alpha-enabled microplate reader.

Signaling Pathway of Akt Phosphorylation

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Activation of this pathway is often initiated by the stimulation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to generate PIP3. Akt, a serine/threonine kinase, is recruited to the plasma membrane where it is phosphorylated at two key sites: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2. Full activation of Akt requires phosphorylation at both sites.

Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates mTORC2 mTORC2 PIP3->mTORC2 Activates Akt Akt PDK1->Akt Phosphorylates at T308 pAkt_T308 pAkt (T308) mTORC2->pAkt_T308 Phosphorylates at S473 pAkt_S473 pAkt (S473) fully_active_Akt Fully Active Akt pAkt_S473->fully_active_Akt downstream Downstream Cellular Responses (Growth, Proliferation, Survival) fully_active_Akt->downstream

Caption: PI3K/Akt Signaling Pathway Leading to Akt Phosphorylation.

Experimental Workflow for a Phosphorylation Assay

The following diagram illustrates a generalized workflow for a sandwich immunoassay, which is the underlying principle for the compared assay kits. The primary distinction between the technologies lies in the detection method and the requirement for wash steps.

Assay_Workflow start Start prepare_lysate Prepare Cell Lysate start->prepare_lysate add_sample Add Sample to Antibody-Coated Plate prepare_lysate->add_sample incubate1 Incubate to Capture Total/Phospho-Protein add_sample->incubate1 wash1 Wash (ELISA only) incubate1->wash1 add_detection_ab Add Detection Antibody incubate1->add_detection_ab Homogeneous (TR-FRET, AlphaLISA) wash1->add_detection_ab Yes incubate2 Incubate with Detection Antibody add_detection_ab->incubate2 wash2 Wash (ELISA only) incubate2->wash2 add_detection_reagent Add Detection Reagent (Substrate/Beads) incubate2->add_detection_reagent Homogeneous (TR-FRET, AlphaLISA) wash2->add_detection_reagent Yes incubate3 Incubate for Signal Development add_detection_reagent->incubate3 read_plate Read Plate on Appropriate Reader incubate3->read_plate end End read_plate->end

Caption: Generalized Experimental Workflow for Phosphorylation Immunoassays.

Experimental Protocols

Below are detailed, representative protocols for each of the compared assay technologies for the detection of pAkt (S473). These protocols are intended to be illustrative; always refer to the specific manufacturer's instructions for the exact procedure.

ELISA Protocol (Representative)

Materials:

  • ELISA kit for pAkt (S473) (capture antibody-coated 96-well plate, detection antibody, HRP-conjugate, TMB substrate, stop solution, wash buffer, and standards).

  • Cell lysate samples.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the capture antibody-coated plate.

  • Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.

  • Washing: Aspirate each well and wash three times with 300 µL of 1X Wash Buffer.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 4.

  • HRP-Conjugate Addition: Add 100 µL of HRP-streptavidin solution to each well.

  • Incubation: Cover the plate and incubate for 45 minutes at room temperature.

  • Washing: Repeat the wash step as in step 4.

  • Substrate Addition: Add 100 µL of TMB substrate to each well.

  • Signal Development: Incubate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

TR-FRET Protocol (Representative)

Materials:

  • TR-FRET kit for pAkt (S473) (Europium-labeled antibody, acceptor-labeled antibody, lysis buffer, and control lysates).

  • Cell lysate samples.

  • White 384-well microplate.

  • TR-FRET enabled microplate reader.

Procedure:

  • Cell Lysis: Lyse cells directly in a culture plate using the provided lysis buffer.

  • Sample Transfer: Transfer 16 µL of cell lysate to a 384-well detection plate.

  • Antibody Addition: Add 4 µL of the antibody mix (Europium- and acceptor-labeled antibodies) to each well.

  • Incubation: Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths. Calculate the emission ratio (665/615).

AlphaLISA® Protocol (Representative)

Materials:

  • AlphaLISA® kit for pAkt (S473) (Acceptor beads conjugated to antibody, biotinylated antibody, Streptavidin-Donor beads, lysis buffer, and control lysates).

  • Cell lysate samples.

  • White 384-well microplate.

  • Alpha-enabled microplate reader.

Procedure:

  • Cell Lysis: Prepare cell lysates using the provided AlphaLISA® lysis buffer.

  • Sample Addition: Add 5 µL of cell lysate to a 384-well plate.

  • Acceptor Bead/Biotinylated Antibody Addition: Add 5 µL of the mix of Acceptor beads and biotinylated anti-pAkt (S473) antibody.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Donor Bead Addition: Add 40 µL of Streptavidin-Donor beads (under subdued light).

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled reader.

The choice of an assay kit for measuring protein phosphorylation depends on various factors including the specific research question, required throughput, available instrumentation, and budget. ELISA is a well-established, cost-effective method suitable for lower throughput applications. For higher throughput screening and when sample volume is limited, homogeneous assays like TR-FRET and AlphaLISA® offer significant advantages in terms of speed, simplicity, and sensitivity.[2] TR-FRET provides a robust platform with good sensitivity, while AlphaLISA® often delivers the highest sensitivity and widest dynamic range, making it ideal for detecting low-abundance phosphoproteins. By understanding the principles and performance characteristics of these different technologies, researchers can make an informed decision to select the most appropriate assay for their needs.

References

The MAPK/ERK Signaling Pathway and MEK-T145

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of a drug's performance in controlled laboratory settings versus living organisms is crucial for preclinical assessment. This guide provides a comparative overview of the hypothetical MEK inhibitor, MEK-T145, detailing its efficacy in vitro and in vivo. The data and protocols presented herein are representative examples based on established methodologies for evaluating MEK inhibitors.

The RAS-RAF-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cellular processes including proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a frequent event in many human cancers, making its components, such as MEK1 and MEK2, attractive targets for therapeutic intervention.[3][4][5] MEK inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1/2, locking the enzyme in an inactive conformation and preventing the phosphorylation of its only known substrates, ERK1/2.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription T145 MEK-T145 This compound->MEK Inhibits

MAPK/ERK signaling pathway with the inhibitory action of MEK-T145.

In Vitro Efficacy of MEK-T145

In vitro studies are essential for determining the direct effect of a compound on cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit a biological process by 50%.

Data Presentation: MEK-T145 IC50 in Cancer Cell Lines
Cell LineCancer TypeBRAF/RAS Mutation StatusMEK-T145 IC50 (nM)
A375MelanomaBRAF V600E8
HT-29Colorectal CancerBRAF V600E15
SW620Colorectal CancerKRAS G12V50
HCT116Colorectal CancerKRAS G13D65
A549Lung CancerKRAS G12S120
Panc-1Pancreatic CancerKRAS G12D250

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

A comprehensive in vitro assessment of MEK-T145 involves multiple assays to determine its cytotoxic effects and confirm its mechanism of action.

In_Vitro_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture Cancer Cell Line Culture seed Seed cells in 96-well plates culture->seed treat Treat with varying concentrations of MEK-T145 seed->treat mtt Cell Viability Assay (e.g., MTT) treat->mtt wb Western Blot Analysis (p-ERK, Total ERK) treat->wb ic50 Calculate IC50 Values mtt->ic50 inhibition Confirm Target Inhibition wb->inhibition

Experimental workflow for in vitro analysis of MEK-T145.

This assay measures the metabolic activity of cells as an indicator of cell viability.[6]

  • Cell Seeding :

    • Culture cancer cells to approximately 80% confluency.

    • Trypsinize and resuspend cells to create a single-cell suspension.

    • Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells) into each well of a 96-well plate.[7]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7][8]

  • Inhibitor Treatment :

    • Prepare a stock solution of MEK-T145 in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.[8] A vehicle control (DMSO) should also be prepared.

    • Remove the old medium from the wells and add 100 µL of the medium containing the respective drug concentrations.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization and Measurement :

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

This technique is used to detect the levels of specific proteins and confirm that MEK-T145 inhibits the phosphorylation of ERK.[10][11][12]

  • Cell Treatment and Lysis :

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with MEK-T145 at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).[10]

    • Wash cells twice with ice-cold PBS.[1][10]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[1][10]

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA protein assay.[1][10]

  • SDS-PAGE and Protein Transfer :

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[1][10]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1][10]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).[11]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis :

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[10]

    • Quantify band intensities using software like ImageJ. Normalize the p-ERK signal to total ERK to determine the extent of target inhibition.

In Vivo Efficacy of MEK-T145

In vivo studies, typically using mouse xenograft models, are critical for evaluating a drug's efficacy in a complex biological system, taking into account factors like pharmacokinetics and tumor microenvironment.[13]

Data Presentation: MEK-T145 in a Human Tumor Xenograft Model
ModelTreatment GroupDose & ScheduleTumor Growth Inhibition (%)
A375 Melanoma XenograftVehicle Control-0
A375 Melanoma XenograftMEK-T14510 mg/kg, daily45
A375 Melanoma XenograftMEK-T14530 mg/kg, daily85
HT-29 Colorectal XenograftVehicle Control-0
HT-29 Colorectal XenograftMEK-T14510 mg/kg, daily30
HT-29 Colorectal XenograftMEK-T14530 mg/kg, daily70

Note: The data presented in this table is hypothetical and for illustrative purposes. Tumor Growth Inhibition (TGI) is calculated at the end of the study.

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Mouse Model

This protocol outlines the general steps for establishing and utilizing a CDX model to test the efficacy of MEK-T145.[13]

In_Vivo_Workflow cluster_prep Model Establishment cluster_study Efficacy Study cluster_endpoint Endpoint & Analysis cells Prepare Tumor Cell Suspension implant Subcutaneous Implantation into Immunodeficient Mice cells->implant growth Monitor Tumor Growth implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer MEK-T145 or Vehicle Control randomize->treat measure Measure Tumor Volume (e.g., 2-3 times/week) treat->measure harvest Harvest Tumors at Study Endpoint measure->harvest tgi Calculate Tumor Growth Inhibition (TGI) harvest->tgi pd Pharmacodynamic Analysis (e.g., Western Blot) harvest->pd

Experimental workflow for in vivo analysis of MEK-T145.
  • Animal Models :

    • Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 4-6 weeks old.[13][14][15]

    • Allow mice to acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[13]

  • Tumor Implantation :

    • Harvest cultured cancer cells (e.g., A375) and resuspend them in a sterile medium like PBS or Matrigel.

    • Inject a specific number of cells (e.g., 3 x 10^6) subcutaneously into the flank of each mouse.[14]

  • Tumor Monitoring and Group Randomization :

    • Monitor the mice regularly for tumor formation.

    • Once tumors become palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.[13]

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[13][14]

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups (typically 8-10 mice per group).[13]

  • Drug Administration :

    • Treatment Group : Administer MEK-T145 at the desired doses and schedule. The route of administration (e.g., oral gavage, intraperitoneal) depends on the compound's properties.[13]

    • Control Group : Administer the vehicle (the solvent used to dissolve the drug) following the same schedule.[13]

  • Efficacy Evaluation :

    • Continue to measure tumor volumes and body weights throughout the study.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

  • Pharmacodynamic Analysis (Optional) :

    • At the end of the study, tumors can be harvested, and tissues can be analyzed by Western blot or immunohistochemistry to confirm target engagement (in vivo inhibition of p-ERK).

Conclusion: Bridging the Gap Between In Vitro and In Vivo

A direct comparison of in vitro and in vivo data is fundamental to drug development. In vitro assays provide a rapid and controlled method to determine a compound's potency and mechanism of action at the cellular level. However, these simplified systems do not account for the complexities of a living organism. In vivo models, such as xenografts, offer a more physiologically relevant context to assess efficacy, considering drug metabolism, pharmacokinetics, and interactions with the tumor microenvironment. Discrepancies between in vitro IC50 values and in vivo efficacy are common and highlight the importance of a comprehensive preclinical evaluation. The combined insights from both experimental settings are essential for predicting clinical potential and guiding the development of novel cancer therapeutics.

References

Confirming TMEM145 Protein-Protein Interactions: A Comparative Guide to FRET and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Förster Resonance Energy Transfer (FRET) with other common techniques for validating protein-protein interactions (PPIs), focusing on the transmembrane protein TMEM145 and its recently identified interacting partners, stereocilin (STRC) and tubby (TUB).

Transmembrane protein 145 (TMEM145), a seven-transmembrane domain protein with a Golgi dynamics (GOLD) domain, has been implicated in the structural integrity of outer hair cell stereocilia. Recent studies using co-immunoprecipitation (Co-IP) have identified physical interactions between TMEM145 and both stereocilin, a secreted protein, and tubby, a cytosolic protein.[1][2] Validating and quantifying these interactions are crucial for understanding the molecular architecture of cochlear hair cells and for the development of potential therapeutic interventions for hearing impairments. This guide details the application of FRET for this purpose and compares its performance with Co-Immunoprecipitation (Co-IP) and the Membrane Yeast Two-Hybrid (MYTH) system.

Comparative Analysis of Interaction Validation Methods

The choice of method for confirming PPIs depends on various factors, including the nature of the proteins, the desired quantitative output, and the experimental context. Below is a comparative summary of FRET, Co-IP, and MYTH for investigating the interactions of the transmembrane protein TMEM145 with its partners.

FeatureFörster Resonance Energy Transfer (FRET)Co-Immunoprecipitation (Co-IP)Membrane Yeast Two-Hybrid (MYTH)
Principle Non-radiative energy transfer between two fluorescently tagged proteins in close proximity (1-10 nm).Pull-down of a target protein and its binding partners from a cell lysate using a specific antibody.Reconstitution of a split ubiquitin protein, leading to reporter gene activation, upon interaction of two membrane-associated proteins.
Interaction Environment In vivo or in situ (live or fixed cells), preserving the native cellular environment.In vitro (cell lysate), potential for disruption of weak or transient interactions during lysis and washing steps.In vivo (in yeast), interaction occurs in a heterologous system.
Quantitative Data Provides quantitative data on interaction stoichiometry, affinity (dissociation constant, Kd), and dynamics in real-time.[3][4] FRET efficiency can be precisely measured.Primarily qualitative (yes/no interaction), though semi-quantitative data can be obtained through western blot band intensity analysis.Primarily qualitative (yes/no interaction) based on reporter gene activation. Quantitative data can be obtained through measurement of reporter enzyme activity.
Sensitivity High sensitivity for detecting close-proximity interactions.Dependent on antibody affinity and specificity; may miss weak or transient interactions.High sensitivity for detecting binary interactions.
False Positives/Negatives False positives can arise from random protein collisions at high expression levels. False negatives can occur due to improper fluorophore orientation.False positives can result from non-specific antibody binding. False negatives can be caused by epitope masking or harsh lysis conditions.High rate of false positives due to overexpression artifacts and non-physiological interactions in the yeast nucleus.[5]
Suitability for TMEM145 Excellent for studying the dynamics and stoichiometry of TMEM145 interactions with STRC and TUB in the plasma membrane of live cells.Proven to be effective for demonstrating the physical interaction between TMEM145, STRC, and TUB.[2]Suitable for screening for novel interacting partners of TMEM145 and for confirming binary interactions.
Example Quantitative Data FRET efficiency of 15-30% for GPCR-protein interactions. Kd values in the µM to nM range.[6][7]-Growth on selective media and β-galactosidase activity units.

Experimental Protocols

Detailed methodologies for confirming TMEM145-STRC and TMEM145-TUB interactions using FRET, Co-IP, and MYTH are provided below.

FRET Protocol for TMEM145 Interactions

This protocol describes a sensitized emission FRET experiment using fluorescent protein-tagged constructs in a mammalian cell line (e.g., HEK293T).

1. Plasmid Construction:

  • Clone the full-length human TMEM145 cDNA into a mammalian expression vector with a C-terminal fusion to a donor fluorophore (e.g., mCerulean3).

  • Clone the full-length human STRC and TUB cDNAs into separate mammalian expression vectors with a C-terminal fusion to an acceptor fluorophore (e.g., mVenus).

2. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS.

  • Co-transfect cells with the TMEM145-donor and either the STRC-acceptor or TUB-acceptor plasmids using a suitable transfection reagent. Include control transfections with donor-only and acceptor-only constructs.

3. Live-Cell Imaging:

  • 24-48 hours post-transfection, image the cells on a confocal microscope equipped for FRET imaging.

  • Acquire images in three channels:

    • Donor channel (e.g., excitation 433 nm, emission 475 nm)

    • Acceptor channel (e.g., excitation 515 nm, emission 528 nm)

    • FRET channel (e.g., excitation 433 nm, emission 528 nm)

4. FRET Data Analysis:

  • Correct images for background and spectral bleed-through from the donor and acceptor channels.

  • Calculate the normalized FRET (NFRET) efficiency for each cell. A significant increase in NFRET in co-transfected cells compared to controls indicates an interaction.

  • For quantitative analysis of binding affinity, perform FRET experiments with varying expression levels of the acceptor protein while keeping the donor expression constant and fit the data to a binding model.[3]

Co-Immunoprecipitation (Co-IP) Protocol for TMEM145 Interactions

This protocol is adapted from the study that first identified the interaction between TMEM145, STRC, and TUB.[2]

1. Plasmid Construction:

  • Clone TMEM145 with a C-terminal FLAG tag.

  • Clone STRC and TUB with C-terminal MYC or V5 tags.

2. Cell Culture and Transfection:

  • Co-express the tagged proteins in HEK293T cells.

3. Cell Lysis and Immunoprecipitation:

  • Lyse the cells in a non-denaturing lysis buffer.

  • Incubate the cell lysate with anti-FLAG antibody-conjugated magnetic beads to immunoprecipitate TMEM145-FLAG and its binding partners.

4. Western Blotting:

  • Elute the protein complexes from the beads.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with antibodies against the MYC and V5 tags to detect co-immunoprecipitated STRC and TUB.

Membrane Yeast Two-Hybrid (MYTH) Protocol for TMEM145 Interactions

This protocol is a generalized approach for using a split-ubiquitin-based MYTH system.

1. Plasmid Construction:

  • Fuse the full-length TMEM145 to the C-terminal half of ubiquitin (Cub) linked to a transcription factor (LexA-VP16) in a "bait" vector.

  • Fuse STRC or TUB to the N-terminal half of ubiquitin (NubG) in a "prey" vector.

2. Yeast Transformation and Mating:

  • Transform the bait and prey plasmids into different haploid yeast strains (e.g., MATa and MATα).

  • Mate the two strains to generate diploid yeast co-expressing the bait and prey proteins.

3. Interaction Selection and Reporter Assay:

  • Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where the bait and prey interact, leading to reporter gene activation.

  • Perform a quantitative β-galactosidase assay to measure the strength of the interaction.

Visualizations

The following diagrams illustrate the TMEM145 signaling pathway, the FRET experimental workflow, and the logical relationship of the comparative analysis.

tmem145_signaling_pathway cluster_cytosol Cytosol TMEM145 TMEM145 Gq Gαq TMEM145->Gq Activates STRC Stereocilin (STRC) STRC->TMEM145 TUB Tubby (TUB) Nucleus Nucleus TUB->Nucleus Translocates to PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes PIP2->TUB Releases

TMEM145 Signaling Pathway

fret_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis p1 Construct Plasmids: TMEM145-Donor STRC/TUB-Acceptor p2 Culture & Transfect Mammalian Cells p1->p2 i1 Live-Cell Confocal Microscopy p2->i1 i2 Acquire Images: - Donor Channel - Acceptor Channel - FRET Channel i1->i2 a1 Image Correction: - Background Subtraction - Bleed-through Correction i2->a1 a2 Calculate Normalized FRET (NFRET) Efficiency a1->a2 a3 Quantitative Analysis: - Determine Kd - Stoichiometry a2->a3

FRET Experimental Workflow

comparison_logic cluster_methods Interaction Confirmation Methods cluster_outcomes Experimental Outcomes Goal Confirm TMEM145 Protein-Protein Interactions FRET FRET Goal->FRET CoIP Co-IP Goal->CoIP MYTH MYTH Goal->MYTH Quant Quantitative Data (Affinity, Stoichiometry, Dynamics) FRET->Quant Qual Qualitative Data (Interaction Confirmation) FRET->Qual CoIP->Qual MYTH->Qual Screen High-Throughput Screening MYTH->Screen

Comparison of Methodologies

References

A Head-to-Head Comparison: T145 (Lifileucel) vs. Standard-of-Care in Metastatic Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the novel tumor-infiltrating lymphocyte (TIL) therapy, T145 (lifileucel), benchmarked against current standard-of-care treatments for patients with metastatic non-small cell lung cancer (NSCLC) who have progressed on prior therapies.

This guide provides a comprehensive comparison of the efficacy and safety of this compound (lifileucel), an investigational autologous tumor-infiltrating lymphocyte (TIL) therapy, with established standard-of-care (SoC) options for second-line treatment of metastatic non-small cell lung cancer (NSCLC). The data presented is compiled from clinical trial results to offer an objective overview for researchers, scientists, and professionals in drug development.

Executive Summary

This compound (lifileucel) has demonstrated promising clinical activity in heavily pre-treated metastatic NSCLC patients who have progressed after immunotherapy and chemotherapy. In the single-arm IOV-LUN-202 trial, lifileucel achieved an objective response rate (ORR) of 26.1% and a disease control rate (DCR) of 82.6%.[1] Standard-of-care therapies in this setting, such as docetaxel (B913) monotherapy or in combination with ramucirumab (B1574800), have shown ORRs ranging from approximately 8% to 55.6% and varying progression-free survival (PFS) and overall survival (OS) outcomes, depending on the specific regimen and patient population. This guide will delve into the quantitative data, experimental protocols, and mechanisms of action of these treatments to provide a thorough comparative analysis.

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from clinical trials of this compound (lifileucel) and standard-of-care therapies in the second-line treatment of metastatic NSCLC. It is important to note that these data are from separate, non-head-to-head trials, and direct comparisons should be made with caution.

Table 1: Efficacy of this compound (Lifileucel) vs. Standard-of-Care Therapies

Treatment RegimenClinical TrialPatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound (Lifileucel) IOV-LUN-202Metastatic NSCLC, progressed on/after chemo & anti-PD-1 therapy26.1% (n=6/23)[1]82.6%[1]Not Reached (at median follow-up)Not Reached (at median follow-up)
Docetaxel Retrospective StudyMetastatic NSCLC, progressed on/after chemo & ICIs21.0%[2]42.1%[2]2.0 months[2]6.0 months[2]
Docetaxel + Ramucirumab REVEL (Phase 3)Stage IV NSCLC, progressed on/after platinum-based chemo23%64%4.5 months[3]10.5 months[3]
Docetaxel + Ramucirumab Retrospective StudyMetastatic NSCLC, progressed on ICI-based therapy42%[4]76%[4]5.8 months[4]11.1 months[4]
Pemetrexed Phase 3Advanced NSCLC, second-line9.1%[5]-2.9 months[5]8.3 months[5]

Table 2: Safety Profile of this compound (Lifileucel) vs. Standard-of-Care Therapies (Grade ≥3 Treatment-Emergent Adverse Events)

Adverse EventThis compound (Lifileucel) with NMA-LD* & IL-2DocetaxelDocetaxel + RamucirumabPemetrexed
Neutropenia Consistent with NMA-LD and IL-2 profiles40%[5]49%[3]5%[5]
Febrile Neutropenia Consistent with NMA-LD and IL-2 profiles13%[5]16%[3]2%[5]
Thrombocytopenia Consistent with NMA-LD and IL-2 profiles-6%-
Anemia Consistent with NMA-LD and IL-2 profiles-5%-
Fatigue/Asthenia Consistent with NMA-LD and IL-2 profiles-10%-
Neuropathy -8%[5]-3%[5]

*Non-myeloablative lymphodepletion

Experimental Protocols

This compound (Lifileucel) - IOV-LUN-202 Trial

The IOV-LUN-202 study is a Phase 2, multicenter, non-randomized trial evaluating the efficacy and safety of lifileucel in patients with metastatic NSCLC who have progressed on or after prior immunotherapy and chemotherapy.[6][7][8][9]

Key Methodologies:

  • Patient Selection: Eligible patients have a confirmed diagnosis of metastatic Stage IV NSCLC without EGFR, ALK, or ROS1 genomic alterations and have documented disease progression on or after first-line therapy.[10]

  • TIL Manufacturing: A tumor sample is surgically resected from the patient and shipped to a central manufacturing facility. The tumor-infiltrating lymphocytes are isolated from the tumor tissue, expanded ex vivo, and cryopreserved as the LN-145 drug product.[6]

  • Treatment Regimen:

    • Non-Myeloablative Lymphodepletion: Patients receive a preparative regimen of cyclophosphamide (B585) and fludarabine (B1672870) to reduce circulating lymphocytes.[6][11]

    • Lifileucel Infusion: A single intravenous infusion of the patient's autologous LN-145 is administered.[11]

    • Interleukin-2 (IL-2) Administration: Following the TIL infusion, patients receive a short course of high-dose IL-2 to support the proliferation and activation of the infused T cells.[6][11]

  • Endpoints: The primary endpoint is the objective response rate (ORR) as assessed by RECIST v1.1. Secondary endpoints include duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.

Standard-of-Care: Docetaxel +/- Ramucirumab (REVEL Trial)

The REVEL trial was a Phase 3, multicenter, double-blind, randomized study that evaluated the efficacy and safety of docetaxel with or without ramucirumab in patients with Stage IV NSCLC who had progressed during or after a first-line platinum-based chemotherapy regimen.[3][12]

Key Methodologies:

  • Patient Selection: Patients with squamous or non-squamous NSCLC who had progressed on or after first-line platinum-based chemotherapy were enrolled.

  • Randomization: Patients were randomized 1:1 to receive either docetaxel plus ramucirumab or docetaxel plus placebo.

  • Treatment Regimen:

    • Docetaxel: Administered at a dose of 75 mg/m².

    • Ramucirumab/Placebo: Administered at a dose of 10 mg/kg.

    • Both drugs were given on day 1 of a 21-day cycle until disease progression, unacceptable toxicity, or withdrawal.

  • Endpoints: The primary endpoint was overall survival (OS). Secondary endpoints included progression-free survival (PFS), objective response rate (ORR), and safety.

Mechanism of Action & Signaling Pathways

This compound (Lifileucel): Adoptive Cell Therapy

This compound (lifileucel) is a form of adoptive cell therapy that utilizes the patient's own tumor-infiltrating lymphocytes (TILs).[13][14][15] These are T cells that have naturally penetrated the tumor, indicating a pre-existing immune response against the cancer.[16] The manufacturing process isolates and massively expands these tumor-reactive T cells, which are then re-infused into the patient. The infused TILs, now in large numbers, can recognize and kill cancer cells throughout the body.[13][17]

T145_Mechanism cluster_patient Patient cluster_lab Laboratory cluster_reinfusion Patient Re-infusion Tumor Tumor T-cells T-cells Tumor->T-cells Infiltration Tumor Resection Tumor Resection Tumor->Tumor Resection TIL Isolation TIL Isolation Tumor Resection->TIL Isolation TIL Expansion TIL Expansion TIL Isolation->TIL Expansion Lifileucel (this compound) Lifileucel (this compound) TIL Expansion->Lifileucel (this compound) Lifileucel Infusion Lifileucel Infusion Lifileucel (this compound)->Lifileucel Infusion Lymphodepletion Lymphodepletion Lymphodepletion->Lifileucel Infusion IL-2 Support IL-2 Support Lifileucel Infusion->IL-2 Support Cancer Cell Killing Cancer Cell Killing IL-2 Support->Cancer Cell Killing

Caption: this compound (Lifileucel) Experimental Workflow

Standard-of-Care: Chemotherapy and Anti-Angiogenic Therapy
  • Docetaxel: A taxane (B156437) chemotherapy that works by stabilizing microtubules, which are essential for cell division.[18][19][20][21] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[18][22]

  • Ramucirumab: A monoclonal antibody that targets and blocks VEGFR-2 (vascular endothelial growth factor receptor 2).[23][24][25][26] By inhibiting this receptor, ramucirumab prevents the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.[23][27]

SoC_Mechanism cluster_docetaxel Docetaxel Mechanism cluster_ramucirumab Ramucirumab Mechanism Docetaxel Docetaxel Microtubule Stabilization Microtubule Stabilization Docetaxel->Microtubule Stabilization Cell Cycle Arrest Cell Cycle Arrest Microtubule Stabilization->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Ramucirumab Ramucirumab VEGFR-2 VEGFR-2 Ramucirumab->VEGFR-2 Inhibition Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Stimulates Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Supports

Caption: Mechanisms of Action for Standard-of-Care Drugs

Conclusion

This compound (lifileucel) represents a novel and personalized immunotherapeutic approach for metastatic NSCLC, demonstrating durable responses in a patient population with limited treatment options. While direct comparative data is not yet available, the efficacy signals from the IOV-LUN-202 trial are encouraging when viewed in the context of historical data for standard-of-care chemotherapies. The safety profile of lifileucel is primarily associated with the necessary lymphodepletion and IL-2 regimens. Further investigation, including potential randomized controlled trials, will be crucial to definitively establish the comparative effectiveness and role of this compound (lifileucel) in the evolving treatment landscape of metastatic NSCLC. This guide serves as a foundational resource for understanding the current data and future directions of this promising cellular therapy.

References

Safety Operating Guide

Proper Disposal Procedures for T145 and Associated Chemical Products

Author: BenchChem Technical Support Team. Date: December 2025

The designation "T145" can refer to several different chemical products. It is crucial for laboratory personnel to first accurately identify the specific substance by consulting the manufacturer's label and the corresponding Safety Data Sheet (SDS). This document outlines the proper disposal procedures for three distinct substances associated with the "this compound" identifier: Reactive Yellow 145, Tropaeolin O (Product Code: TR145), and Laguna 5 Way Test Strips (Product Code: PT-145).

Reactive Yellow 145

Reactive Yellow 145 is a yellow powder soluble in water.[1] While it is not classified as a hazardous substance, proper handling and disposal are necessary to avoid environmental contamination.[2]

Personal Protective Equipment (PPE) and Handling:

ItemSpecification
Respiratory Protection Use a respirator if dust formation is likely.
Hand Protection Wear plastic or rubber gloves during industrial operations.
Eye Protection Wear safety glasses or goggles.
Skin Protection Wear suitable protective clothing.

Disposal and Spill Management:

Waste material should be collected and disposed of in suitable, closed containers.[2] In case of a spill, prevent the chemical from entering drains.[2] Any material that cannot be recovered should be flushed away with large amounts of water and detergent if available.[1]

First Aid Procedures:

Exposure RouteFirst Aid Measure
Inhalation Move the individual to a well-ventilated area. Seek medical attention if distressed.[1]
Skin Contact Wash all contaminated areas with water.[1]
Eye Contact Rinse with a copious stream of water and seek medical advice if irritation occurs.[1]
Ingestion Consult a medical professional immediately and show the product packaging.[1]
Tropaeolin O (Product Code: TR145)

Tropaeolin O is a yellow-orange solid powder.[3] It is important to handle this substance in a well-ventilated area and avoid contact with skin, eyes, and clothing.[3]

Personal Protective Equipment (PPE) and Handling:

ItemSpecification
Respiratory Protection Use an effective dust mask.
Hand Protection Wear chemical-resistant gloves.
Eye Protection Wear safety glasses with side-shields.
Skin Protection Wear a chemical-resistant apron and long-sleeved clothing.

Disposal and Spill Management:

For disposal, sweep up spilled material and place it into suitable containers.[3] Ensure the contaminated surface is cleaned thoroughly.[3] Waste must be disposed of through a licensed professional waste disposal service.

First Aid Procedures:

Exposure RouteFirst Aid Measure
Inhalation May cause respiratory tract irritation.[3]
Skin Contact May cause skin irritation.[3]
Eye Contact May cause eye irritation.
Ingestion Health injuries are not known or expected under normal use.[3]
Laguna 5 Way Test Strips (Product Code: PT-145)

This product is considered an "article" and is not classified as hazardous under federal regulations.[4] Therefore, it is exempt from the requirement of a Material Safety Data Sheet (MSDS).[4]

Disposal and Spill Management:

This material is considered non-regulated waste.[4] For spills, simply sweep up the material for disposal.[4] Dispose of in accordance with local, state, and federal regulations.[4] As a general precaution, wash hands after handling and testing.[4]

Hazard Information:

HazardDescription
Combustibility The material is not combustible.[4]
Reactivity This is a stable material.[4]
Toxicological Effects No known acute effects from exposure.[4]

General Hazardous Waste Disposal Workflow

The following diagram illustrates a general workflow for the handling and disposal of laboratory chemical waste. This process ensures safety and compliance with environmental regulations.

General Laboratory Waste Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation & Storage cluster_2 Waste Disposal Request cluster_3 Waste Collection & Disposal A Identify Waste Stream (Solid, Liquid, Gas) B Consult Safety Data Sheet (SDS) for Hazard Classification A->B C Select Compatible Waste Container B->C D Label Container with 'Hazardous Waste' and Contents C->D E Store Waste in Designated Satellite Accumulation Area D->E F Keep Containers Closed E->F G Segregate Incompatible Wastes (e.g., Acids from Bases) F->G H Complete Hazardous Waste Information Form G->H I Submit Form to Environmental Health & Safety (EHS) H->I J EHS Schedules and Collects Waste I->J K Waste is Transported to a Licensed Disposal Facility J->K

Caption: General workflow for laboratory hazardous waste disposal.

Decision Process for Empty Chemical Container Disposal

Properly disposing of empty chemical containers is critical to ensure safety and regulatory compliance. The following diagram provides a step-by-step decision-making process for handling these containers.

Empty Chemical Container Disposal Decision Tree Start Empty Chemical Container IsPListed Did it contain an EPA 'P' Listed Acutely Hazardous Waste? Start->IsPListed TripleRinseSolvent Triple rinse with a suitable solvent IsPListed->TripleRinseSolvent Yes IsVolatile Was it a volatile organic solvent? IsPListed->IsVolatile No CollectRinsate Collect rinsate as hazardous waste TripleRinseSolvent->CollectRinsate TripleRinseWater Triple rinse with water CollectRinsate->TripleRinseWater AirDry Air dry the container in a ventilated area TripleRinseWater->AirDry DefaceLabel Remove or deface the original label AirDry->DefaceLabel DisposeTrash Dispose of in regular laboratory trash or recycling DefaceLabel->DisposeTrash IsVolatile->TripleRinseWater No IsVolatile->AirDry Yes

Caption: Decision tree for the disposal of empty chemical containers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T145
Reactant of Route 2
Reactant of Route 2
T145

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.